molecular formula C11H14O4 B139235 3-(2,3-Dimethoxyphenyl)propanoic acid CAS No. 10538-48-4

3-(2,3-Dimethoxyphenyl)propanoic acid

Cat. No.: B139235
CAS No.: 10538-48-4
M. Wt: 210.23 g/mol
InChI Key: QPHAUUNQQLRYCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dimethoxyphenyl)propanoic acid is a high-purity organic compound supplied for chemical and pharmaceutical research applications. This molecule, with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol, is characterized by its propanoic acid chain linked to a 2,3-dimethoxyphenyl ring . Its structure is defined by the SMILES string COC1=CC=CC(=C1OC)CCC(=O)O and the standard InChI Key QPHAUUNQQLRYCJ-UHFFFAOYSA-N . It is registered under CAS Number 90-53-9 . As a building block in organic synthesis, this compound serves as a valuable precursor for the development of more complex molecules. Researchers utilize its carboxylic acid functional group for various coupling and derivatization reactions. The specific positioning of the methoxy groups on the phenyl ring may be of interest in studies exploring structure-activity relationships. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(2,3-dimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-9-5-3-4-8(11(9)15-2)6-7-10(12)13/h3-5H,6-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHAUUNQQLRYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70311019
Record name 3-(2,3-Dimethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10538-48-4
Record name 10538-48-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235796
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2,3-Dimethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,3-dimethoxyphenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-(2,3-Dimethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,3-Dimethoxyphenyl)propanoic acid is a substituted phenylpropanoic acid, a class of compounds with diverse biological activities. This technical guide provides a comprehensive overview of its chemical properties, potential synthetic routes, analytical methods, and a discussion of the known biological activities of structurally related compounds. Due to the limited publicly available data specifically for this compound, some sections of this guide provide generalized protocols and discuss the properties of related molecules to offer a predictive context for researchers.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is crucial for its handling, characterization, and application in a research setting.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 10538-48-4PubChem
Molecular Formula C₁₁H₁₄O₄PubChem
Molecular Weight 210.23 g/mol PubChem
Melting Point 64-68 °CChemicalBook[1]
Boiling Point 160 °C at 1 mmHgChemicalBook[1]
Solubility No data available
Appearance No data available
pKa No data available

Experimental Protocols

Synthesis

A plausible synthetic route to this compound involves the catalytic hydrogenation of 2,3-dimethoxycinnamic acid. This precursor can be synthesized from 2,3-dimethoxybenzaldehyde via a Knoevenagel or Perkin condensation.

Step 1: Synthesis of 2,3-Dimethoxycinnamic acid (via Knoevenagel Condensation)

This procedure is adapted from a general method for the synthesis of cinnamic acid derivatives.

  • Materials: 2,3-dimethoxybenzaldehyde, malonic acid, pyridine, piperidine.

  • Procedure:

    • In a round-bottom flask, dissolve 2,3-dimethoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

    • Add a catalytic amount of piperidine.

    • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture and pour it into a stirred solution of cold, dilute hydrochloric acid.

    • The precipitated 2,3-dimethoxycinnamic acid is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Catalytic Hydrogenation of 2,3-Dimethoxycinnamic acid

This protocol is a generalized procedure for the reduction of a cinnamic acid derivative.

  • Materials: 2,3-dimethoxycinnamic acid, Palladium on carbon (Pd/C, 10 mol%), ethanol, hydrogen gas.

  • Procedure:

    • Dissolve 2,3-dimethoxycinnamic acid (1 equivalent) in ethanol in a hydrogenation vessel.

    • Add Palladium on carbon (10 mol%) to the solution.

    • Seal the vessel and purge with hydrogen gas.

    • Stir the reaction mixture under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the reaction is complete (monitored by TLC or HPLC).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure to yield crude this compound.

SynthesisWorkflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Catalytic Hydrogenation 2,3-Dimethoxybenzaldehyde 2,3-Dimethoxybenzaldehyde Reaction Mixture Reaction Mixture 2,3-Dimethoxybenzaldehyde->Reaction Mixture Malonic Acid Malonic Acid Malonic Acid->Reaction Mixture Pyridine/Piperidine Pyridine/Piperidine Pyridine/Piperidine->Reaction Mixture 2,3-Dimethoxycinnamic Acid 2,3-Dimethoxycinnamic Acid 2,3-Dimethoxycinnamic Acid_input 2,3-Dimethoxycinnamic Acid Reaction Mixture->2,3-Dimethoxycinnamic Acid Reflux Hydrogenation Mixture Hydrogenation Mixture 2,3-Dimethoxycinnamic Acid_input->Hydrogenation Mixture H2, Pd/C H2, Pd/C H2, Pd/C->Hydrogenation Mixture Ethanol Ethanol Ethanol->Hydrogenation Mixture This compound This compound Hydrogenation Mixture->this compound Stirring

Figure 1: Proposed synthetic workflow for this compound.

Purification

The crude product from the synthesis can be purified by recrystallization.

  • General Protocol:

    • Dissolve the crude this compound in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method for this compound is not available. However, a method for its isomer, 3-(3,4-Dimethoxyphenyl)propionic acid, can be adapted.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid). The gradient can be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (likely around 270-280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Expected signals would include aromatic protons on the dimethoxyphenyl ring, two methylene groups of the propanoic acid chain, a carboxylic acid proton, and two methoxy group singlets.

  • ¹³C NMR: Expected signals would include carbons of the aromatic ring, the carboxylic acid carbonyl carbon, the two methylene carbons, and the two methoxy carbons.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern.

  • Expected Molecular Ion Peak (M+): m/z = 210.0892 (for C₁₁H₁₄O₄).

  • Fragmentation: Common fragmentation patterns for phenylpropanoic acids involve cleavage of the propanoic acid side chain.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or the signaling pathways directly modulated by this compound. However, research on structurally similar compounds can provide insights into its potential biological roles.

A related compound, (S)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid , is utilized in neuroscience research and in the synthesis of novel pharmaceuticals targeting neurological disorders such as depression and anxiety.[2] It is suggested to modulate neurotransmitter systems.[2]

Another related metabolite, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) , a microbial metabolite of dietary polyphenols, has been shown to possess antioxidant and anti-obesity effects. Recent studies have also indicated its potential to enhance muscle strength and inhibit protein catabolism induced by exhaustive exercise.

It is important to emphasize that these activities are of related compounds and should not be directly extrapolated to this compound without experimental validation.

Given the lack of specific data, a hypothetical logical workflow for screening the biological activity of a novel compound like this compound is presented below.

BiologicalScreeningWorkflow Compound Synthesis and Purification Compound Synthesis and Purification In Vitro Cytotoxicity Assays In Vitro Cytotoxicity Assays Compound Synthesis and Purification->In Vitro Cytotoxicity Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Compound Synthesis and Purification->Enzyme Inhibition Assays Receptor Binding Assays Receptor Binding Assays Compound Synthesis and Purification->Receptor Binding Assays Identification of Lead Activity Identification of Lead Activity In Vitro Cytotoxicity Assays->Identification of Lead Activity Enzyme Inhibition Assays->Identification of Lead Activity Receptor Binding Assays->Identification of Lead Activity Mechanism of Action Studies Mechanism of Action Studies Identification of Lead Activity->Mechanism of Action Studies In Vivo Efficacy and Toxicity In Vivo Efficacy and Toxicity Mechanism of Action Studies->In Vivo Efficacy and Toxicity

Figure 2: A generalized workflow for the biological screening of a novel compound.

Conclusion

This compound is a compound with well-defined chemical and physical properties but limited available information regarding its synthesis, analysis, and biological activity. This guide provides a summary of the known data and presents proposed experimental protocols based on established methodologies for similar compounds. Further research is warranted to fully elucidate the synthetic details, analytical parameters, and potential therapeutic applications of this molecule. The information provided herein serves as a valuable resource for researchers initiating studies on this compound and other related substituted phenylpropanoic acids.

References

Elucidation of the Molecular Structure: A Technical Guide to 3-(2,3-Dimethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of 3-(2,3-Dimethoxyphenyl)propanoic acid. Due to the limited availability of specific experimental data for this particular isomer, this document leverages data from closely related isomers and foundational spectroscopic principles to present a predictive yet thorough analysis. This guide is intended to serve as a robust resource for professionals engaged in chemical research and pharmaceutical development.

Molecular Structure and Properties

This compound is an organic compound with the chemical formula C₁₁H₁₄O₄. Its structure consists of a benzene ring substituted with two methoxy groups at positions 2 and 3, and a propanoic acid group at position 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight210.23 g/mol --INVALID-LINK--
Melting Point64-68 °C--INVALID-LINK--
Boiling Point160 °C at 1 mmHg--INVALID-LINK--
pKa4.73 ± 0.10 (Predicted)--INVALID-LINK--

Spectroscopic Analysis for Structural Elucidation

The definitive structure of an organic molecule is determined through a combination of spectroscopic techniques. This section outlines the expected data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for this compound, based on the analysis of its isomers and established spectroscopic principles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the methylene protons of the propanoic acid chain, and the methoxy group protons.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet1H-COOH
~6.8-7.2Multiplet3HAr-H
~3.8-3.9Singlet6H-OCH
~2.9Triplet2HAr-CH ₂-
~2.6Triplet2H-CH ₂-COOH
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum would show distinct peaks for the carboxylic acid carbon, the aromatic carbons (both substituted and unsubstituted), the methylene carbons, and the methoxy carbons.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~178C =O
~150-155Ar-C -OCH₃
~130-135Ar-C -CH₂
~110-125Ar-C H
~55-60-OC H₃
~35Ar-C H₂-
~30-C H₂-COOH
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-H stretches of the aromatic and aliphatic portions, and C-O stretches of the methoxy groups.

Table 4: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid
~1700C=O stretchCarboxylic acid
~3000-3100C-H stretchAromatic
~2850-2950C-H stretchAliphatic
~1000-1300C-O stretchMethoxy/Carboxylic acid
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 210. Common fragmentation patterns for phenylpropanoic acids involve cleavage of the propanoic acid side chain.

Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zFragment Ion
210[M]⁺
165[M - COOH]⁺
151[M - CH₂CH₂COOH]⁺
136[M - COOH - CH₃]⁺
121[M - CH₂CH₂COOH - 2xCH₃]⁺

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques used in the structural elucidation of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural analysis.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • Pipette

  • NMR spectrometer

Procedure:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

  • Transfer the solution into a clean, dry NMR tube using a pipette.

  • Place the NMR tube in the spectrometer's sample holder.

  • Acquire the ¹H NMR spectrum, typically using a pulse angle of 45° and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

  • Integrate the signals to determine the relative number of protons.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Process and calibrate the ¹³C spectrum similarly to the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • Potassium bromide (KBr) (for solid samples) or a suitable solvent (for thin-film preparation)

  • Agate mortar and pestle

  • Pellet press or salt plates (e.g., NaCl or KBr)

  • FT-IR spectrometer

Procedure (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the mixture into a pellet press.

  • Apply pressure to form a thin, transparent pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer.

  • Record the background spectrum of the empty sample compartment.

  • Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Process the spectrum to obtain a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • This compound sample

  • Suitable solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., with Electron Ionization - EI source)

Procedure (Electron Ionization - EI):

  • Dissolve a small amount of the sample in a volatile solvent.

  • Introduce the sample into the ion source of the mass spectrometer, where it is vaporized.

  • Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

  • Accelerate the resulting positively charged ions into the mass analyzer.

  • Separate the ions based on their mass-to-charge (m/z) ratio.

  • Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Related Biological Pathways

While specific signaling pathways for this compound are not extensively documented, research on the related compound, 3-phenylpropionic acid (3-PPA), has shown its involvement in promoting myotube hypertrophy through the Foxo3/NAD+ signaling pathway.[1][2] This provides a valuable model for understanding the potential biological activities of structurally similar compounds.

Logical Workflow for Spectroscopic Structure Elucidation

The following diagram illustrates the logical workflow for elucidating the structure of an unknown organic compound using the spectroscopic methods described.

structure_elucidation_workflow cluster_structure_proposal Structure Proposal cluster_structure_verification Structure Verification MS Mass Spectrometry MolWeight Determine Molecular Weight & Formula MS->MolWeight FTIR FT-IR Spectroscopy FuncGroups Identify Functional Groups FTIR->FuncGroups H_NMR 1H NMR ProtonEnv Analyze Proton Environments & Connectivity H_NMR->ProtonEnv C_NMR 13C NMR CarbonSkeleton Determine Carbon Framework C_NMR->CarbonSkeleton Propose Propose Candidate Structures MolWeight->Propose FuncGroups->Propose ProtonEnv->Propose CarbonSkeleton->Propose Verify Verify Structure with All Data Propose->Verify

Caption: A logical workflow for spectroscopic structure elucidation.

Postulated Signaling Pathway based on 3-Phenylpropionic Acid

The following diagram illustrates the signaling pathway by which 3-phenylpropionic acid (3-PPA), a structural analog, is thought to promote myotube hypertrophy. This serves as a hypothetical model for the potential biological activity of this compound.

signaling_pathway PPA 3-Phenylpropionic Acid (3-PPA) NAD Reduced NAD+ Synthesis PPA->NAD inhibits Foxo3_inhibition Inhibition of Foxo3 Activity PPA->Foxo3_inhibition directly binds and inhibits SIRT Decreased SIRT1/3 Expression NAD->SIRT Foxo3_acetylation Increased Foxo3 Acetylation SIRT->Foxo3_acetylation leads to Foxo3_acetylation->Foxo3_inhibition Protein_degradation Decreased Protein Degradation Foxo3_inhibition->Protein_degradation Hypertrophy Myotube Hypertrophy Protein_degradation->Hypertrophy

Caption: Postulated signaling pathway for 3-PPA-induced myotube hypertrophy.

References

Unraveling the Biological Role of 3-(2,3-Dimethoxyphenyl)propanoic Acid: An In-Depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current scientific understanding of 3-(2,3-Dimethoxyphenyl)propanoic acid, a notable derivative of phenylpropanoic acid. Despite significant interest in the pharmacological activities of its structural isomers and related compounds, a comprehensive mechanism of action for this compound itself remains largely uncharted territory in published scientific literature. This document synthesizes the available information on closely related dimethoxyphenylpropanoic acid derivatives to provide a contextual framework and to highlight potential avenues for future research into the specific biological functions of the 2,3-dimethoxy isomer.

Introduction: The Phenylpropanoic Acid Scaffold

Phenylpropanoic acids represent a class of organic compounds characterized by a phenyl ring attached to a propanoic acid moiety. This structural motif is prevalent in a variety of natural products and synthetic molecules exhibiting a broad spectrum of biological activities. The substitution pattern on the phenyl ring, including the number and position of methoxy groups, profoundly influences the compound's physicochemical properties and its interaction with biological targets. While extensive research has been conducted on various isomers, the specific mechanistic details of this compound are not well-documented.

State of Knowledge on this compound

A thorough review of current scientific databases reveals a significant gap in the understanding of the mechanism of action for this compound. While the compound is commercially available and its chemical properties are described, there is a conspicuous absence of published studies detailing its specific biological targets, signaling pathway modulation, or overall pharmacological profile.

Mechanistic Insights from Structurally Related Compounds

To provide a valuable perspective for researchers, this section summarizes the known mechanisms of action for closely related isomers and derivatives of dimethoxyphenylpropanoic acid. These findings may offer predictive insights into the potential biological activities of the 2,3-dimethoxy isomer.

Neuropharmacological Potential of Amino Derivatives

The 3-amino derivative of this compound has been identified as a valuable building block in the synthesis of novel therapeutic agents, particularly in the field of neuropharmacology. Its structural features are considered to facilitate interactions within biological systems, suggesting a potential for modulating neurotransmitter systems. However, specific receptor binding affinities and downstream signaling effects have not been fully elucidated.

Hematopoietic Effects of the 3,4-Dimethoxy Isomer

Research into the 3,4-dimethoxy isomer of phenylpropanoic acid has revealed its potential to stimulate the expression of the γ-globin gene. This finding suggests a possible therapeutic application in the treatment of β-hemoglobinopathies, such as sickle cell anemia and β-thalassemia, by inducing the production of fetal hemoglobin. The precise molecular mechanism driving this gene expression remains an area of active investigation.

Antioxidant and Anti-Atherosclerotic Properties of a Hydroxylated Derivative

A hydroxylated and dimethoxylated propionic acid derivative, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, has demonstrated significant anti-atherosclerotic effects in preclinical models. The proposed mechanism of action involves the reduction of reactive oxygen species (ROS) generation. This antioxidant activity is a key factor in mitigating the oxidative stress that contributes to the pathogenesis of atherosclerosis.

Future Research Directions

The dearth of information on the mechanism of action of this compound presents a compelling opportunity for new research initiatives. Future studies should aim to:

  • Identify Biological Targets: Employ techniques such as affinity chromatography, proteomics, and computational docking to identify specific protein targets.

  • Elucidate Signaling Pathways: Utilize cellular assays and molecular biology techniques to determine the signaling pathways modulated by the compound.

  • Characterize Pharmacological Effects: Conduct in vitro and in vivo studies to assess the compound's efficacy in various disease models, guided by the activities of its structural analogs.

Conclusion

While the core mechanism of action for this compound remains to be elucidated, the documented biological activities of its structural isomers provide a foundational basis for future investigation. The neuropharmacological, hematopoietic, and antioxidant potentials observed in related compounds suggest that this compound may possess a unique and therapeutically relevant pharmacological profile. This guide underscores the critical need for dedicated research to unlock the full potential of this specific dimethoxy isomer and to populate the existing knowledge gap in the scientific literature. Researchers are encouraged to explore the promising, yet uncharted, biological landscape of this compound.

The Biological Activity of 3-(2,3-Dimethoxyphenyl)propanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known biological activities of 3-(2,3-Dimethoxyphenyl)propanoic acid and its closely related isomers and derivatives. While direct experimental data on the biological effects of this compound is limited in publicly available scientific literature, this document synthesizes findings from structurally similar compounds to infer potential therapeutic applications and mechanisms of action. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting potential areas of investigation for this class of compounds. The information is presented through detailed summaries, structured data tables, experimental protocols, and signaling pathway diagrams to facilitate further research and development efforts.

Introduction

Phenylpropanoic acids are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The substitution pattern on the phenyl ring plays a crucial role in determining the pharmacological profile of these molecules. This guide focuses on this compound, a specific isomer within this class. Due to the limited direct research on this compound, this document explores the biological activities of its isomers and derivatives to provide a comprehensive understanding of its potential. The explored activities of related compounds range from anti-inflammatory and neuroprotective to anticancer and metabolic modulatory effects, suggesting that this compound may hold untapped therapeutic potential.

Biological Activities of Related Phenylpropanoic Acid Derivatives

Research into various isomers and derivatives of dimethoxyphenylpropanoic acid has revealed a range of biological activities. These findings provide a basis for predicting the potential activities of this compound.

Anti-inflammatory Activity

A closely related compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), an active component found in Korean cabbage kimchi, has demonstrated significant anti-inflammatory properties.[1] In a study using lipopolysaccharide (LPS)-stimulated BV2 microglial cells, HDMPPA was shown to suppress the production of key inflammatory mediators.[1]

Neuroprotective and Neurological Activity

The amino derivatives of this compound, specifically the (R)- and (S)-enantiomers of 3-amino-3-(2,3-dimethoxyphenyl)propionic acid, are recognized for their potential in neuropharmacology.[2][3] These compounds are explored for their ability to modulate neurotransmitter systems and are considered valuable for developing treatments for neurological disorders.[2][3] Furthermore, 3-(2,5-Dimethoxyphenyl)propionic acid is being investigated for its potential neuroprotective effects, which may aid in the development of therapies for neurodegenerative diseases.[4] Another related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), has been shown to inhibit the aggregation of amyloid β-peptide in vitro, suggesting a potential role in modulating neurodegeneration related to Alzheimer's disease.[5][6][7]

Anticancer Activity

Several derivatives of phenylpropanoic acid have been investigated for their anticancer properties. For instance, 3-(2,5-Dimethoxyphenyl)propionic acid is being explored as a potential anticancer agent.[4] Additionally, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have shown cytotoxic activity against human glioblastoma and triple-negative breast cancer cell lines.[8] Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have also identified compounds with the ability to reduce cancer cell viability and migration.[9]

Metabolic and Other Activities

The isomer 3-(3,4-Dimethoxyphenyl)propanoic acid has been identified as a stimulator of γ-globin gene expression and in vivo erythropoiesis, indicating its potential use in treating β-hemoglobinopathies and other anemias.[10] Another related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), has been shown to enhance muscle strength and inhibit protein catabolism induced by exhaustive exercise in mice.[11]

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of compounds structurally related to this compound.

Compound NameAssayCell Line / ModelEndpointValueReference
3-(4-hydroxy-3-methoxyphenyl) propionic acidAmyloid β-peptide (Aβ42) Aggregation InhibitionIn vitroEC505-6 mM[5][6][7]
1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanoneCytotoxicity (MTT assay)U-87 (human glioblastoma)% Viability ReductionReduced to 19.6 ± 1.5%[8]
3-((4-hydroxyphenyl)amino)propanoic acid derivative (Compound 12)CytotoxicityA549 (non-small cell lung cancer)% Viability ReductionReduced to 42.1%[9]
3-((4-hydroxyphenyl)amino)propanoic acid derivative (Compound 20)CytotoxicityA549 (non-small cell lung cancer)% Viability Reduction~50%[9]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for related compounds, which can be adapted for the evaluation of this compound.

Anti-inflammatory Activity Assay in BV2 Microglial Cells
  • Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., HDMPPA) for 1 hour, followed by stimulation with lipopolysaccharide (LPS, 1 µg/mL) for a specified duration (e.g., 24 hours).

  • Nitric Oxide (NO) Measurement: The production of nitric oxide is determined by measuring the amount of nitrite in the culture medium using the Griess reagent.

  • Pro-inflammatory Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis: To determine the expression levels of inflammatory proteins (e.g., iNOS, COX-2) and signaling proteins (e.g., p-IκB-α, NF-κB p65, p-MAPKs, p-Akt), cell lysates are prepared and subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.

Amyloid β-Peptide (Aβ) Aggregation Assay
  • Preparation of Aβ42: Lyophilized Aβ42 peptide is dissolved in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and then evaporated to form a film. The peptide film is then dissolved in DMSO to create a stock solution.

  • Thioflavin T (ThT) Assay: The aggregation of Aβ42 is monitored using a Thioflavin T (ThT) fluorescence assay. Aβ42 is incubated in the presence or absence of the test compound (e.g., HMPA) in a suitable buffer (e.g., phosphate buffer) at 37°C. At various time points, an aliquot of the reaction mixture is added to a ThT solution, and the fluorescence intensity is measured (excitation ~440 nm, emission ~485 nm).

  • Electron Microscopy (EM): To visualize the morphology of Aβ aggregates, samples from the aggregation assay are applied to a carbon-coated grid, negatively stained with a suitable stain (e.g., uranyl acetate), and examined using a transmission electron microscope.

Signaling Pathways

The biological activities of dimethoxyphenylpropanoic acid derivatives are often mediated through the modulation of specific signaling pathways.

NF-κB and MAPK Signaling in Inflammation

The anti-inflammatory effects of 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) are attributed to its ability to inhibit the NF-κB and MAPK signaling pathways.[1] In LPS-stimulated microglial cells, HDMPPA suppresses the phosphorylation and degradation of IκB-α, which prevents the nuclear translocation of the NF-κB p65 subunit.[1] Additionally, it inhibits the phosphorylation of MAPKs (ERK, JNK, and p38) and Akt.[1]

G Figure 1: Inhibition of LPS-induced inflammatory signaling by HDMPPA. cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 binds PI3K PI3K TLR4->PI3K MAPKs MAPKs (ERK, JNK, p38) TLR4->MAPKs IKK IKK TLR4->IKK Akt Akt PI3K->Akt IkappaB IκB-α IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates HDMPPA HDMPPA HDMPPA->Akt HDMPPA->MAPKs HDMPPA->IkappaB inhibits degradation Pro_inflammatory Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β) Nucleus Nucleus NFkappaB_nuc->Pro_inflammatory induces transcription

Caption: Inhibition of LPS-induced inflammatory signaling by HDMPPA.

Conclusion and Future Directions

While direct biological data for this compound remains elusive, the comprehensive analysis of its structural analogs strongly suggests a high potential for a range of therapeutic activities, including anti-inflammatory, neuroprotective, and anticancer effects. The data and protocols presented in this guide offer a solid foundation for initiating research into this specific compound. Future studies should focus on the systematic evaluation of this compound in a battery of in vitro and in vivo assays to elucidate its specific biological profile. Head-to-head comparisons with its more studied isomers would be particularly valuable in understanding the structure-activity relationships of the dimethoxy substitution pattern. Such research is warranted to unlock the potential of this under-investigated molecule for the development of novel therapeutics.

References

An In-depth Technical Guide to 3-(2,3-Dimethoxyphenyl)propanoic Acid: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2,3-Dimethoxyphenyl)propanoic acid, a methoxy-substituted derivative of hydrocinnamic acid. The document details its physicochemical properties, historical context of its synthesis, and detailed experimental protocols for its preparation. While direct biological studies on this specific isomer are limited, this guide explores the known biological activities of structurally related methoxylated cinnamic and hydrocinnamic acid derivatives to infer its potential therapeutic applications and mechanisms of action. This paper aims to serve as a foundational resource for researchers interested in the further investigation and potential development of this compound and its analogues.

Introduction

This compound, also known as 2,3-dimethoxyhydrocinnamic acid, belongs to the class of phenylpropanoids, a diverse group of natural and synthetic compounds. The core structure consists of a benzene ring substituted with two methoxy groups at the 2 and 3 positions and a propanoic acid side chain. While its direct biological applications are not extensively documented, the broader class of methoxylated cinnamic and hydrocinnamic acids has garnered significant interest for a range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] This guide provides a detailed examination of the available scientific information on this compound, from its fundamental properties to its synthesis and potential biological relevance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueReference
IUPAC Name This compound
Synonyms 2,3-Dimethoxyhydrocinnamic acid, Benzenepropanoic acid, 2,3-dimethoxy-
CAS Number 10538-48-4
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
Melting Point 64-68 °C
Boiling Point 160 °C at 1 mmHg
Appearance Off-white solid
Solubility Soluble in chloroform and ethyl acetate.

Discovery and History

The specific discovery of this compound is not well-documented with a definitive date or individual discoverer. However, its synthesis is a logical extension of well-established organic chemistry reactions developed in the 19th century. The historical context of its synthesis can be understood through the development of methods for preparing cinnamic acids and their subsequent reduction.

The synthesis of cinnamic acids, the unsaturated precursors to hydrocinnamic acids, was pioneered through reactions like the Perkin reaction and the Knoevenagel condensation . The Doebner modification of the Knoevenagel condensation, in particular, became a widely used method for synthesizing substituted cinnamic acids from aromatic aldehydes and malonic acid.

The subsequent reduction of the carbon-carbon double bond in cinnamic acid derivatives to yield hydrocinnamic acids has been achievable through various methods, including the use of sodium amalgam, hydriodic acid, and catalytic hydrogenation.[3] The advent of catalytic hydrogenation with reagents like palladium on carbon (Pd/C) provided a highly efficient and clean method for this transformation.

Therefore, the synthesis of this compound would have become feasible with the availability of its precursor, 2,3-dimethoxybenzaldehyde, and the application of these established synthetic methodologies.

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process:

  • Knoevenagel-Doebner Condensation: Synthesis of the precursor, 2,3-dimethoxycinnamic acid, from 2,3-dimethoxybenzaldehyde and malonic acid.

  • Catalytic Hydrogenation: Reduction of the double bond in 2,3-dimethoxycinnamic acid to yield the final product.

Synthesis of 2,3-Dimethoxycinnamic Acid (Precursor)

This protocol is adapted from the general procedure for the Doebner modification of the Knoevenagel condensation.

Materials:

  • 2,3-dimethoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dimethoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidify the mixture with concentrated HCl until a precipitate is formed.

  • Collect the crude 2,3-dimethoxycinnamic acid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2,3-dimethoxycinnamic acid.

Synthesis of this compound

This protocol describes the catalytic hydrogenation of 2,3-dimethoxycinnamic acid.

Materials:

  • 2,3-dimethoxycinnamic acid

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve 2,3-dimethoxycinnamic acid (1 equivalent) in methanol or ethanol in a hydrogenation vessel.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with the solvent used for the reaction.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization if necessary.

A more modern approach involves transfer hydrogenation under microwave irradiation , which can significantly reduce reaction times.[4] In this method, a hydrogen donor such as 1,4-cyclohexadiene or formic acid is used in the presence of a palladium catalyst.[4][5]

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activities and signaling pathways of this compound is limited in the current scientific literature. However, by examining studies on structurally similar compounds, particularly other methoxylated cinnamic and hydrocinnamic acid derivatives, we can infer potential areas of biological significance.

Methoxy derivatives of cinnamic acid are known to possess a range of biological properties, including:

  • Antioxidant Activity: The phenolic hydroxyl groups, and to some extent methoxy groups, can contribute to free radical scavenging.

  • Anti-inflammatory Effects: Some derivatives have been shown to modulate inflammatory pathways.[2]

  • Neuroprotective Properties: Notably, 3,4-dimethoxycinnamic acid has been reported to have neuroprotective effects.[1] This suggests that this compound may also interact with neurological targets.

It is hypothesized that these compounds may exert their effects through various mechanisms, including the modulation of oxidative stress pathways and interaction with specific enzymes or receptors.

Potential_Biological_Activities cluster_compound This compound cluster_activities Potential Biological Activities cluster_pathways Potential Signaling Pathways Compound This compound Antioxidant Antioxidant Compound->Antioxidant Anti-inflammatory Anti-inflammatory Compound->Anti-inflammatory Neuroprotective Neuroprotective Compound->Neuroprotective Oxidative_Stress Modulation of Oxidative Stress Antioxidant->Oxidative_Stress Enzyme_Interaction Enzyme Interaction Anti-inflammatory->Enzyme_Interaction Neuroprotective->Enzyme_Interaction

Experimental Workflows

The general workflow for the synthesis and characterization of this compound is depicted below. This process involves the synthesis of the cinnamic acid precursor followed by its reduction and subsequent purification and analysis of the final product.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Reduction cluster_step3 Step 3: Purification & Analysis Start 2,3-Dimethoxybenzaldehyde + Malonic Acid Reaction1 Knoevenagel-Doebner Condensation Start->Reaction1 Product1 2,3-Dimethoxycinnamic Acid Reaction1->Product1 Reaction2 Catalytic Hydrogenation (Pd/C, H2) Product1->Reaction2 Product2 Crude 3-(2,3-Dimethoxyphenyl) propanoic Acid Reaction2->Product2 Purification Recrystallization Product2->Purification Final_Product Pure 3-(2,3-Dimethoxyphenyl) propanoic Acid Purification->Final_Product Analysis Characterization (NMR, IR, MS, MP) Final_Product->Analysis

Conclusion and Future Directions

This compound is a readily synthesizable compound with a historical basis in established organic reactions. While its specific biological functions remain largely unexplored, the known activities of its structural analogues suggest that it may hold potential as a bioactive molecule, particularly in the areas of antioxidant, anti-inflammatory, and neuroprotective research. This technical guide provides the foundational information necessary for researchers to undertake further studies. Future research should focus on the direct biological evaluation of this compound to elucidate its specific mechanisms of action and to validate the therapeutic potential inferred from related compounds. Such investigations could pave the way for the development of novel therapeutic agents based on this chemical scaffold.

References

Uncharted Territory: The Therapeutic Potential of 3-(2,3-Dimethoxyphenyl)propanoic Acid Awaits Exploration

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in our understanding of the specific biological activities and potential therapeutic targets of 3-(2,3-Dimethoxyphenyl)propanoic acid. Despite its structural similarity to other pharmacologically relevant compounds, this particular isomer remains largely uncharacterized in the public domain. This technical whitepaper will outline the current state of knowledge, highlight the activities of closely related molecules to infer potential areas of interest, and propose a path forward for future research.

Initial investigations into the biological landscape of this compound did not yield specific data on its therapeutic targets, mechanism of action, or quantitative biological activity. Chemical suppliers list the compound primarily for research and as a building block in organic synthesis. The PubChem database, a comprehensive resource for chemical information, lacks curated data on its bioactivity.

While direct evidence is wanting, the therapeutic activities of its structural isomers and derivatives offer tantalizing clues and a rationale for future investigation.

Insights from Structural Analogs: A Case for Further Study

The broader family of dimethoxyphenylpropanoic acids has demonstrated a range of biological effects, suggesting that this compound may also possess valuable pharmacological properties.

Neuropharmacological Potential

The amino-derivative, (R)- and (S)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid , is frequently cited as a key intermediate in the synthesis of novel compounds for neuropharmacology.[1][2] Its utility in developing agents for neurological disorders suggests that the 2,3-dimethoxyphenyl scaffold may be conducive to interactions with targets within the central nervous system. This warrants investigation into whether the parent compound, this compound, exhibits any neuromodulatory or neuroprotective effects.

Cardiovascular and Metabolic Disease

Research into other isomers has revealed potential applications in cardiovascular and metabolic health. A notable example is 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) , a metabolite found in kimchi. Studies have shown that HDMPPA can attenuate atherosclerosis by reducing the production of reactive oxygen species (ROS). This effect is achieved through the downregulation of key components of the NADPH oxidase enzyme complex.

Another isomer, 3-(3,4-dimethoxyphenyl)propanoic acid , has been utilized in screening assays to identify inducers of γ-globin gene expression. This line of inquiry is relevant to the development of treatments for sickle cell anemia and β-thalassemia.

Future Directions and Proposed Experimental Workflows

Given the absence of direct biological data, a systematic investigation of this compound is warranted. A proposed initial screening workflow could be structured as follows:

G Proposed Initial Screening Workflow for this compound cluster_0 Compound Acquisition and QC cluster_1 In Vitro Screening cluster_2 Hit Validation and Mechanism of Action Compound This compound QC Purity and Identity Confirmation (NMR, MS, HPLC) Compound->QC Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) in various cell lines QC->Cytotoxicity TargetScreening Broad Target-Based Screening (e.g., GPCRs, kinases, ion channels) Cytotoxicity->TargetScreening PhenotypicScreening Phenotypic Screening (e.g., anti-inflammatory, antioxidant, neurite outgrowth assays) Cytotoxicity->PhenotypicScreening DoseResponse Dose-Response Studies TargetScreening->DoseResponse PhenotypicScreening->DoseResponse TargetID Target Identification and Validation (e.g., thermal shift, pull-down assays) DoseResponse->TargetID Signaling Signaling Pathway Analysis (e.g., Western blot, qPCR) TargetID->Signaling

Caption: A logical workflow for the initial biological evaluation of this compound.

This workflow would begin with ensuring the quality of the compound, followed by broad in vitro screening to identify any biological activity. Positive hits would then be subjected to more detailed studies to determine the mechanism of action and potential therapeutic targets.

Conclusion

While the therapeutic potential of this compound remains to be elucidated, the pharmacological activities of its close relatives provide a strong rationale for its investigation. A systematic approach, beginning with broad in vitro screening, is necessary to uncover the biological properties of this compound. Such studies could reveal novel therapeutic targets and open new avenues for drug discovery and development, particularly in the areas of neuropharmacology, cardiovascular disease, and metabolic disorders. The scientific community is encouraged to explore this uncharted territory and contribute to a deeper understanding of the therapeutic potential of this and other understudied small molecules.

References

In-Vitro Studies of 3-(2,3-Dimethoxyphenyl)propanoic Acid and Related Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in-vitro studies and comprehensive biological data for 3-(2,3-Dimethoxyphenyl)propanoic acid are not extensively available in publicly accessible literature. This guide provides an in-depth overview of the in-vitro biological activities of structurally related dimethoxyphenylpropanoic acid isomers and other aryl-propanoic acid derivatives to offer insights into the potential properties and evaluation methods for this class of compounds. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to Aryl-Propanoic Acids

Aryl-propanoic acids are a class of organic compounds characterized by a propanoic acid moiety attached to an aromatic ring system. This structural motif is present in numerous biologically active molecules, including well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen. The nature and position of substituents on the aryl ring, such as methoxy groups, can significantly influence the compound's physicochemical properties and biological activity. This guide synthesizes findings from in-vitro studies on various derivatives to highlight their potential in areas such as oncology, inflammation, and infectious diseases.

In-Vitro Biological Activities of Structurally Related Propanoic Acid Derivatives

In-vitro evaluations of various propanoic acid derivatives have revealed a broad spectrum of biological activities, including anticancer, antioxidant, enzyme-inhibiting, and antimicrobial effects.

Anticancer and Cytotoxic Activity

Several studies have evaluated the antiproliferative effects of propanoic acid derivatives against various cancer cell lines. The primary method for assessing this activity is the MTT assay, which measures cell viability.

Table 1: Summary of In-Vitro Anticancer Activity of Propanoic Acid Derivatives

Compound Class/DerivativeCell Line(s)AssayKey Quantitative Findings
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid oxime derivatives (21 & 22)A549 (Human Lung Adenocarcinoma)MTT AssayReduced cell viability to 35.3% and 37.6% respectively, showing significantly greater activity than cisplatin[1]
3-((4-hydroxyphenyl)amino)propanoic acid derivatives (12, 20-22, 29)A549 (Human Lung Adenocarcinoma)MTT AssayCapable of reducing A549 cell viability by 50% and suppressing cell migration[2][3]
Trimethoxyphenyl-based analoguesHepG2 (Human Liver Cancer)CytotoxicityEvaluated for in-vitro cytotoxicity and tubulin inhibition profile[4]
2-(3-benzoylphenyl)propanoic acid derivatives60 Human Tumor Cell LinesGrowth InhibitionShowed moderate anticancer activity, with 1% to 23% growth inhibition across 38 cell lines at a 10 µM concentration[5]
Antioxidant Activity

The antioxidant potential of propanoic acid derivatives has been investigated through their ability to scavenge free radicals and reduce oxidative stress.

Table 2: Summary of In-Vitro and Related Antioxidant Activity

Compound/DerivativeModel/AssayKey Quantitative Findings
3-((4-hydroxyphenyl)amino)propanoic acid derivative (20)DPPH Radical Scavenging AssayExhibited potent antioxidant properties[2]
3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA)In-vivo (ApoE KO Mice Model)Lowered reactive oxygen species (ROS) levels by 14%[6]
3-((4-hydroxyphenyl)amino)propanoic acid derivativesFerric Ion Reduction Power (FRAP)Demonstrated strong antioxidant activity[2]
Enzyme Inhibition

Specific derivatives have been shown to inhibit enzymes involved in various pathological processes.

Table 3: Summary of In-Vitro Enzyme Inhibition

Compound/DerivativeTarget Enzyme/InteractionKey Quantitative Findings
(E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-onePlasmodium falciparum Ferredoxin-NADP+ Reductase (PfFd-PfFNR)Exhibited 31.58% inhibition of the interaction[7]
2-(3-benzoylphenyl)propanoic acid derivativesCyclooxygenases (COX) and Matrix Metalloproteinases (MMPs)Investigated as potential dual-target-directed drugs via molecular docking[5]
Antimicrobial Activity

The antimicrobial properties of certain furan-containing propanoic acid derivatives have also been reported.

Table 4: Summary of In-Vitro Antimicrobial Activity

Compound ClassTarget OrganismsKey Finding
3-Aryl-3-(furan-2-yl)propanoic acid derivativesCandida albicans, Escherichia coli, Staphylococcus aureusDemonstrated good antimicrobial activity at a concentration of 64 µg/mL[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in-vitro findings. The following are descriptions of common protocols used in the cited studies.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol Steps:

  • Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (and controls like cisplatin or doxorubicin) for a specified period (e.g., 24 hours)[1][2].

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.

MTT_Assay_Workflow start Start: Seed Cells in 96-Well Plate adhere Incubate Overnight to Allow Adhesion start->adhere treat Treat Cells with Test Compounds and Controls (e.g., Cisplatin) adhere->treat incubate_treat Incubate for a Defined Period (e.g., 24 hours) treat->incubate_treat add_mtt Add MTT Reagent to Each Well incubate_treat->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read Measure Absorbance with Microplate Reader solubilize->read analyze Analyze Data: Calculate % Cell Viability vs. Control read->analyze end End analyze->end

Caption: General workflow for an in-vitro cell viability (MTT) assay.

Tubulin Polymerization Assay

This assay is used to identify compounds that interfere with microtubule dynamics, a key target in cancer therapy.

Protocol Principle:

  • Reaction Mixture: Purified tubulin is mixed in a polymerization buffer.

  • Compound Addition: The test compound is added to the mixture.

  • Initiation: Polymerization is initiated, typically by raising the temperature to 37°C.

  • Monitoring: The increase in light scattering or fluorescence due to microtubule formation is monitored over time using a spectrophotometer or fluorometer.

  • Analysis: The rate and extent of polymerization in the presence of the test compound are compared to a control.

Potential Mechanisms and Signaling Pathways

The biological activities observed for propanoic acid derivatives suggest several potential mechanisms of action.

Inhibition of Tubulin Polymerization

Compounds that inhibit tubulin polymerization disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. This is a validated mechanism for many cytotoxic agents.

Tubulin_Inhibition cluster_0 Normal Process Tubulin Tubulin Dimers Microtubule Microtubule (Polymerized) Tubulin->Microtubule Polymerization Blocked Polymerization Inhibited Compound Propanoic Acid Derivative Compound->Tubulin Binds to Tubulin

Caption: Mechanism of microtubule disruption by tubulin polymerization inhibitors.

Modulation of Oxidative Stress Pathways

3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) has been shown to attenuate atherosclerosis by reducing ROS generation[6]. This effect is mediated through the downregulation of key subunits of NADPH oxidase, a major source of cellular ROS.

Proposed Pathway:

  • Activation Signal: Pro-atherogenic stimuli activate the cell.

  • NADPH Oxidase Assembly: Cytosolic subunits of NADPH oxidase, such as p47phox and Rac-1, translocate to the membrane to form the active enzyme complex.

  • ROS Production: The active NADPH oxidase generates superoxide (O₂⁻), which contributes to oxidative stress.

  • Inhibition by Compound: The compound suppresses the mRNA expression of p47phox and Rac-1, leading to reduced assembly of the active enzyme.

  • Outcome: Decreased NADPH oxidase activity results in lower ROS production and reduced oxidative stress.

ROS_Pathway cluster_nadph NADPH Oxidase Complex Stimuli Pro-Atherogenic Stimuli p47phox p47phox expression Stimuli->p47phox Rac1 Rac-1 expression Stimuli->Rac1 NADPH_oxidase Active NADPH Oxidase p47phox->NADPH_oxidase Assembly Rac1->NADPH_oxidase Assembly ROS Reactive Oxygen Species (ROS) NADPH_oxidase->ROS Ox_Stress Oxidative Stress & Atherogenesis ROS->Ox_Stress Compound Dimethoxyphenyl- propanoic Acid Compound->p47phox Inhibits Compound->Rac1 Inhibits

Caption: Proposed pathway for the reduction of oxidative stress by a propanoic acid derivative.

Conclusion

While direct in-vitro data on this compound is limited, the broader family of aryl-propanoic acid derivatives demonstrates significant potential across multiple therapeutic areas. In-vitro studies reveal their capacity to induce cancer cell death, mitigate oxidative stress, inhibit key enzymes, and combat microbial growth. The experimental protocols and potential mechanisms of action detailed in this guide provide a solid framework for future research. Further investigation is warranted to specifically characterize the biological profile of this compound and determine its potential as a lead compound in drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(2,3-Dimethoxyphenyl)propanoic Acid from 2,3-Dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-(2,3-Dimethoxyphenyl)propanoic acid, a valuable building block in medicinal chemistry and organic synthesis. The synthetic strategy commences with 2,3-dimethoxybenzaldehyde, which undergoes a two-step reaction sequence involving a condensation reaction followed by a reduction.

Important Note on Starting Material: The user requested the synthesis from "veratraldehyde." Veratraldehyde is the common name for 3,4-dimethoxybenzaldehyde. However, to synthesize the target molecule, this compound, the required starting material is 2,3-dimethoxybenzaldehyde . This protocol, therefore, outlines the synthesis from 2,3-dimethoxybenzaldehyde. If the intended starting material was indeed veratraldehyde (3,4-dimethoxybenzaldehyde), the final product would be 3-(3,4-dimethoxyphenyl)propanoic acid, and the same synthetic route would apply.

The presented methodology is robust and scalable, making it suitable for laboratory-scale synthesis and process development. The protocols are based on well-established chemical transformations, ensuring high yields and purity of the final product.

Synthetic Strategy Overview

The synthesis of this compound from 2,3-dimethoxybenzaldehyde is achieved via a two-step process:

  • Knoevenagel-Doebner Condensation: 2,3-Dimethoxybenzaldehyde is condensed with malonic acid in the presence of a basic catalyst, typically a mixture of pyridine and piperidine. This reaction forms an α,β-unsaturated carboxylic acid, 2,3-dimethoxycinnamic acid, through a condensation and subsequent decarboxylation.[1]

  • Catalytic Hydrogenation: The carbon-carbon double bond of 2,3-dimethoxycinnamic acid is selectively reduced to yield the desired saturated carboxylic acid, this compound. This is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[2][3][4]

Data Presentation
StepReactionStarting MaterialKey ReagentsIntermediate/ProductTypical Yield (%)
1Knoevenagel-Doebner Condensation2,3-DimethoxybenzaldehydeMalonic acid, Pyridine, Piperidine2,3-Dimethoxycinnamic acid87-98%[1]
2Catalytic Hydrogenation2,3-Dimethoxycinnamic acidH₂, 10% Pd/C, EthanolThis compound>95%

Experimental Protocols

Step 1: Synthesis of 2,3-Dimethoxycinnamic acid via Knoevenagel-Doebner Condensation

This protocol is adapted from a literature procedure for the condensation of 2,3-dimethoxybenzaldehyde with malonic acid.[1]

Materials:

  • 2,3-Dimethoxybenzaldehyde (1.0 mole, 166.18 g)

  • Malonic acid (2.0 moles, 208.12 g)[1]

  • Pyridine (400 mL)

  • Piperidine (15 mL)

  • Concentrated Hydrochloric Acid (approx. 500 mL)

  • Sodium Hydroxide

  • Deionized Water

  • Methyl Ethyl Ketone (for recrystallization, optional)

Equipment:

  • 3 L Round-bottom flask

  • Reflux condenser

  • Thermometer

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Large beaker (5 L)

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • In a 3 L round-bottom flask, combine 2,3-dimethoxybenzaldehyde (166.18 g) and malonic acid (208.12 g).

  • Add 400 mL of pyridine to the flask. Warm the mixture gently on a steam bath with swirling to dissolve the solids.[1]

  • Once a clear solution is obtained, add 15 mL of piperidine.

  • Equip the flask with a reflux condenser and a thermometer. Heat the reaction mixture to an internal temperature of 80-85°C and maintain for 1 hour.

  • After 1 hour, increase the temperature to reflux (approximately 109-115°C) and continue heating for an additional 3 hours.[1]

  • Cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture into a 5 L beaker containing 4 L of cold water.

  • Slowly and with stirring, acidify the mixture with approximately 500 mL of concentrated hydrochloric acid until it is strongly acidic (check with pH paper).

  • Collect the precipitated light-brown crystals by suction filtration and wash the filter cake with four 150 mL portions of cold water.[1]

  • To purify the crude acid, dissolve it in a solution of 80 g of sodium hydroxide in 3 L of water.

  • Filter the resulting solution to remove any insoluble impurities. Dilute the filtrate with an additional 1.2 L of water.

  • Acidify the filtrate with stirring by adding 600 mL of 1:1 hydrochloric acid.

  • Collect the crystalline product by filtration and wash with three 150 mL portions of cold water.[1]

  • Dry the product at 60-70°C to yield 180–205 g (87–98%) of 2,3-dimethoxycinnamic acid.[1]

  • If further purification is needed, the product can be recrystallized from methyl ethyl ketone.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol is a general procedure for the hydrogenation of a cinnamic acid derivative.

Materials:

  • 2,3-Dimethoxycinnamic acid (1.0 mole, 208.21 g)

  • 10% Palladium on Carbon (Pd/C) catalyst (1-2 mol%)

  • Ethanol (or other suitable solvent like ethyl acetate)

  • Hydrogen gas (H₂)

Equipment:

  • Parr hydrogenation apparatus or a similar setup for catalytic hydrogenation

  • Pressure-resistant reaction vessel

  • Magnetic stirrer and stir bar

  • Filtration setup (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a pressure-resistant reaction vessel, dissolve 2,3-dimethoxycinnamic acid (208.21 g) in a suitable solvent such as ethanol (approximately 1-2 L).

  • Carefully add the 10% Pd/C catalyst (e.g., 2-4 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Evacuate the vessel and purge with hydrogen gas several times to ensure an inert atmosphere is replaced with hydrogen.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm or as per equipment specifications).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing the hydrogen uptake or by analytical techniques such as TLC or LC-MS. The reaction is typically complete within a few hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The resulting this compound is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of ethyl acetate and hexanes).

Visualizations

Synthesis_Workflow start 2,3-Dimethoxybenzaldehyde step1 Step 1: Knoevenagel-Doebner Condensation (Malonic Acid, Pyridine, Piperidine) start->step1 intermediate 2,3-Dimethoxycinnamic acid step1->intermediate step2 Step 2: Catalytic Hydrogenation (H₂, 10% Pd/C) intermediate->step2 product This compound step2->product

Caption: Overall synthetic workflow for this compound.

Knoevenagel_Doebner_Mechanism cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Decarboxylation malonic_acid Malonic Acid enolate Enolate of Malonic Acid malonic_acid->enolate -H⁺ piperidine Piperidine (Base) aldol_adduct Aldol Adduct enolate->aldol_adduct + Aldehyde aldehyde 2,3-Dimethoxybenzaldehyde unsaturated_dicarboxylic Unsaturated Dicarboxylic Acid Intermediate aldol_adduct->unsaturated_dicarboxylic -H₂O dehydration Dehydration product 2,3-Dimethoxycinnamic acid unsaturated_dicarboxylic->product -CO₂ decarboxylation Heat

Caption: Mechanism of the Knoevenagel-Doebner reaction.

References

Application Notes and Protocols for 3-(2,3-Dimethoxyphenyl)propanoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,3-Dimethoxyphenyl)propanoic acid (DMPPA) is a propanoic acid derivative with a dimethoxyphenyl substitution. While specific biological activities of DMPPA are not extensively documented in publicly available literature, its structural similarity to other biologically active molecules suggests potential applications in cell culture-based research, particularly in the field of oncology. Derivatives of dimethoxyphenyl compounds have demonstrated a range of cellular effects, including cytotoxicity and modulation of key signaling pathways. For instance, a structurally related compound, (E)-3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl) prop-2-en-1-one, has been shown to induce apoptosis and cell cycle arrest in breast cancer cell lines[1]. Furthermore, propanoic acid itself and its derivatives are known to influence cellular processes such as apoptosis and signaling cascades like NF-κB and PI3K/Akt/mTOR[2].

These application notes provide a comprehensive guide for the initial characterization of DMPPA in a cell culture setting. The following protocols are designed to assess its cytotoxic potential and to begin elucidating its mechanism of action.

Data Presentation

The following tables are templates for organizing quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineTreatment Duration (hours)IC50 (µM)
e.g., MCF-724
(Breast Cancer)48
72
e.g., A54924
(Lung Cancer)48
72
e.g., PC-324
(Prostate Cancer)48
72

Table 2: Effect of this compound on Apoptosis and Protein Expression

Cell LineTreatment% Apoptotic CellsFold Change in Protein Expression (Treated vs. Control)
(Annexin V/PI)Cleaved Caspase-3
e.g., MCF-7Control1.0
DMPPA (IC50)
p-Akt/Total Akt p-p65/Total p65 Bcl-2
Control1.01.0
DMPPA (IC50)

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of DMPPA for use in cell culture experiments.

Materials:

  • This compound (DMPPA) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile syringe filters (0.22 µm)

Protocol:

  • Prepare a high-concentration stock solution (e.g., 100 mM) of DMPPA in sterile DMSO.

  • Gently warm and vortex the solution to ensure complete dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

  • For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of DMPPA on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, PC-3)

  • Complete cell culture medium

  • DMPPA stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3][4]

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of DMPPA in complete medium.

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of DMPPA to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest DMPPA concentration) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3][5]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Analysis of Apoptosis by Western Blot

Objective: To investigate whether DMPPA induces apoptosis by examining the expression of key apoptosis-related proteins.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • DMPPA

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with DMPPA at its predetermined IC50 concentration for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells and lyse them using RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities and normalize to a loading control like β-actin.

Investigation of Signaling Pathways (PI3K/Akt/mTOR and NF-κB) by Western Blot

Objective: To determine if DMPPA modulates the PI3K/Akt/mTOR or NF-κB signaling pathways.

Materials:

  • Same as for apoptosis Western blot.

  • Primary antibodies for signaling pathway analysis (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, anti-phospho-p65, anti-total-p65).

Protocol:

  • Follow the same procedure as the apoptosis Western blot protocol (steps 1-7).

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key proteins in the PI3K/Akt/mTOR and NF-κB pathways.

  • Proceed with the subsequent washing, secondary antibody incubation, and detection steps as described above (steps 9-12).

  • Analyze the ratio of phosphorylated to total protein to assess the activation state of the signaling pathways.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To assess whether DMPPA induces oxidative stress in cells.

Materials:

  • Cancer cell line of interest

  • Black, clear-bottom 96-well plates

  • DMPPA

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Treat the cells with DMPPA at various concentrations for a specified time (e.g., 1, 3, 6 hours). Include a positive control (e.g., H2O2) and a vehicle control.

  • After treatment, wash the cells with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze the cells by flow cytometry.

Visualizations

Caption: Experimental workflow for the evaluation of this compound in cell culture.

G cluster_0 Cellular Stress & Signaling cluster_1 Apoptosis DMPPA 3-(2,3-Dimethoxyphenyl) propanoic acid ROS ROS Production DMPPA->ROS ? PI3K_Akt PI3K/Akt Pathway DMPPA->PI3K_Akt ? NFkB NF-κB Pathway DMPPA->NFkB ? Mitochondria Mitochondrial Pathway ROS->Mitochondria PI3K_Akt->Mitochondria NFkB->Mitochondria Caspases Caspase Activation Mitochondria->Caspases CellDeath Apoptotic Cell Death Caspases->CellDeath

Caption: Putative signaling pathways modulated by this compound leading to apoptosis.

References

Application of 3-(2,3-Dimethoxyphenyl)propanoic Acid in Drug Discovery: A Profile of Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(2,3-Dimethoxyphenyl)propanoic acid is a molecule belonging to the arylpropanoic acid class of compounds. While direct research on this specific molecule is limited, its structural analogs and the broader class of arylpropanoic acids have been extensively studied, revealing a wide range of pharmacological activities. This document outlines the potential applications of this compound in drug discovery, drawing insights from its derivatives and related compounds. The primary areas of interest include neuroprotection, anti-inflammatory, and anticancer activities.

Potential Therapeutic Areas and Mechanism of Action

Based on the activities of structurally similar compounds, this compound holds promise in the following therapeutic areas:

  • Neuropharmacology: Amino-derivatives of this compound are utilized in neuropharmacological research, suggesting that the core structure may interact with biological systems in the central nervous system.[1][2] These related compounds are explored for their potential in treating neurological disorders, including depression and anxiety, by modulating neurotransmitter activity.[1][2] They are also investigated for their neuroprotective and cognitive-enhancing effects.[1][2] The general class of phenolic acids has been reported to have neuroprotective roles against various neurological insults.

  • Anti-Inflammatory Activity: Arylpropanoic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects of a related compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), have been demonstrated. HDMPPA suppresses the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3] This is achieved through the blockage of key inflammatory signaling pathways including NF-κB, MAPKs, and PI3K/Akt.[3]

  • Anticancer Potential: Various derivatives of propanoic acid have been investigated for their anticancer properties. For instance, 3-(2,5-Dimethoxyphenyl)propionic acid is explored as a potential anticancer agent.[4] Furthermore, other 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown the ability to reduce cancer cell viability and migration, exhibiting some selectivity towards cancerous cells.[5]

Quantitative Data from Related Compounds

Compound/DerivativeBiological ActivityAssayCell Line/ModelIC50 / EC50 / Other Metrics
3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA)Anti-inflammatoryNO production inhibitionLPS-stimulated BV2 microgliaSignificant suppression at non-cytotoxic concentrations
3-((4-hydroxyphenyl)amino)propanoic acid derivativesAnticancerCell viabilityA549 non-small cell lung cancerReduction in cell viability by up to 50% for active compounds
3-(4-Hydroxy-3-methoxyphenyl) propionic acid (HMPA)Inhibition of Aβ aggregationThT assayIn vitroEC50 of 5-6 mM for inhibiting LMW Aβ42 aggregation[6]

Experimental Protocols

Detailed experimental protocols for the direct evaluation of this compound are not available. However, based on the methodologies used for its structural analogs, the following protocols can be adapted.

In Vitro Anti-Inflammatory Activity Assay: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Cell Viability Assay (MTT Assay):

    • After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Cell viability is expressed as a percentage of the control.

In Vitro Anticancer Activity Assay: MTT Cytotoxicity Assay
  • Cell Culture: Culture a human cancer cell line (e.g., A549 lung carcinoma) in appropriate media and conditions.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48 or 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate as described in the anti-inflammatory protocol.

    • Lyse the cells and solubilize the formazan crystals.

    • Measure the absorbance to determine cell viability.

    • The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential mechanism of action and experimental workflows for evaluating this compound, based on data from related compounds.

G Potential Anti-Inflammatory Signaling Pathway cluster_downstream Downstream Signaling LPS LPS TLR4 TLR4 LPS->TLR4 PI3K_Akt PI3K/Akt TLR4->PI3K_Akt MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs IKK IKK TLR4->IKK Compound 3-(2,3-Dimethoxyphenyl) propanoic acid Compound->PI3K_Akt Compound->MAPKs Compound->IKK PI3K_Akt->IKK NFkappaB NF-κB MAPKs->NFkappaB IkappaB IκBα IKK->IkappaB Inhibits degradation IkappaB->NFkappaB Proinflammatory_Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-1β) NFkappaB->Proinflammatory_Mediators Transcription G Experimental Workflow for In Vitro Evaluation cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock solution in DMSO) Compound_Treatment Treatment with Compound Compound_Prep->Compound_Treatment Cell_Culture Cell Culture (e.g., RAW 264.7, A549) Cell_Seeding Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Stimulation Stimulation (e.g., LPS for inflammation) or Incubation (for cytotoxicity) Compound_Treatment->Stimulation Griess_Assay Nitrite Measurement (Griess Assay) Stimulation->Griess_Assay MTT_Assay Cell Viability (MTT Assay) Stimulation->MTT_Assay Data_Analysis Data Analysis (IC50 calculation) Griess_Assay->Data_Analysis MTT_Assay->Data_Analysis

References

Application Notes and Protocols: 3-(2,3-Dimethoxyphenyl)propanoic Acid as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2,3-Dimethoxyphenyl)propanoic acid is a valuable and versatile building block in medicinal chemistry, primarily utilized for the synthesis of a variety of heterocyclic compounds. Its unique substitution pattern on the phenyl ring makes it an ideal precursor for the construction of isoquinoline and quinolinone scaffolds, which are prevalent in numerous biologically active molecules and pharmaceuticals. This document provides detailed application notes and experimental protocols for the synthesis of tetrahydroisoquinolines and an overview of potential routes to quinolinones, leveraging this compound as the key starting material.

Synthesis of Tetrahydroisoquinolines

The 1,2,3,4-tetrahydroisoquinoline core is a privileged scaffold in drug discovery, found in a wide array of natural products and synthetic drugs with diverse pharmacological activities. This compound serves as an excellent precursor for the synthesis of 7,8-dimethoxytetrahydroisoquinolines through classical cyclization strategies such as the Pictet-Spengler and Bischler-Napieralski reactions.

Synthetic Strategy Overview

The general strategy involves the conversion of the propanoic acid moiety into a suitable functional group that can participate in an intramolecular cyclization reaction. This typically involves the transformation of the carboxylic acid to an amine or an amide.

G A This compound B 2-(2,3-Dimethoxyphenyl)ethanamine A->B  Curtius  Rearrangement C N-Acyl-2-(2,3-dimethoxyphenyl)ethylamine A->C  Amide  Coupling D 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline B->D  Pictet-Spengler  Reaction C->D  Bischler-Napieralski  Reaction

Caption: Synthetic pathways to 7,8-dimethoxytetrahydroisoquinolines.

Key Intermediate Synthesis: 2-(2,3-Dimethoxyphenyl)ethanamine

A crucial intermediate for the Pictet-Spengler reaction is 2-(2,3-dimethoxyphenyl)ethanamine. This can be efficiently synthesized from this compound via the Curtius rearrangement.[1][2]

Experimental Protocol: Curtius Rearrangement

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in dry dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Acyl Azide Formation: Dissolve the crude acid chloride in acetone and cool to 0 °C. Add a solution of sodium azide (1.5 eq) in water dropwise. Stir the mixture vigorously for 1 hour at 0 °C.

  • Rearrangement and Trapping: Extract the acyl azide with toluene. Dry the organic layer over anhydrous sodium sulfate and heat it to reflux (approx. 110 °C) for 2-3 hours to effect the Curtius rearrangement to the isocyanate. Cool the reaction mixture and add aqueous HCl (2M). Reflux the mixture for 1 hour to hydrolyze the isocyanate to the amine.

  • Work-up and Purification: Cool the reaction mixture to room temperature and basify with aqueous NaOH. Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel.

Step Reactants Reagents Conditions Typical Yield
1This compoundOxalyl chloride, DMF (cat.)DCM, 0 °C to rt, 2hQuantitative
2Acid chlorideSodium azideAcetone/Water, 0 °C, 1h~90%
3Acyl azideToluene, HCl (aq)Reflux~80% (from azide)
Synthesis of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically in the presence of an acid catalyst.[3][4]

Experimental Protocol: Pictet-Spengler Reaction

  • Reaction Setup: To a solution of 2-(2,3-dimethoxyphenyl)ethanamine (1.0 eq) in a suitable solvent (e.g., methanol or water), add an aqueous solution of formaldehyde (37%, 1.1 eq).

  • Acid Catalysis: Add a strong acid such as hydrochloric acid or trifluoroacetic acid to the mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, neutralize the reaction with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Reactants Reagents Conditions Product Typical Yield 1H NMR (CDCl3, δ ppm)
2-(2,3-Dimethoxyphenyl)ethanamine, FormaldehydeHCl or TFArt to 60 °C, 12-24h7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline60-80%6.80 (d, 1H), 6.65 (d, 1H), 4.05 (s, 2H), 3.85 (s, 3H), 3.83 (s, 3H), 3.15 (t, 2H), 2.75 (t, 2H)
Synthesis of 7,8-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-one via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines by the intramolecular cyclization of N-acyl-β-arylethylamides using a dehydrating agent.[5][6]

Experimental Protocol: Bischler-Napieralski Reaction

  • Amide Formation: First, prepare the N-formyl derivative by reacting this compound with a suitable formylating agent or by coupling with an amine after conversion to the acid chloride. A common method is to heat the corresponding amine with ethyl formate.

  • Cyclization: Dissolve the N-formyl-2-(2,3-dimethoxyphenyl)ethylamine (1.0 eq) in a dry, aprotic solvent such as acetonitrile or toluene. Add a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) (2-5 eq) and heat the mixture to reflux for 2-6 hours.

  • Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with concentrated ammonium hydroxide and extract with chloroform or DCM. Dry the combined organic layers and concentrate to give the crude 3,4-dihydroisoquinoline.

  • Reduction (Optional): The resulting 3,4-dihydroisoquinoline can be reduced to the corresponding tetrahydroisoquinoline using sodium borohydride in methanol.

Reactant Reagents Conditions Product Typical Yield
N-Formyl-2-(2,3-dimethoxyphenyl)ethylaminePOCl3 or PPAReflux, 2-6h7,8-Dimethoxy-3,4-dihydroisoquinoline50-70%

Synthesis of Quinolones (General Overview)

Quinolones are a class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.[5][7] While the direct synthesis of quinolinones from this compound is not a well-established route, a hypothetical pathway could involve the formation of an appropriate aniline derivative followed by a cyclization reaction, such as the Conrad-Limpach synthesis.

Hypothetical Synthetic Pathway

G A This compound B 3-(2,3-Dimethoxy-X-nitrophenyl)propanoic Acid A->B Nitration C 3-(X-Amino-2,3-dimethoxyphenyl)propanoic Acid B->C Reduction D Aniline Derivative C->D Further Functionalization F 4-Hydroxy-quinolin-2(1H)-one Derivative D->F Conrad-Limpach Reaction E β-Ketoester E->F

Caption: Hypothetical route to quinolinones.

This pathway would require a multi-step synthesis to introduce the necessary functionalities for the cyclization reaction. The yields and specific conditions for each step would need to be optimized.

Conclusion

This compound is a readily accessible and highly useful building block for the synthesis of biologically relevant heterocyclic compounds. The protocols outlined above for the synthesis of 7,8-dimethoxytetrahydroisoquinolines via the Pictet-Spengler and Bischler-Napieralski reactions provide reliable methods for accessing this important scaffold. While the synthesis of quinolinones from this starting material is less direct, it presents an area for further synthetic exploration. The versatility of this compound makes it a valuable tool for researchers and professionals in the field of drug discovery and development.

References

Application Notes and Protocols for the In-Vivo Formulation of 3-(2,3-Dimethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,3-Dimethoxyphenyl)propanoic acid (DMPPA) is a small molecule belonging to the class of arylpropionic acid derivatives. This class of compounds is known to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects. Preclinical in-vivo studies are a critical step in evaluating the therapeutic potential of DMPPA. A well-designed formulation is paramount for achieving accurate and reproducible results in these studies by ensuring consistent bioavailability and exposure.

These application notes provide a comprehensive guide to developing suitable formulations for in-vivo studies of DMPPA, addressing potential challenges such as poor aqueous solubility. The protocols outlined below offer starting points for developing oral and parenteral formulations and can be adapted based on experimental findings.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to formulation development. While experimental data for DMPPA is limited, Table 1 summarizes its known properties and provides hypothetical values for solubility, which are critical for formulation design.

PropertyValueSource
Molecular FormulaC₁₁H₁₄O₄PubChem
Molecular Weight210.23 g/mol PubChem
AppearanceWhite to off-white solid (Hypothetical)-
Melting PointData not available-
pKa~4.5 (Hypothetical, acidic)-
LogP~2.0 (Hypothetical)-
Aqueous Solubility (pH 7.4)< 0.1 mg/mL (Hypothetical)-
Solubility in Ethanol~10 mg/mL (Hypothetical)-
Solubility in PEG 400~50 mg/mL (Hypothetical)-
Solubility in Tween® 80~25 mg/mL (Hypothetical)-

Note: The solubility values are hypothetical and should be experimentally determined.

Formulation Strategies for Poorly Soluble Compounds

Given the likelihood of low aqueous solubility for DMPPA, several strategies can be employed to enhance its bioavailability for in-vivo studies.

  • pH Adjustment: For acidic compounds like DMPPA, increasing the pH of the vehicle can enhance solubility by converting the acid to its more soluble salt form.

  • Co-solvents: Utilizing a mixture of water-miscible organic solvents (co-solvents) can significantly increase the solubility of hydrophobic compounds.

  • Surfactants: Surfactants can be used to form micelles that encapsulate the drug, increasing its apparent solubility in aqueous media.

  • Complexation: Cyclodextrins can form inclusion complexes with guest molecules, enhancing their solubility and stability.

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.

Experimental Protocols

The following protocols provide a starting point for the preparation of oral and parenteral formulations of DMPPA. It is crucial to determine the actual solubility of DMPPA in various excipients to optimize these formulations.

Protocol 1: Preparation of an Oral Suspension (10 mg/mL)

This protocol is suitable for initial oral dosing studies where a solution is not readily achievable.

Materials:

  • This compound (DMPPA)

  • 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in purified water

  • 0.1% (v/v) Tween® 80

  • Mortar and pestle

  • Stir plate and stir bar

  • Graduated cylinders and beakers

  • pH meter

Method:

  • Prepare the vehicle by dissolving 0.5 g of CMC-Na in 100 mL of purified water with gentle heating and stirring. Allow the solution to cool to room temperature.

  • Add 0.1 mL of Tween® 80 to the CMC-Na solution and mix thoroughly.

  • Weigh the required amount of DMPPA (e.g., 100 mg for 10 mL of suspension).

  • In a mortar, add a small amount of the vehicle to the DMPPA powder to form a smooth paste.

  • Gradually add the remaining vehicle to the paste while triturating to ensure a uniform suspension.

  • Transfer the suspension to a beaker and stir for at least 30 minutes to ensure homogeneity.

  • Measure the pH of the final suspension and adjust if necessary.

  • Store the suspension in a tightly sealed container at 2-8°C and protect from light. Resuspend thoroughly before each use.

Protocol 2: Preparation of a Parenteral Solution (5 mg/mL) using a Co-solvent System

This protocol is designed for intravenous or intraperitoneal administration. Aseptic techniques should be employed for preparing sterile formulations.

Materials:

  • This compound (DMPPA)

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Saline (0.9% NaCl)

  • Sterile vials and syringes

  • 0.22 µm sterile filter

  • Vortex mixer

Method:

  • Determine the appropriate ratio of co-solvents. A common starting point is a mixture of PEG 400 and PG. For this example, a vehicle of 40% PEG 400, 10% PG, and 50% saline will be used.

  • Weigh the required amount of DMPPA (e.g., 50 mg for 10 mL of solution).

  • In a sterile vial, dissolve the DMPPA in the required volume of PEG 400 (4 mL) by vortexing. Gentle warming may be applied if necessary to aid dissolution.

  • Add the required volume of PG (1 mL) and vortex until the solution is clear.

  • Slowly add the saline (5 mL) to the organic solution while vortexing to avoid precipitation.

  • Once a clear solution is obtained, sterile-filter the final formulation through a 0.22 µm filter into a sterile vial.

  • Visually inspect the solution for any particulates before use.

  • Store the solution at room temperature, protected from light, and use within a specified period determined by stability studies.

Quality Control

To ensure the reliability of in-vivo studies, the following quality control measures are recommended for each formulation batch:

ParameterMethodAcceptance Criteria
Appearance Visual inspectionClear solution or uniform suspension, free of visible contaminants.
pH pH meterWithin a predefined range (e.g., 6.5 - 7.5 for parenteral).
Concentration HPLC-UV90% - 110% of the target concentration.
Homogeneity (Suspensions) Sampling from top, middle, and bottom of the bulk suspension followed by HPLC-UV analysis.Relative Standard Deviation (RSD) < 5%.
Sterility (Parenteral) USP <71> Sterility TestsNo microbial growth.
Endotoxin (Parenteral) Limulus Amebocyte Lysate (LAL) testBelow the specified limit for the route of administration.

Visualizations

Experimental Workflow for In-Vivo DMPPA Studies

The following diagram illustrates a typical workflow for in-vivo studies of a novel compound like DMPPA.

experimental_workflow cluster_preclinical Preclinical In-Vivo Studies formulation Formulation Development pk_pd_studies Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies formulation->pk_pd_studies Dose Range Finding efficacy_studies Efficacy Studies in Disease Models pk_pd_studies->efficacy_studies Dose Selection toxicology_studies Toxicology Studies efficacy_studies->toxicology_studies Safety Assessment data_analysis Data Analysis and Reporting toxicology_studies->data_analysis

Caption: A generalized workflow for preclinical in-vivo evaluation of DMPPA.

Hypothetical Signaling Pathway for DMPPA's Anti-Inflammatory Action

Based on the known pharmacology of arylpropionic acid derivatives, DMPPA may exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.

signaling_pathway cluster_inflammation Inflammatory Cascade Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins (e.g., PGE2) COX1_2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation DMPPA This compound (DMPPA) DMPPA->COX1_2 Inhibition

Caption: Hypothetical inhibition of the COX pathway by DMPPA.

Conclusion

The successful in-vivo evaluation of this compound relies on the development of appropriate and well-characterized formulations. The protocols and strategies outlined in these application notes provide a framework for researchers to formulate DMPPA for both oral and parenteral administration. It is imperative to perform thorough experimental characterization of the compound's solubility and the stability of the final formulations to ensure the generation of high-quality, reliable data in preclinical studies.

Application Notes and Protocols: 3-(2,3-Dimethoxyphenyl)propanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-(2,3-dimethoxyphenyl)propanoic acid, a valuable precursor in organic synthesis, particularly in the development of pharmaceutical compounds. This document details its synthesis, key reactions, and potential applications, supported by experimental protocols and quantitative data.

Introduction

This compound is a substituted hydrocinnamic acid derivative. Its structural features, including the carboxylic acid moiety and the dimethoxy-substituted phenyl ring, make it a versatile building block for the synthesis of more complex molecules. The methoxy groups can influence the electronic properties of the aromatic ring and provide sites for further functionalization, while the propanoic acid side chain offers a handle for various chemical transformations. This compound is of particular interest in medicinal chemistry as a precursor for the synthesis of heterocyclic scaffolds, such as those found in cardiovascular drugs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its precursor, 2,3-dimethoxycinnamic acid, is provided in the table below.

Property2,3-Dimethoxycinnamic acidThis compound
Molecular Formula C₁₁H₁₂O₄C₁₁H₁₄O₄
Molecular Weight 208.21 g/mol 210.23 g/mol
Appearance Light-brown crystalline solidWhite solid (predicted)
Melting Point 174-178 °C[1]Not reported, likely lower than precursor
Solubility Soluble in pyridine, methyl ethyl ketone[1]Soluble in common organic solvents

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from 2,3-dimethoxybenzaldehyde. The first step involves a Knoevenagel condensation to form the corresponding cinnamic acid derivative, which is then reduced to the desired propanoic acid.

Synthesis_Workflow Start 2,3-Dimethoxybenzaldehyde Step1 Knoevenagel Condensation (Malonic Acid, Pyridine, Piperidine) Start->Step1 Intermediate 2,3-Dimethoxycinnamic Acid Step1->Intermediate Step2 Catalytic Hydrogenation (H₂, Pd/C) Intermediate->Step2 Product This compound Step2->Product Benzazepinone_Synthesis Start This compound Step1 Acyl Chloride Formation (e.g., SOCl₂ or (COCl)₂) Start->Step1 Intermediate 3-(2,3-Dimethoxyphenyl)propanoyl Chloride Step1->Intermediate Step2 Intramolecular Friedel-Crafts Acylation (Lewis Acid, e.g., AlCl₃) Intermediate->Step2 Product 7,8-Dimethoxy-1,2,4,5-tetrahydro-3H-benzo[d]azepin-3-one Step2->Product

References

Application Notes and Protocols: Laboratory Preparation of 3-(2,3-Dimethoxyphenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory synthesis of 3-(2,3-dimethoxyphenyl)propanoic acid and its derivatives. This class of compounds holds significant potential in drug discovery due to the varied biological activities associated with the arylpropanoic acid scaffold. The protocols herein describe a reliable two-step synthesis commencing with the Doebner modification of the Knoevenagel condensation, followed by catalytic hydrogenation. Furthermore, potential applications in areas such as anti-inflammatory and neuroprotective research are discussed, drawing parallels with structurally similar compounds and their known mechanisms of action, including the modulation of key signaling pathways like NF-κB, MAPKs, and PI3K/Akt.

Introduction

Arylpropanoic acid derivatives are a cornerstone in medicinal chemistry, with prominent examples including widely used non-steroidal anti-inflammatory drugs (NSAIDs). The substituted phenyl ring allows for fine-tuning of the molecule's steric and electronic properties, influencing its pharmacokinetic and pharmacodynamic profiles. The 2,3-dimethoxy substitution pattern, in particular, is of interest for its potential to modulate interactions with biological targets. This document outlines a reproducible laboratory-scale synthesis of the parent compound, this compound, and provides a basis for the preparation of a variety of its derivatives.

Synthesis of this compound

The synthesis of this compound is efficiently achieved through a two-step process. The initial step involves the formation of a cinnamic acid intermediate via a Doebner-von Miller reaction, specifically the Doebner modification of the Knoevenagel condensation. This is followed by the reduction of the carbon-carbon double bond through catalytic hydrogenation to yield the final product.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Doebner-von Miller Reaction cluster_step2 Step 2: Catalytic Hydrogenation start1 2,3-Dimethoxybenzaldehyde + Malonic Acid reagents1 Pyridine (solvent) Piperidine (catalyst) reaction1 Heat (e.g., 80-90 °C) product1 3-(2,3-Dimethoxyphenyl)acrylic acid (2,3-Dimethoxycinnamic acid) start2 3-(2,3-Dimethoxyphenyl)acrylic acid product1->start2 Purification & Isolation reagents2 H2 gas or H-donor (e.g., Ammonium formate) catalyst2 Pd/C (catalyst) reaction2 Stir at room temperature product2 This compound

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-(2,3-Dimethoxyphenyl)acrylic Acid

This procedure is adapted from the Doebner modification of the Knoevenagel condensation.

Materials:

  • 2,3-Dimethoxybenzaldehyde

  • Malonic Acid

  • Pyridine

  • Piperidine

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Stir bar

  • Beakers

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 2,3-dimethoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (2.5-3.0 mL per gram of aldehyde).

  • Stir the mixture at room temperature until the solids dissolve.

  • Add a catalytic amount of piperidine (approximately 0.1 eq).

  • Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl (sufficient to neutralize the pyridine and acidify the solution to pH 1-2).

  • A precipitate of 3-(2,3-dimethoxyphenyl)acrylic acid will form. Stir the mixture for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water to remove any remaining pyridine hydrochloride and other water-soluble impurities.

  • Recrystallize the crude product from a suitable solvent, such as ethanol/water, to obtain pure 3-(2,3-dimethoxyphenyl)acrylic acid.

  • Dry the purified product in a vacuum oven.

Quantitative Data Summary (Step 1):

ParameterValue
Reactants
2,3-Dimethoxybenzaldehyde1.0 eq
Malonic Acid1.2 eq
Pyridine~3 mL / g of aldehyde
Piperidine0.1 eq
Reaction Conditions
Temperature80-90 °C
Time4-6 hours
Typical Yield 75-85%
Product Information
Molecular FormulaC₁₁H₁₂O₄
Molecular Weight208.21 g/mol
AppearanceWhite to off-white solid
Step 2: Synthesis of this compound

This procedure utilizes catalytic transfer hydrogenation, which is a safer alternative to using pressurized hydrogen gas.

Materials:

  • 3-(2,3-Dimethoxyphenyl)acrylic acid (from Step 1)

  • Ammonium formate (HCOONH₄)

  • 10% Palladium on carbon (Pd/C)

  • Methanol (or Ethanol)

  • Diatomaceous earth (e.g., Celite®)

  • Deionized Water

  • Diethyl ether (or Ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 3-(2,3-dimethoxyphenyl)acrylic acid (1.0 eq) in methanol.

  • To this solution, add ammonium formate (4-5 eq).

  • Carefully add 10% Pd/C catalyst (5-10% by weight of the starting material). Caution: Pd/C can be pyrophoric; handle with care and in an inert atmosphere if possible.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Upon completion, dilute the reaction mixture with methanol and filter through a pad of diatomaceous earth to remove the Pd/C catalyst.

  • Wash the filter cake with additional methanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in deionized water and acidify to pH 1-2 with dilute HCl.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by recrystallization (e.g., from a mixture of ethyl acetate and hexane) or column chromatography on silica gel.

Quantitative Data Summary (Step 2):

ParameterValue
Reactants
3-(2,3-Dimethoxyphenyl)acrylic acid1.0 eq
Ammonium Formate4-5 eq
10% Palladium on Carbon5-10 wt%
Reaction Conditions
TemperatureRoom Temperature
Time2-4 hours
Typical Yield 90-98%
Product Information
Molecular FormulaC₁₁H₁₄O₄
Molecular Weight210.23 g/mol
AppearanceWhite to off-white solid

Potential Applications and Signaling Pathway Involvement

While specific biological data for this compound is limited, the broader class of dimethoxyphenyl propanoic acids has shown promise in several therapeutic areas. A structurally related compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), has demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated microglial cells.[1] This activity is mediated through the suppression of key inflammatory signaling pathways.

Potential Anti-Inflammatory Signaling Pathway

HDMPPA has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] This suppression is linked to the blockage of the NF-κB, MAPKs, and PI3K/Akt signaling pathways.[1] Given the structural similarities, it is plausible that this compound could exert similar anti-inflammatory effects through the modulation of these pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPKs MAPKs TLR4->MAPKs IκBα IκBα TLR4->IκBα degradation Compound 3-(2,3-Dimethoxyphenyl) propanoic acid derivative Compound->PI3K Compound->MAPKs Compound->IκBα prevents degradation Akt Akt PI3K->Akt NFκB NF-κB IκBα->NFκB NFκB_n NF-κB NFκB->NFκB_n translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β) NFκB_n->Gene_Expression

Caption: A potential anti-inflammatory signaling pathway modulated by this compound derivatives.

Other Potential Applications
  • Neuroprotection: Phenolic acids, in general, have been investigated for their neuroprotective effects. The presence of the dimethoxyphenyl moiety may allow these compounds to cross the blood-brain barrier and exert effects on neurological pathways.

  • PPAR Modulation: Arylpropanoic acids are known to interact with peroxisome proliferator-activated receptors (PPARs), which are key regulators of metabolism and inflammation.[2][3] Further investigation could reveal if this compound or its derivatives act as selective PPAR modulators.

Conclusion

The synthetic route detailed in this document provides a clear and reproducible method for the laboratory preparation of this compound. The potential for this compound and its derivatives to act as modulators of key signaling pathways involved in inflammation and other disease processes makes them attractive candidates for further investigation in drug discovery and development programs. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and pharmacology.

References

Application Notes and Protocols for the Quantification of 3-(2,3-Dimethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,3-Dimethoxyphenyl)propanoic acid is a chemical compound of interest in various fields of research and development. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, metabolism research, and quality control in manufacturing processes. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Chemical Properties

PropertyValue
Chemical Formula C₁₁H₁₄O₄[1]
Molecular Weight 210.23 g/mol [1]
CAS Number 10538-48-4[1][2]
Melting Point 64-68 °C[1]
Boiling Point 160 °C at 1 mmHg[1]

Analytical Techniques

A summary of the analytical techniques for the quantification of this compound is presented below. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

TechniqueDerivatization RequiredTypical InstrumentationCommon Application
HPLC-UV NoHPLC with UV/Vis or DAD detectorRoutine analysis, purity assessment
GC-MS Yes (Silylation)GC with Mass SpectrometerVolatile and semi-volatile analysis
LC-MS/MS Recommended (e.g., with 3-NPH)LC with Triple Quadrupole MSHigh sensitivity and selectivity in complex matrices

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in relatively clean sample matrices.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 70 30
    10.0 30 70
    12.0 30 70
    12.1 70 30

    | 15.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm (based on the UV absorbance of similar aromatic compounds)[3][4]

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (70:30, A:B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Illustrative Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Standard Dissolve_Standard Dissolve in Methanol Standard->Dissolve_Standard Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard HPLC Inject into HPLC Dilute_Standard->HPLC Sample Prepare Sample Filter Filter Sample Sample->Filter Filter->HPLC Detect UV Detection at 280 nm HPLC->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Sample Cal_Curve->Quantify

Caption: Workflow for HPLC-UV quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity. Due to the low volatility of carboxylic acids, a derivatization step is mandatory to convert the analyte into a more volatile form. Silylation is a common derivatization technique for this purpose.[5]

Experimental Protocol

1. Derivatization (Silylation):

  • Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (anhydrous)

  • Procedure:

    • Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.

    • Seal the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection into the GC-MS.

2. Instrumentation and GC-MS Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

  • Injection Volume: 1 µL (splitless).

3. Data Analysis:

  • Identify the peak corresponding to the trimethylsilyl (TMS) derivative of this compound based on its retention time and mass spectrum.

  • Quantification is typically performed using selected ion monitoring (SIM) of characteristic ions of the derivatized analyte. A calibration curve is generated using derivatized standards.

Logical Diagram for GC-MS Derivatization and Analysis

GCMS_Logic Start Sample containing Analyte Dry Evaporate to Dryness Start->Dry Add_Reagents Add Pyridine and BSTFA + 1% TMCS Dry->Add_Reagents Heat Heat at 70°C for 30 min Add_Reagents->Heat Derivatized TMS-derivatized Analyte Heat->Derivatized Inject Inject into GC-MS Derivatized->Inject Analyze Separate & Detect Inject->Analyze Result Quantification Analyze->Result

Caption: GC-MS derivatization and analysis logic.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for quantifying low levels of the analyte in complex biological matrices. Derivatization is often employed to enhance ionization efficiency and chromatographic retention.

Experimental Protocol

1. Derivatization with 3-Nitrophenylhydrazine (3-NPH): [6][7][8]

  • Reagents:

    • 3-Nitrophenylhydrazine (3-NPH) hydrochloride solution (e.g., 50 mM in methanol/water)

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution (e.g., 50 mM in methanol/water)

    • Pyridine solution (e.g., 7% in methanol)

  • Procedure:

    • To 50 µL of sample or standard, add 50 µL of 3-NPH solution, 50 µL of EDC solution, and 50 µL of pyridine solution.[7]

    • Vortex and incubate at 40 °C for 30 minutes.[6]

    • Dilute the reaction mixture with the initial mobile phase before injection.

2. Instrumentation and LC-MS/MS Conditions:

  • LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution: A suitable gradient to separate the derivatized analyte from matrix components.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: Negative ESI.

  • MRM Transitions: The precursor ion will be the [M-H]⁻ of the 3-NPH derivative of this compound. Product ions need to be determined by infusing a derivatized standard.

3. Data Analysis:

  • Quantification is performed using Multiple Reaction Monitoring (MRM) mode.

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration of the derivatized standards.

Signaling Pathway Analogy for LC-MS/MS Derivatization

LCMSMS_Pathway cluster_reaction Derivatization Reaction Analyte 3-(2,3-Dimethoxyphenyl) propanoic acid Derivatized_Analyte Derivatized Analyte (Enhanced Signal) Analyte->Derivatized_Analyte + 3-NPH NPH 3-NPH NPH->Derivatized_Analyte EDC EDC (Coupling Agent) EDC->Derivatized_Analyte Ionization ESI Source (Ionization) Derivatized_Analyte->Ionization Detection Mass Analyzer (MRM Detection) Ionization->Detection

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2,3-Dimethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(2,3-Dimethoxyphenyl)propanoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two most common and effective synthetic routes for the preparation of this compound are:

  • Hydrogenation of 2,3-Dimethoxycinnamic Acid: This is a straightforward method involving the reduction of the double bond in the cinnamic acid derivative.

  • Malonic Ester Synthesis: This classic method allows for the formation of the propanoic acid side chain by alkylating a malonic ester with a suitable 2,3-dimethoxybenzyl halide, followed by hydrolysis and decarboxylation.[1][2]

Q2: I am having trouble with the hydrogenation of 2,3-dimethoxycinnamic acid. What are the common causes of failure?

A2: Difficulties during the hydrogenation of 2,3-dimethoxycinnamic acid can often be attributed to several factors:

  • Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst may be old, poisoned, or of poor quality.[3]

  • Catalyst Poisoning: Impurities in the starting material or solvent, such as sulfur or nitrogen-containing compounds, can deactivate the catalyst.

  • Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for the reaction to proceed to completion.

  • Poor Solvent Choice: The choice of solvent can significantly impact the reaction rate. Protic solvents like ethanol or acetic acid generally accelerate the reaction.[4]

Q3: My malonic ester synthesis is giving a low yield. What are the potential side reactions?

A3: Low yields in the malonic ester synthesis of this compound can be caused by:

  • Dialkylation: The mono-alkylated malonic ester can be deprotonated again and react with another molecule of the alkyl halide, leading to a disubstituted product.[5]

  • Elimination Reactions: If using a secondary or sterically hindered alkyl halide, elimination to form an alkene can compete with the desired substitution reaction.

  • Incomplete Hydrolysis or Decarboxylation: The hydrolysis of the diester or the final decarboxylation step may not go to completion, resulting in a mixture of products.

Q4: How can I purify the final product, this compound?

A4: Recrystallization is the most common method for purifying the final product. A suitable solvent system should be chosen where the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution. Common solvent systems for similar compounds include ethanol/water mixtures or ethyl acetate/hexane.

Troubleshooting Guides

Hydrogenation of 2,3-Dimethoxycinnamic Acid
Symptom Possible Cause Suggested Solution
No or Slow Reaction Inactive catalyst.Use a fresh batch of Pd/C catalyst. Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[3]
Catalyst poisoning.Purify the starting 2,3-dimethoxycinnamic acid. Ensure solvents are of high purity.
Insufficient hydrogen pressure.Increase the hydrogen pressure using a Parr shaker or a similar hydrogenation apparatus.[6]
Poor solvent choice.Switch to a protic solvent such as ethanol, methanol, or acetic acid.[4]
Incomplete Reaction Insufficient reaction time or catalyst loading.Increase the reaction time and/or the weight percentage of the Pd/C catalyst.
Product inhibition.Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
Formation of Byproducts Over-reduction of the aromatic ring.This is less common with Pd/C under mild conditions but can occur at high pressures and temperatures. Use milder conditions or a more selective catalyst.
Malonic Ester Synthesis
Symptom Possible Cause Suggested Solution
Low Yield of Alkylated Product Incomplete deprotonation of malonic ester.Ensure the base (e.g., sodium ethoxide) is fresh and anhydrous. Use a slight excess of the base.
Competing elimination reaction.Use a primary 2,3-dimethoxybenzyl halide. Avoid high reaction temperatures.
Presence of Dialkylated Product Use of excess alkyl halide or prolonged reaction time.Use a 1:1 molar ratio of the enolate to the alkyl halide.[5] Add the alkyl halide slowly to the enolate solution.
Incomplete Hydrolysis Insufficient base or reaction time for saponification.Use a sufficient excess of a strong base (e.g., NaOH or KOH) and ensure the reaction is heated for an adequate amount of time.
Incomplete Decarboxylation Insufficient heating during acidification.After hydrolysis and acidification, ensure the mixture is heated to a temperature sufficient to induce decarboxylation, often indicated by CO₂ evolution.

Experimental Protocols

Route 1: Hydrogenation of 2,3-Dimethoxycinnamic Acid

Step 1: Synthesis of 2,3-Dimethoxycinnamic Acid

A detailed procedure for the synthesis of 2,3-dimethoxycinnamic acid from 2,3-dimethoxybenzaldehyde and malonic acid is available in Organic Syntheses.

Step 2: Hydrogenation to this compound

  • Preparation: In a flask suitable for hydrogenation, dissolve 2,3-dimethoxycinnamic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (this cycle should be repeated three times). Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Route 2: Malonic Ester Synthesis

Step 1: Formation of the Malonate Enolate

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in anhydrous ethanol to prepare a solution of sodium ethoxide.

  • Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature.

Step 2: Alkylation

  • Addition of Alkyl Halide: To the solution of the malonate enolate, add 2,3-dimethoxybenzyl halide (1 equivalent) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours until the starting materials are consumed (monitor by TLC).

Step 3: Hydrolysis and Decarboxylation

  • Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide. Heat the mixture to reflux to hydrolyze the ester groups.

  • Acidification and Decarboxylation: After cooling, carefully acidify the reaction mixture with a strong acid (e.g., HCl or H₂SO₄). Upon heating, the resulting malonic acid derivative will decarboxylate to yield the crude this compound.

  • Isolation and Purification: Isolate the crude product by extraction and purify by recrystallization.

Data Presentation

Table 1: Comparison of Synthetic Routes

Parameter Route 1: Hydrogenation Route 2: Malonic Ester Synthesis
Starting Materials 2,3-Dimethoxycinnamic AcidDiethyl malonate, 2,3-Dimethoxybenzyl halide
Key Reagents Pd/C, H₂Sodium ethoxide, Strong acid/base
Number of Steps 1 (from cinnamic acid)3
Typical Yields High (>90%)Moderate to High (60-80%)
Common Impurities Unreacted starting material, over-reduced productsDialkylated malonic ester, unreacted starting materials
Advantages High yield, clean reaction, simple work-upVersatile for creating substituted propanoic acids
Disadvantages Requires specialized hydrogenation equipment, catalyst costMulti-step, potential for side reactions

Visualizations

experimental_workflow_hydrogenation cluster_synthesis Synthesis of this compound via Hydrogenation start Start: 2,3-Dimethoxycinnamic Acid dissolve Dissolve in Solvent (e.g., Ethanol) start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenate Hydrogenate (H2 atmosphere) add_catalyst->hydrogenate filter Filter through Celite hydrogenate->filter concentrate Concentrate Filtrate filter->concentrate recrystallize Recrystallize concentrate->recrystallize product Final Product recrystallize->product

Caption: Workflow for the synthesis of this compound via hydrogenation.

troubleshooting_hydrogenation cluster_troubleshooting Troubleshooting Hydrogenation Issues issue Problem: Low or No Conversion cause1 Inactive Catalyst? issue->cause1 cause2 Catalyst Poisoning? issue->cause2 cause3 Insufficient H2 Pressure? issue->cause3 solution1 Use Fresh Catalyst / Pearlman's Catalyst cause1->solution1 solution2 Purify Starting Material / Use High-Purity Solvents cause2->solution2 solution3 Increase H2 Pressure (Parr Shaker) cause3->solution3

Caption: A logical troubleshooting guide for common hydrogenation problems.

References

Optimizing reaction conditions for 3-(2,3-Dimethoxyphenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(2,3-dimethoxyphenyl)propanoic acid, a key intermediate for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format. The primary synthetic route covered is a two-step process: a Knoevenagel-Doebner condensation of 2,3-dimethoxybenzaldehyde with malonic acid, followed by catalytic hydrogenation of the resulting 3-(2,3-dimethoxyphenyl)cinnamic acid.

Knoevenagel-Doebner Condensation Issues

Question 1: Why is my Knoevenagel-Doebner condensation reaction showing low to no yield of 3-(2,3-dimethoxyphenyl)cinnamic acid?

Answer: Low yields in this condensation can stem from several factors, particularly related to the reactants and reaction conditions. Key areas to investigate include:

  • Catalyst Inactivity: The typically used base catalyst, such as piperidine or pyridine, may be old, impure, or insufficient to efficiently deprotonate malonic acid.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. While some condensations proceed at room temperature, gentle heating is often necessary to drive the reaction to completion.[1]

  • Presence of Water: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[1]

  • Impure Reactants: Impurities in the 2,3-dimethoxybenzaldehyde or malonic acid can interfere with the reaction.

Troubleshooting Steps:

Potential CauseRecommended Solution
Inactive CatalystUse a fresh or recently purified catalyst. Consider using a combination of pyridine as a solvent and a small amount of piperidine as a catalyst.
Incorrect TemperatureOptimize the reaction temperature. A gentle reflux in a solvent like pyridine is often effective. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Water InhibitionWhile the reaction generates water, using anhydrous solvents and reactants can be beneficial. Some modern variations of this reaction have been developed to be performed in water, but this requires specific conditions.[2]
Reactant PurityEnsure the 2,3-dimethoxybenzaldehyde and malonic acid are of high purity. If necessary, purify the starting materials before use.

Question 2: What are the common side reactions in the Knoevenagel-Doebner condensation, and how can they be minimized?

Answer: The primary side reactions include self-condensation of the aldehyde and Michael addition of malonic acid to the product.

  • Self-Condensation of 2,3-dimethoxybenzaldehyde: This is more likely with stronger bases. Using a weak base like pyridine with a catalytic amount of piperidine is generally preferred.

  • Michael Addition: The α,β-unsaturated product can undergo a Michael addition with another molecule of malonic acid. This is often favored by prolonged reaction times and higher temperatures. Minimizing the reaction time once the starting material is consumed (as monitored by TLC) can reduce this side product.

Catalytic Hydrogenation Issues

Question 1: My catalytic hydrogenation of 3-(2,3-dimethoxyphenyl)cinnamic acid is slow or incomplete. What could be the cause?

Answer: Slow or incomplete hydrogenation can be due to catalyst deactivation, insufficient hydrogen pressure, or the presence of impurities.

  • Catalyst Deactivation: The palladium on carbon (Pd/C) catalyst can be poisoned by impurities such as sulfur or halides. Ensure all glassware is thoroughly clean and use high-purity solvents.

  • Insufficient Hydrogen Pressure: While many hydrogenations can be performed at atmospheric pressure, some substrates require higher pressures to proceed at a reasonable rate.

  • Substrate Purity: Impurities in the cinnamic acid derivative can interfere with the catalyst.

Troubleshooting Steps:

Potential CauseRecommended Solution
Catalyst PoisoningUse a fresh, high-quality Pd/C catalyst. Ensure the substrate is free from potential catalyst poisons.
Low Hydrogen PressureIf using a balloon of hydrogen, ensure there are no leaks. For more difficult reductions, consider using a Parr hydrogenator to increase the hydrogen pressure.
Poor Catalyst DispersionEnsure the catalyst is well-suspended in the reaction mixture through vigorous stirring.

Question 2: Are there any common side reactions during the hydrogenation of the cinnamic acid derivative?

Answer: The primary potential side reaction is the reduction of the aromatic ring. However, this typically requires more forcing conditions (higher pressure and temperature) than the reduction of the alkene double bond.[3] Using a selective catalyst like Pd/C under mild conditions (room temperature and atmospheric to low pressure of hydrogen) generally avoids over-reduction.[4]

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the two-step synthesis of this compound?

A1: While yields can vary based on the specific conditions and scale, a well-optimized Knoevenagel-Doebner condensation can yield 70-85% of the cinnamic acid derivative. The subsequent catalytic hydrogenation is often nearly quantitative, with yields typically exceeding 95%. Therefore, an overall yield of 65-80% is a reasonable expectation.

Q2: How can I purify the final product, this compound?

A2: The most common methods for purifying phenylpropanoic acids are recrystallization and vacuum distillation.[5]

  • Recrystallization: A suitable solvent system, such as a mixture of a "good" solvent (e.g., ethyl acetate) and a "poor" solvent (e.g., hexane or petroleum ether), can be used.[6]

  • Acid-Base Extraction: As a carboxylic acid, the product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate), washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid.[7]

  • Vacuum Distillation: This is effective for removing non-volatile impurities.[5]

Q3: How do I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring both the Knoevenagel condensation and the hydrogenation. For the condensation, you can observe the disappearance of the 2,3-dimethoxybenzaldehyde spot and the appearance of the more polar cinnamic acid product. For the hydrogenation, the less polar cinnamic acid derivative will be converted to the more polar propanoic acid. A UV lamp is useful for visualizing the aromatic compounds on the TLC plate.

Experimental Protocols

Step 1: Synthesis of 3-(2,3-Dimethoxyphenyl)cinnamic acid via Knoevenagel-Doebner Condensation

This protocol is a representative procedure based on the Doebner modification of the Knoevenagel condensation.[8]

Materials:

  • 2,3-dimethoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,3-dimethoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine (2-3 mL per gram of aldehyde).

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heat the reaction mixture to a gentle reflux (around 90-100 °C) for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Stir the mixture until the precipitate solidifies.

  • Collect the crude 3-(2,3-dimethoxyphenyl)cinnamic acid by vacuum filtration and wash the solid with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Dry the purified product under vacuum.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol describes a standard catalytic hydrogenation of the cinnamic acid derivative.[4]

Materials:

  • 3-(2,3-dimethoxyphenyl)cinnamic acid

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate (ACS grade)

  • Hydrogen gas

Procedure:

  • In a flask suitable for hydrogenation (e.g., a thick-walled flask with a side arm), dissolve the 3-(2,3-dimethoxyphenyl)cinnamic acid (1 equivalent) in a suitable solvent like ethanol or ethyl acetate.

  • Carefully add 10% Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate).

  • Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas. A common method is to use a balloon filled with hydrogen.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully purge the system with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • If necessary, the product can be further purified by recrystallization.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Knoevenagel-Doebner Condensation cluster_step2 Step 2: Catalytic Hydrogenation start1 2,3-Dimethoxybenzaldehyde + Malonic Acid react1 React with Pyridine/Piperidine (Heat) start1->react1 workup1 Acidic Workup (HCl/Ice) react1->workup1 product1 Crude 3-(2,3-Dimethoxyphenyl)cinnamic acid workup1->product1 purify1 Recrystallization product1->purify1 intermediate Pure 3-(2,3-Dimethoxyphenyl)cinnamic acid purify1->intermediate react2 Hydrogenation (H2, Pd/C) intermediate->react2 workup2 Filtration react2->workup2 product2 Crude this compound workup2->product2 purify2 Recrystallization (Optional) product2->purify2 final_product Pure this compound purify2->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_knoevenagel Knoevenagel Condensation cluster_hydrogenation Catalytic Hydrogenation start_k Low Yield? q1_k Catalyst Active? start_k->q1_k q2_k Conditions Optimal? start_k->q2_k q3_k Reactants Pure? start_k->q3_k sol1_k Use Fresh Catalyst q1_k->sol1_k sol2_k Optimize Temp/Time q2_k->sol2_k sol3_k Purify Starting Materials q3_k->sol3_k start_h Incomplete Reaction? q1_h Catalyst Poisoned? start_h->q1_h q2_h Sufficient H2 Pressure? start_h->q2_h q3_h Good Stirring? start_h->q3_h sol1_h Use Fresh Catalyst q1_h->sol1_h sol2_h Increase H2 Pressure q2_h->sol2_h sol3_h Ensure Vigorous Stirring q3_h->sol3_h

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Synthesis of 3-(2,3-Dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2,3-Dimethoxyphenyl)propanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield of this compound is lower than expected. What are the potential causes?

Low overall yield can stem from issues in either the initial condensation step to form 2,3-dimethoxycinnamic acid or the subsequent hydrogenation.

  • Condensation Step (Doebner or Perkin Reaction): Inefficient condensation of 2,3-dimethoxybenzaldehyde can be a primary factor. In the Perkin reaction, the reaction temperature and time are critical; insufficient heating can lead to incomplete reaction.[1] For the Doebner modification of the Knoevenagel condensation, the purity of reagents, particularly the malonic acid and the amine catalyst (piperidine in pyridine), is crucial for achieving high yields.[2][3]

  • Hydrogenation Step: The efficiency of the catalytic hydrogenation is highly dependent on the catalyst activity, hydrogen pressure, and reaction time. Deactivated or poor-quality catalyst (e.g., Pd/C) will result in incomplete conversion of the intermediate 2,3-dimethoxycinnamic acid.

Q2: I am observing a significant amount of unreacted 2,3-dimethoxycinnamic acid in my final product. How can I improve the hydrogenation efficiency?

The presence of the unsaturated intermediate indicates an incomplete reduction. Consider the following troubleshooting steps:

  • Catalyst Activity: Ensure the palladium on carbon (Pd/C) catalyst is fresh and active. Older or improperly stored catalysts can lose activity. The amount of catalyst used is also a critical parameter to optimize.

  • Hydrogen Pressure and Reaction Time: Increase the hydrogen pressure and/or extend the reaction time to drive the reaction to completion. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.

  • Solvent Choice: The choice of solvent can influence the reaction rate. Ethanol or ethyl acetate are commonly used for the hydrogenation of cinnamic acid derivatives.[4]

Q3: My final product is contaminated with an impurity that has a similar mass to the starting aldehyde. What could this be?

If you are using the Perkin reaction, a minor side reaction can be the decarboxylation of an intermediate, which may lead to the formation of an alkene.[5] However, a more likely scenario, especially in the Doebner condensation, is the presence of unreacted 2,3-dimethoxybenzaldehyde. Ensure complete conversion during the condensation step and efficient purification of the intermediate 2,3-dimethoxycinnamic acid before proceeding to the hydrogenation.

Q4: Are there any other potential side products I should be aware of?

Yes, depending on the reaction conditions, other side products may form:

  • Over-reduction: During catalytic hydrogenation, harsh conditions (high temperature, high pressure, or a highly active catalyst like Ru/C) can lead to the reduction of the aromatic ring, yielding 3-(2,3-dimethoxycyclohexyl)propanoic acid.[6] Using a milder catalyst like Pd/C under controlled conditions can minimize this.[7]

  • Reduction of the Carboxylic Acid: While less common for cinnamic acids, some catalysts under specific conditions could potentially reduce the carboxylic acid group to an alcohol, forming 3-(2,3-dimethoxyphenyl)propan-1-ol.[6]

  • Decarboxylation in Doebner Condensation: The Doebner modification of the Knoevenagel reaction involves the decarboxylation of a benzalmalonic acid intermediate. Incomplete decarboxylation could leave this species as an impurity.[3]

Data Presentation: Yields and Common Side Products

The following table summarizes typical yields and common side products for the synthesis of this compound. Please note that actual yields may vary based on specific reaction conditions and optimization.

StepReactionReagentsTypical Yield (%)Common Side Products/Impurities
1Doebner Condensation2,3-dimethoxybenzaldehyde, malonic acid, pyridine, piperidine85-95 (for cinnamic acid intermediate)Unreacted 2,3-dimethoxybenzaldehyde, 2,3-dimethoxybenzalmalonic acid
1Perkin Reaction2,3-dimethoxybenzaldehyde, acetic anhydride, sodium acetate70-80 (for cinnamic acid intermediate)Unreacted 2,3-dimethoxybenzaldehyde, decarboxylated byproducts
2Catalytic Hydrogenation2,3-dimethoxycinnamic acid, H₂, Pd/C>95Unreacted 2,3-dimethoxycinnamic acid, 3-(2,3-dimethoxycyclohexyl)propanoic acid

Experimental Protocols

Route 1: Doebner Condensation followed by Hydrogenation

Step 1: Synthesis of (E)-3-(2,3-dimethoxyphenyl)acrylic acid (2,3-Dimethoxycinnamic acid)

  • In a round-bottom flask, dissolve 2,3-dimethoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

  • Add a catalytic amount of piperidine.

  • Heat the reaction mixture at 80-90°C for 2-3 hours, and then reflux for an additional hour.

  • After cooling, pour the reaction mixture into an excess of cold water.

  • Acidify the mixture with concentrated hydrochloric acid to precipitate the crude 2,3-dimethoxycinnamic acid.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

  • Dissolve the 2,3-dimethoxycinnamic acid (1 equivalent) in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure product.[8]

Route 2: Perkin Reaction followed by Hydrogenation

Step 1: Synthesis of (E)-3-(2,3-dimethoxyphenyl)acrylic acid (2,3-Dimethoxycinnamic acid)

  • Combine 2,3-dimethoxybenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent) in a round-bottom flask.[4]

  • Heat the mixture at 180°C for 5-8 hours.[4]

  • After cooling, add water and boil to hydrolyze any excess acetic anhydride.

  • Make the solution alkaline with sodium carbonate and filter to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the 2,3-dimethoxycinnamic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 2: Synthesis of this compound

Follow the same procedure as Step 2 in Route 1 (Catalytic Hydrogenation).

Mandatory Visualizations

Synthesis_Pathway Start 2,3-Dimethoxybenzaldehyde Doebner Doebner Condensation (Malonic Acid, Pyridine, Piperidine) Start->Doebner Perkin Perkin Reaction (Acetic Anhydride, NaOAc) Start->Perkin Intermediate (E)-3-(2,3-dimethoxyphenyl)acrylic acid Doebner->Intermediate Perkin->Intermediate Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Intermediate->Hydrogenation FinalProduct This compound Hydrogenation->FinalProduct

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckCondensation Check Condensation Step (TLC/HPLC of intermediate) Start->CheckCondensation IncompleteCondensation Incomplete Condensation? CheckCondensation->IncompleteCondensation OptimizeCondensation Optimize Condensation: - Check reagent purity - Adjust temp/time IncompleteCondensation->OptimizeCondensation Yes CheckHydrogenation Check Hydrogenation Step (TLC/HPLC of final product) IncompleteCondensation->CheckHydrogenation No OptimizeCondensation->CheckCondensation IncompleteHydrogenation Unreacted Cinnamic Acid? CheckHydrogenation->IncompleteHydrogenation OptimizeHydrogenation Optimize Hydrogenation: - Use fresh catalyst - Increase H₂ pressure/time IncompleteHydrogenation->OptimizeHydrogenation Yes OtherImpurities Other Impurities Present? IncompleteHydrogenation->OtherImpurities No OptimizeHydrogenation->CheckHydrogenation CharacterizeImpurities Characterize Impurities (NMR, MS) OtherImpurities->CharacterizeImpurities Yes Purification Purification Successful OtherImpurities->Purification No OverReduction Over-reduction product? CharacterizeImpurities->OverReduction MilderConditions Use Milder Hydrogenation Conditions OverReduction->MilderConditions Yes OverReduction->Purification No MilderConditions->CheckHydrogenation

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Purification of Crude 3-(2,3-Dimethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 3-(2,3-Dimethoxyphenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The impurities in your crude product will largely depend on the synthetic route used. A common method for synthesizing phenylpropanoic acids involves the Perkin reaction of an aromatic aldehyde (in this case, 2,3-dimethoxybenzaldehyde) with an acid anhydride to form a cinnamic acid derivative, followed by hydrogenation.

Potential impurities from this route include:

  • Unreacted starting materials: 2,3-dimethoxybenzaldehyde.

  • Intermediate from the synthesis: 3-(2,3-Dimethoxyphenyl)acrylic acid (2,3-dimethoxycinnamic acid) if the hydrogenation is incomplete.

  • Side-products from the Perkin reaction: Self-condensation products of the anhydride used.

  • Degradation products: Depending on the reaction and purification conditions, demethylation of the methoxy groups could occur.

Q2: My purified product has a low and broad melting point. What does this indicate?

A2: A low and broad melting point is a strong indicator of the presence of impurities. For this compound, a sharp melting point in the range of 64-68 °C is expected for the pure compound. A significant deviation from this range suggests that further purification is necessary.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of analytical methods is recommended for a thorough purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of your compound and detecting trace impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of an acid like trifluoroacetic acid or phosphoric acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the chemical structure of the desired product and identifying any impurities.

  • Melting Point Analysis: As mentioned, a sharp melting point within the expected range is a good indicator of high purity.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of your compound (64-68 °C).The solution is cooling too rapidly.The concentration of impurities is too high.Use a lower-boiling point solvent or a solvent mixture.Allow the solution to cool slowly to room temperature before placing it in an ice bath.Consider a preliminary purification by column chromatography to remove a larger portion of the impurities.
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used).The cooling process is too rapid.Boil off some of the solvent to increase the concentration and allow it to cool again slowly.Try scratching the inside of the flask at the solvent-air interface with a glass rod or adding a seed crystal of the pure compound.
Low recovery of purified product. The compound is too soluble in the cold recrystallization solvent.Premature crystallization occurred during hot filtration.Choose a solvent system where the compound has lower solubility at colder temperatures.Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution.
Product is still impure after recrystallization. The cooling was too fast, leading to the trapping of impurities within the crystal lattice.The chosen solvent did not effectively differentiate between the product and the impurities.Allow the solution to cool slowly to room temperature before refrigeration.Perform a second recrystallization using a different solvent system.Wash the collected crystals with a small amount of the cold recrystallization solvent.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of compounds (overlapping bands). The solvent system (mobile phase) is not optimized.The column was not packed properly, leading to channeling.The sample was loaded in too large a volume of solvent.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.Ensure the silica gel is packed uniformly without any air bubbles or cracks.Dissolve the sample in the minimum amount of the initial, least polar elution solvent.
The compound is not eluting from the column. The mobile phase is not polar enough to move the compound.Gradually increase the polarity of the mobile phase. For example, if you started with 10% ethyl acetate in hexanes, you can increase it to 20%, 30%, and so on.
Cracking of the silica gel bed. The column ran dry, or there was a significant and abrupt change in solvent polarity causing heat generation.Always keep the solvent level above the top of the silica gel.When increasing solvent polarity, do so gradually.

Data Presentation

Table 1: Illustrative Purity and Yield Data for Purification Methods

Purification MethodCrude Purity (by HPLC)Purified Purity (by HPLC)Typical Yield
Recrystallization85-90%>98%70-85%
Column Chromatography85-90%>99%60-80%

Table 2: Example of Recrystallization Solvent Screening

Solvent System (v/v)Solubility at Room Temp.Solubility at RefluxCrystal Formation on Cooling
Ethanol/Water (80:20)Sparingly solubleSolubleGood quality crystals
Ethyl Acetate/Hexane (30:70)Sparingly solubleSolubleGood quality crystals
TolueneInsolubleSparingly solublePoor
DichloromethaneSolubleSolubleNone

Experimental Protocols

Protocol 1: Recrystallization

This protocol describes a general method for the recrystallization of crude this compound.

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). The ideal system is one in which the crude product is sparingly soluble at room temperature but fully soluble at the solvent's boiling point.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (e.g., ethanol or ethyl acetate) required to just dissolve the solid at reflux.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If using a solvent pair, add the "poor" solvent (e.g., water or hexane) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography

This protocol provides a general procedure for the purification of crude this compound by silica gel column chromatography.

  • TLC Analysis: Develop a suitable solvent system using TLC. A mixture of ethyl acetate and hexane is a common choice. The optimal solvent system should provide good separation between the desired product and impurities, with an Rf value for the product between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent mixture. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial elution solvent. Carefully load the sample solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the starting solvent mixture. The polarity of the mobile phase can be gradually increased (gradient elution) as the elution progresses to move more polar compounds down the column.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis of Fractions: Monitor the composition of the collected fractions using TLC to identify which fractions contain the pure product.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to yield the purified product.

Mandatory Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling & Crystallization dissolve->cool No insoluble impurities hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry pure Pure Product dry->pure

Caption: A typical experimental workflow for recrystallization.

troubleshooting_workflow start Purification Attempt check_purity Assess Purity (TLC, MP, HPLC) start->check_purity is_pure Is Product Pure? check_purity->is_pure end Pure Product is_pure->end Yes troubleshoot Troubleshoot Issue is_pure->troubleshoot No recrystallize Recrystallization Issue? troubleshoot->recrystallize column Column Chromatography Issue? troubleshoot->column recrystallize_guide Consult Recrystallization Troubleshooting Guide recrystallize->recrystallize_guide Yes column_guide Consult Column Troubleshooting Guide column->column_guide Yes recrystallize_guide->start Re-attempt column_guide->start Re-attempt

Caption: A logical workflow for troubleshooting purification issues.

Technical Support Center: Synthesis of 3-(2,3-Dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(2,3-Dimethoxyphenyl)propanoic acid synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield of 3-(2,3-Dimethoxyphenyl)acrylic acid (Intermediate)

Question: We are experiencing a low yield in the Perkin reaction between 2,3-dimethoxybenzaldehyde and acetic anhydride. What are the potential causes and how can we improve the yield?

Answer: A low yield in the Perkin reaction for the synthesis of the acrylic acid intermediate can be attributed to several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Purity of Reactants: Ensure that the 2,3-dimethoxybenzaldehyde is free from its corresponding carboxylic acid, which can form upon oxidation. It is recommended to use freshly distilled benzaldehyde. The acetic anhydride should be anhydrous, as moisture can hydrolyze it, reducing its effectiveness. The sodium acetate used as a catalyst should also be anhydrous.[1]

  • Reaction Temperature and Time: The Perkin reaction typically requires high temperatures, often around 180°C, and prolonged reaction times of 4 to 8 hours to proceed to completion.[1] Insufficient heat or time will result in a low conversion of the starting materials. Consider optimizing both parameters to find the ideal conditions for this specific substrate.

  • Catalyst Choice and Amount: While sodium acetate is commonly used, other weak bases like potassium acetate have been shown to potentially increase yields under similar conditions.[1] Ensure the correct molar ratio of the catalyst to the reactants is used.

  • Moisture Control: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried before use and the reaction is protected from atmospheric moisture, for instance by using a drying tube.

Issue 2: Incomplete Hydrogenation of the Acrylic Acid Intermediate

Question: The catalytic hydrogenation of 3-(2,3-dimethoxyphenyl)acrylic acid to the final propanoic acid is not going to completion. How can we ensure a complete reduction?

Answer: Incomplete hydrogenation can be a common issue. The following points should be considered to drive the reaction to completion:

  • Catalyst Activity: The activity of the Palladium on carbon (Pd/C) catalyst is crucial. Use a fresh batch of catalyst or ensure the existing one has been properly stored to prevent deactivation. The catalyst loading is also important; typically 5-10 mol% is used.

  • Hydrogen Pressure: While some hydrogenations can be carried out at atmospheric pressure (e.g., using a hydrogen-filled balloon), a higher pressure of hydrogen gas in a specialized hydrogenation apparatus will significantly increase the reaction rate and ensure completion.

  • Solvent Choice: The choice of solvent can influence the reaction. Protic solvents like ethanol or acetic acid are commonly used for the hydrogenation of cinnamic acid derivatives. Ensure the acrylic acid intermediate is fully dissolved in the chosen solvent.

  • Reaction Time and Stirring: Allow for sufficient reaction time. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen.

Issue 3: Difficulty in Purifying the Final Product

Question: We are facing challenges in obtaining pure this compound after the reaction workup. What purification strategies are most effective?

Answer: The purification of carboxylic acids can sometimes be challenging due to their polarity. Here are some effective methods:

  • Acid-Base Extraction: This is a highly effective method to separate the acidic product from neutral or basic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). This will convert the carboxylic acid into its water-soluble carboxylate salt, which will move to the aqueous layer. The aqueous layer can then be separated, acidified with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid, which can then be collected by filtration.

  • Recrystallization: If the product is solid, recrystallization is an excellent technique for purification. A suitable solvent system should be identified where the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallizing carboxylic acids include water, ethanol/water mixtures, or ethyl acetate/hexane mixtures.

  • Column Chromatography: If the above methods are insufficient, silica gel column chromatography can be used. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically effective for eluting the carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and effective route involves a two-step process. The first step is a Perkin reaction between 2,3-dimethoxybenzaldehyde and acetic anhydride, using a weak base like sodium acetate as a catalyst, to form 3-(2,3-dimethoxyphenyl)acrylic acid. The second step is the catalytic hydrogenation of the acrylic acid intermediate using a catalyst such as Palladium on carbon (Pd/C) to yield the final this compound.

Q2: How do the methoxy groups on the benzaldehyde affect the Perkin reaction?

A2: The two electron-donating methoxy groups on the aromatic ring of 2,3-dimethoxybenzaldehyde decrease the electrophilicity of the carbonyl carbon. This can make the aldehyde less reactive towards nucleophilic attack compared to unsubstituted benzaldehyde, potentially requiring more forcing reaction conditions (higher temperature or longer reaction time) to achieve a good yield.[1]

Q3: How can I monitor the progress of the hydrogenation reaction?

A3: The progress of the hydrogenation can be conveniently monitored by Thin Layer Chromatography (TLC). The starting material, 3-(2,3-dimethoxyphenyl)acrylic acid, is more conjugated and will likely have a different Rf value than the final product. Disappearance of the starting material spot on the TLC plate indicates the completion of the reaction. 1H NMR spectroscopy can also be used to monitor the disappearance of the vinylic protons of the acrylic acid and the appearance of the aliphatic protons of the propanoic acid.

Q4: What are the expected spectral data (NMR, IR) for this compound?

  • ¹H NMR: Signals for the aromatic protons, two methoxy groups (singlets around 3.8 ppm), and two methylene groups of the propanoic acid chain (triplets around 2.7-3.0 ppm), and a broad singlet for the carboxylic acid proton (which may be exchanged with D₂O).[2]

  • ¹³C NMR: Signals for the aromatic carbons, the two methoxy carbons (around 56-61 ppm), the two methylene carbons, and the carbonyl carbon of the carboxylic acid (typically >170 ppm).[2]

  • IR Spectroscopy: A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and C-O stretches from the methoxy groups and the carboxylic acid.

Data Presentation

Table 1: Effect of Reaction Conditions on Perkin Reaction Yield (General)

ParameterConditionEffect on YieldReference
Reaction Time Increasing from 4 to 8 hoursSignificant increase[1]
Temperature 180°C vs. lower temperaturesHigher temperature generally favors higher yield[1]
Catalyst Potassium Acetate vs. Sodium AcetatePotassium acetate may provide a higher yield[1]
Substituents Electron-donating groupsTend to decrease reactivity and yield[1]

Experimental Protocols

Protocol: Synthesis of this compound

Step 1: Synthesis of 3-(2,3-Dimethoxyphenyl)acrylic acid (Perkin Reaction)

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a drying tube, combine 2,3-dimethoxybenzaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and anhydrous potassium acetate (1 equivalent).

  • Reaction: Heat the mixture in an oil bath at 180°C for 8 hours with continuous stirring.

  • Workup: Allow the reaction mixture to cool to room temperature. Add water to the mixture and boil for 15 minutes to hydrolyze the excess acetic anhydride. Cool the solution in an ice bath to precipitate the crude acrylic acid.

  • Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from an ethanol/water mixture.

Step 2: Synthesis of this compound (Catalytic Hydrogenation)

  • Reaction Setup: Dissolve the purified 3-(2,3-dimethoxyphenyl)acrylic acid (1 equivalent) in a suitable solvent such as ethanol or acetic acid in a hydrogenation flask.

  • Catalyst Addition: Carefully add 5-10 mol% of 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas several times. Then, pressurize the vessel with hydrogen gas (typically 2-3 atm) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation and Purification: Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) if necessary.

Visualizations

Synthesis_Pathway 2,3-Dimethoxybenzaldehyde 2,3-Dimethoxybenzaldehyde Perkin_Reaction Perkin_Reaction 2,3-Dimethoxybenzaldehyde->Perkin_Reaction Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Perkin_Reaction Potassium_Acetate Potassium_Acetate Potassium_Acetate->Perkin_Reaction Catalyst Intermediate 3-(2,3-Dimethoxyphenyl)acrylic acid Perkin_Reaction->Intermediate Hydrogenation Hydrogenation Intermediate->Hydrogenation Final_Product This compound Hydrogenation->Final_Product Pd_C Pd_C Pd_C->Hydrogenation Catalyst H2 H2 H2->Hydrogenation

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Check_Purity Reactants Pure? Start->Check_Purity Purify_Reactants Purify/Use Fresh Reactants Check_Purity->Purify_Reactants No Check_Conditions Optimal Temp/Time? Check_Purity->Check_Conditions Yes Purify_Reactants->Check_Conditions Optimize_Conditions Increase Temp/Time Check_Conditions->Optimize_Conditions No Check_Catalyst Catalyst Active? Check_Conditions->Check_Catalyst Yes Optimize_Conditions->Check_Catalyst Use_Fresh_Catalyst Use Fresh/Alternative Catalyst Check_Catalyst->Use_Fresh_Catalyst No Check_Moisture Anhydrous Conditions? Check_Catalyst->Check_Moisture Yes Use_Fresh_Catalyst->Check_Moisture Dry_Glassware Ensure Dry Setup Check_Moisture->Dry_Glassware No Re_evaluate Re-run Reaction Check_Moisture->Re_evaluate Yes Dry_Glassware->Re_evaluate

Caption: Troubleshooting workflow for low reaction yield.

Experimental_Workflow cluster_step1 Step 1: Perkin Reaction cluster_step2 Step 2: Catalytic Hydrogenation S1_Setup Combine Reactants: - 2,3-Dimethoxybenzaldehyde - Acetic Anhydride - K-Acetate S1_Reaction Heat at 180°C for 8 hours S1_Setup->S1_Reaction S1_Workup Hydrolyze with H₂O & Precipitate S1_Reaction->S1_Workup S1_Purify Filter & Recrystallize (Ethanol/Water) S1_Workup->S1_Purify S2_Setup Dissolve Intermediate in Ethanol S1_Purify->S2_Setup Purified Intermediate S2_Catalyst Add 10% Pd/C S2_Setup->S2_Catalyst S2_Reaction Hydrogenate under H₂ pressure S2_Catalyst->S2_Reaction S2_Workup Filter Catalyst (Celite) S2_Reaction->S2_Workup S2_Isolate Remove Solvent S2_Workup->S2_Isolate S2_Purify Recrystallize (EtOAc/Hexane) S2_Isolate->S2_Purify

Caption: Experimental workflow for synthesis and purification.

References

Stability issues of 3-(2,3-Dimethoxyphenyl)propanoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 3-(2,3-Dimethoxyphenyl)propanoic acid in solution. Researchers, scientists, and drug development professionals can use this information to troubleshoot experiments and ensure the integrity of their results.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound in its solid form?

A1: Like many aromatic carboxylic acids, this compound in its solid form should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from light and oxidizing agents.

Q2: What solvents are recommended for dissolving this compound?

A2: While specific solubility data is limited, based on its structure, common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and ethyl acetate should be suitable for creating stock solutions. For aqueous buffers, the solubility is expected to increase with pH as the carboxylic acid group is deprotonated.

Q3: What are the primary factors that can affect the stability of this compound in solution?

A3: The stability of this compound in solution can be influenced by several factors, including:

  • pH: Extremes of pH (highly acidic or alkaline conditions) can promote hydrolysis of the methoxy groups or other degradative reactions.

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • Light: Exposure to UV light may induce photodegradation, a common phenomenon for aromatic compounds.

  • Oxidizing agents: The presence of oxidizing agents could potentially lead to the degradation of the molecule.

Troubleshooting Guide

Q1: I am observing a change in the color of my this compound solution over time. What could be the cause?

A1: A change in color, such as yellowing, can be an indicator of degradation. This might be due to oxidation or photodegradation. To troubleshoot this:

  • Protect from light: Store your solutions in amber vials or wrap them in aluminum foil.

  • De-gas solvents: If you suspect oxidation, using de-gassed solvents and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can help.

  • Check for contaminants: Ensure your solvents and glassware are free from impurities that could be catalyzing a reaction.

Q2: My experimental results are inconsistent. Could the stability of my compound be a factor?

A2: Yes, inconsistent results can be a sign of compound degradation. If the concentration of your active compound is decreasing over the course of an experiment, it will affect the outcome.

  • Prepare fresh solutions: For sensitive experiments, it is always best to use freshly prepared solutions.

  • Perform a stability check: Analyze your stock and working solutions by a suitable analytical method (e.g., HPLC-UV) at the beginning and end of your experiment to check for any changes in concentration or the appearance of degradation peaks.

Q3: I see an additional peak in my chromatogram when analyzing my this compound sample. What could it be?

A3: An additional peak likely represents a degradation product or an impurity.

  • Characterize the peak: If possible, use techniques like LC-MS to identify the mass of the unknown peak, which can provide clues about its structure.

  • Review your experimental conditions: Consider if any of the conditions (e.g., high temperature, extreme pH) could have caused degradation. Based on the degradation of similar compounds, potential degradation products could arise from demethylation or oxidation of the aromatic ring.

Potential Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway for this compound based on known reactions of similar molecules, such as the demethylation of dimethoxybenzene.

3-(2,3-Dimethoxyphenyl)propanoic_acid This compound Degradation_Product_1 3-(2-Hydroxy-3-methoxyphenyl)propanoic acid 3-(2,3-Dimethoxyphenyl)propanoic_acid->Degradation_Product_1 Demethylation Degradation_Product_2 3-(3-Hydroxy-2-methoxyphenyl)propanoic acid 3-(2,3-Dimethoxyphenyl)propanoic_acid->Degradation_Product_2 Demethylation Further_Degradation Further Oxidation Products Degradation_Product_1->Further_Degradation Oxidation Degradation_Product_2->Further_Degradation Oxidation

Caption: Potential degradation pathway of this compound.

Summary of Potential Stability Issues and Mitigation Strategies

Factor Potential Issue Mitigation Strategy
pH Acid or base-catalyzed hydrolysis of methoxy groups.Maintain pH within a neutral range (e.g., 6-8). If extreme pH is required, minimize exposure time and temperature.
Temperature Increased rate of degradation.Store stock solutions at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles. For experiments, maintain controlled temperatures.
Light Photodegradation of the aromatic ring.Store solutions in amber vials or protect from light with aluminum foil. Work in a dimly lit environment when possible.
Oxidation Degradation due to reactive oxygen species.Use high-purity, de-gassed solvents. Store solutions under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Forced Degradation Study

To experimentally determine the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a range of stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.

  • Photostability: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, take an aliquot of the stressed sample.

  • Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC-UV method. The method should be able to separate the parent compound from any degradation products.

4. Data Evaluation:

  • Calculate the percentage of the remaining parent compound at each time point for each stress condition.

  • Identify and, if possible, characterize any major degradation products.

Troubleshooting Workflow for Stability Issues

The following flowchart provides a general workflow for identifying and addressing stability problems.

A Inconsistent Experimental Results or Observed Degradation (e.g., color change) B Is the solution freshly prepared? A->B C Prepare fresh solution and repeat experiment B->C No D Analyze aged solution vs. fresh solution by HPLC B->D Yes E Are degradation peaks present or is the main peak area reduced? D->E F No significant change observed. Investigate other experimental variables. E->F No G Investigate cause of degradation E->G Yes H Review storage conditions (light, temperature) G->H I Review solution components (pH, potential contaminants) G->I J Implement mitigation strategies (e.g., protect from light, adjust pH, use fresh solvents) H->J I->J K Perform forced degradation study for systematic stability assessment J->K

Caption: General workflow for troubleshooting stability issues.

Avoiding degradation of 3-(2,3-Dimethoxyphenyl)propanoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-(2,3-Dimethoxyphenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the storage and stability of this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The degradation of this compound is primarily influenced by three main factors: hydrolysis, oxidation, and photolysis. The presence of methoxy groups on the phenyl ring and the carboxylic acid functional group are susceptible to these degradation pathways.

  • Hydrolysis: The carboxylic acid group can react with water, although this is generally slow for carboxylic acids themselves, impurities or specific buffer conditions could potentially catalyze this process.

  • Oxidation: The methoxy groups can be susceptible to oxidation, which can be initiated by exposure to air (oxygen), trace metal impurities, or peroxides. This can lead to the formation of various oxidized byproducts.

  • Photolysis: Aromatic compounds, including this compound, can be sensitive to light, particularly UV radiation. Exposure to light can provide the energy to initiate degradation reactions, leading to the formation of impurities.

Q2: What are the ideal storage conditions for solid this compound?

A2: To minimize degradation of solid this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place. Specifically:

  • Temperature: Refrigeration (2-8 °C) is recommended for long-term storage.

  • Humidity: The compound should be stored in a desiccated environment to minimize moisture, which could contribute to hydrolysis.

  • Light: Protect the compound from light by using an amber-colored vial or by storing it in a light-blocking container.

Q3: How should I prepare and store stock solutions of this compound?

A3: For stock solutions, it is crucial to use high-purity, anhydrous solvents. Dimethyl sulfoxide (DMSO) or ethanol are common choices. To ensure stability:

  • Prepare solutions fresh whenever possible.

  • For short-term storage, keep solutions at 2-8 °C.

  • For long-term storage, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20 °C or -80 °C.

  • Protect solutions from light by using amber vials or wrapping the container in aluminum foil.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent or lower-than-expected potency in biological assays.

  • Possible Cause: Degradation of the compound in the solid state or in solution.

  • Troubleshooting Steps:

    • Verify Purity: Assess the purity of the solid compound and the stock solution using an appropriate analytical method like HPLC.

    • Fresh Solution: Prepare a fresh stock solution from the solid compound and repeat the assay.

    • Storage Conditions: Review the storage conditions of both the solid and the stock solution to ensure they align with the recommendations.

Issue 2: Appearance of unknown peaks in my chromatogram during analysis.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Analyze Blank: Inject a solvent blank to rule out contamination from the solvent or instrument.

    • Review Handling: Consider the sample preparation and handling procedures. Was the sample exposed to light or elevated temperatures for an extended period?

    • Stress Testing: To tentatively identify the nature of the degradation, you can perform forced degradation studies on a known pure sample. This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, light, heat) to generate degradation products.

Issue 3: Change in the physical appearance of the solid compound (e.g., color change, clumping).

  • Possible Cause: Degradation or absorption of moisture.

  • Troubleshooting Steps:

    • Purity Check: Analyze the purity of the compound to determine if chemical changes have occurred.

    • Moisture Analysis: If clumping is observed, this may indicate moisture absorption. A Karl Fischer titration can quantify the water content.

    • Proper Storage: Ensure the compound is stored in a desiccator to prevent moisture uptake.

Data on Potential Degradation

Stress ConditionTemperature (°C)DurationPotential Degradation (%)Likely Degradation Products
Acid Hydrolysis 6024 hours5 - 15Demethylated analogues, esters (if alcohol is present)
Base Hydrolysis 6024 hours10 - 25Demethylated analogues
Oxidation 2524 hours15 - 40Ring-opened products, quinone-like structures
Photodegradation 2524 hours20 - 50Complex mixture of photoproducts
Thermal 8072 hours5 - 10Decarboxylated product

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for determining the purity of this compound and detecting the presence of impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % Solvent B
    0 30
    15 90
    20 90
    22 30

    | 25 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Degradant Identification

NMR is a powerful tool for confirming the structure of this compound and for identifying the structure of unknown degradation products.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Analysis:

    • ¹H NMR: Acquire a standard proton NMR spectrum. For this compound, expect signals corresponding to the aromatic protons, the methoxy group protons, and the propanoic acid chain protons. The appearance of new signals may indicate the presence of impurities or degradation products.

    • ¹³C NMR: Acquire a carbon NMR spectrum to confirm the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): These experiments can be used to elucidate the structure of unknown degradation products by establishing connectivity between protons and carbons.

3. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

GC-MS is particularly useful for identifying volatile or semi-volatile impurities and degradation products.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Derivatization (e.g., silylation with BSTFA) may be necessary to increase the volatility of the carboxylic acid. Dissolve the derivatized sample in a suitable solvent like dichloromethane or ethyl acetate.

Visual Guides

Troubleshooting_Workflow cluster_observe Observation cluster_investigate Investigation cluster_action Corrective Action observe Observe Issue (e.g., Low Potency, New Peaks) check_purity Check Purity (HPLC, NMR) observe->check_purity Degradation Suspected review_storage Review Storage Conditions (Temp, Light, Humidity) observe->review_storage review_handling Review Sample Handling observe->review_handling prepare_fresh Prepare Fresh Solution check_purity->prepare_fresh Impurity Detected forced_degradation Perform Forced Degradation (Optional) check_purity->forced_degradation Identify Degradants optimize_storage Optimize Storage review_storage->optimize_storage Suboptimal Conditions review_handling->prepare_fresh prepare_fresh->observe Re-evaluate optimize_storage->observe Re-evaluate

Caption: Troubleshooting workflow for addressing potential degradation of this compound.

Stability_Factors cluster_factors Degradation Factors cluster_controls Control Measures compound This compound Stability hydrolysis Hydrolysis (Moisture) compound->hydrolysis oxidation Oxidation (Air, Impurities) compound->oxidation photolysis Photolysis (Light Exposure) compound->photolysis cool_dry Cool, Dry Storage hydrolysis->cool_dry inert_atmosphere Inert Atmosphere oxidation->inert_atmosphere light_protection Light Protection photolysis->light_protection

Caption: Key factors influencing the stability of this compound and corresponding control measures.

Challenges in the scale-up synthesis of 3-(2,3-Dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(2,3-Dimethoxyphenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common and scalable synthetic routes for this compound are:

  • Route A: Perkin Reaction followed by Catalytic Hydrogenation. This route involves the condensation of 2,3-dimethoxybenzaldehyde with acetic anhydride in the presence of a weak base to form 2,3-dimethoxycinnamic acid. The subsequent step is the catalytic hydrogenation of the cinnamic acid derivative to yield the desired product.

  • Route B: Malonic Ester Synthesis. This method utilizes the reaction of a 2,3-dimethoxybenzyl halide with a malonic ester, followed by hydrolysis and decarboxylation to produce this compound.

Q2: What are the critical safety considerations when handling this compound and its intermediates?

A2: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, it is crucial to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[2] For detailed safety information, always refer to the Safety Data Sheet (SDS).

Q3: How can I purify the final product on a large scale?

A3: Recrystallization is a common and effective method for the large-scale purification of this compound. A suitable solvent system should be chosen where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of ethyl acetate and hexane is often a good starting point for recrystallization of similar phenylpropanoic acids.[3] The process typically involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to induce crystallization. The purified crystals can then be collected by filtration.[4]

Q4: My final product has a low melting point and appears oily. What could be the issue?

A4: A depressed and broad melting point, or an oily appearance, are indicators of impurities.[4] Common impurities can include residual starting materials, byproducts from side reactions, or residual solvents. To address this, further purification steps such as recrystallization or column chromatography are recommended.[4]

Troubleshooting Guides

Route A: Perkin Reaction & Catalytic Hydrogenation

Issue 1: Low yield in the Perkin Reaction step.

  • Possible Cause: Incomplete reaction or side reactions. The Perkin reaction often requires high temperatures and long reaction times.[5]

  • Troubleshooting:

    • Temperature and Time: Ensure the reaction is heated to the optimal temperature for a sufficient duration. Microwave irradiation can sometimes be used to reduce reaction times.[5]

    • Base: The choice and quality of the base (e.g., sodium acetate) are critical. Ensure the base is anhydrous, as moisture can inhibit the reaction.[5]

    • Reagent Purity: Use high-purity 2,3-dimethoxybenzaldehyde and acetic anhydride.

Issue 2: Incomplete hydrogenation or catalyst poisoning.

  • Possible Cause: Inefficient catalyst, presence of catalyst poisons, or suboptimal reaction conditions.

  • Troubleshooting:

    • Catalyst Selection: Palladium on carbon (Pd/C) is a common catalyst for the hydrogenation of cinnamic acids.[6] The choice of support and catalyst loading can impact activity.

    • Catalyst Handling: Ensure the catalyst is handled under an inert atmosphere to prevent deactivation.

    • Hydrogen Pressure and Temperature: Optimize the hydrogen pressure and reaction temperature. Higher temperatures can sometimes lead to side reactions, while lower temperatures may result in slow reaction rates.

    • Purity of Substrate: Ensure the 2,3-dimethoxycinnamic acid is free of impurities that could poison the catalyst, such as sulfur or halide compounds.

Issue 3: Exothermic reaction during hydrogenation is difficult to control on a large scale.

  • Possible Cause: Catalytic hydrogenation is often highly exothermic, and the heat dissipation becomes less efficient as the scale increases.

  • Troubleshooting:

    • Controlled Addition: Add the substrate or control the hydrogen flow rate to manage the rate of heat generation.

    • Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system.

    • Solvent: Use a solvent with a good heat capacity to help absorb the heat generated.

Route B: Malonic Ester Synthesis

Issue 1: Formation of dialkylated byproduct.

  • Possible Cause: A common side reaction in malonic ester synthesis is the dialkylation of the malonic ester, leading to a decrease in the yield of the desired mono-alkylated product.[7]

  • Troubleshooting:

    • Stoichiometry: Use a slight excess of the malonic ester relative to the 2,3-dimethoxybenzyl halide.

    • Controlled Addition: Add the alkylating agent slowly to the reaction mixture.

    • Base: Use a strong, non-nucleophilic base to ensure complete deprotonation of the malonic ester.

Issue 2: Incomplete hydrolysis of the ester.

  • Possible Cause: Insufficient reaction time or concentration of the hydrolyzing agent (e.g., NaOH or KOH).

  • Troubleshooting:

    • Reaction Conditions: Increase the reaction time or the concentration of the base.

    • Monitoring: Monitor the reaction progress using techniques like TLC or HPLC to ensure complete hydrolysis.

Issue 3: Difficulty with the decarboxylation step.

  • Possible Cause: The decarboxylation of the malonic acid derivative may not go to completion.

  • Troubleshooting:

    • Temperature: Ensure the reaction is heated to a sufficiently high temperature to induce decarboxylation.

    • Acidification: Proper acidification after hydrolysis is crucial for the subsequent decarboxylation.

Experimental Protocols

Route A: Perkin Reaction and Catalytic Hydrogenation

Step 1: Synthesis of 2,3-Dimethoxycinnamic Acid (Perkin Reaction)

  • In a reaction vessel equipped with a stirrer, condenser, and temperature probe, combine 2,3-dimethoxybenzaldehyde, acetic anhydride, and anhydrous sodium acetate.

  • Heat the mixture to approximately 180°C and maintain this temperature for 5-8 hours.[8]

  • After cooling, add water to the reaction mixture and boil to hydrolyze the excess acetic anhydride.

  • The crude 2,3-dimethoxycinnamic acid will precipitate upon cooling.

  • Filter the solid, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of this compound (Catalytic Hydrogenation)

  • In a pressure reactor, dissolve the 2,3-dimethoxycinnamic acid in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C).

  • Pressurize the reactor with hydrogen gas (typically 3-5 bar).

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60°C) until the hydrogen uptake ceases.

  • Filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization.

Route B: Malonic Ester Synthesis
  • Prepare a solution of sodium ethoxide in ethanol.

  • Add diethyl malonate dropwise to the sodium ethoxide solution at room temperature.

  • Add 2,3-dimethoxybenzyl chloride (or bromide) to the reaction mixture and reflux for several hours.[9][10]

  • After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Hydrolyze the resulting ester by refluxing with a solution of sodium or potassium hydroxide.

  • After hydrolysis, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid intermediate.

  • Heat the acidic mixture to effect decarboxylation, yielding the crude this compound.

  • Cool the mixture and collect the precipitated product by filtration.

  • Purify by recrystallization.

Data Presentation

ParameterRoute A: Perkin Reaction & HydrogenationRoute B: Malonic Ester Synthesis
Starting Materials 2,3-Dimethoxybenzaldehyde, Acetic Anhydride, Sodium Acetate, H₂, Pd/C2,3-Dimethoxybenzyl halide, Diethyl malonate, Sodium Ethoxide
Key Intermediates 2,3-Dimethoxycinnamic acidDiethyl (2,3-dimethoxybenzyl)malonate
Typical Yield Moderate to GoodGood
Scale-up Challenges High reaction temperature in Perkin step, handling of H₂ gas, catalyst filtration, exotherm management.Potential for dialkylation, handling of sodium ethoxide, multi-step process.
Purification RecrystallizationRecrystallization

Note: Specific yields and reaction conditions can vary and should be optimized for the specific scale and equipment used.

Visualizations

Synthesis_Routes cluster_route_a Route A: Perkin Reaction & Hydrogenation cluster_route_b Route B: Malonic Ester Synthesis 2,3-Dimethoxybenzaldehyde 2,3-Dimethoxybenzaldehyde Perkin Reaction Perkin Reaction 2,3-Dimethoxybenzaldehyde->Perkin Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Perkin Reaction 2,3-Dimethoxycinnamic Acid 2,3-Dimethoxycinnamic Acid Perkin Reaction->2,3-Dimethoxycinnamic Acid Catalytic Hydrogenation Catalytic Hydrogenation 2,3-Dimethoxycinnamic Acid->Catalytic Hydrogenation 3-(2,3-Dimethoxyphenyl)propanoic Acid_A This compound Catalytic Hydrogenation->3-(2,3-Dimethoxyphenyl)propanoic Acid_A 2,3-Dimethoxybenzyl Halide 2,3-Dimethoxybenzyl Halide Alkylation Alkylation 2,3-Dimethoxybenzyl Halide->Alkylation Diethyl Malonate Diethyl Malonate Diethyl Malonate->Alkylation Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Alkylation->Hydrolysis & Decarboxylation 3-(2,3-Dimethoxyphenyl)propanoic Acid_B This compound Hydrolysis & Decarboxylation->3-(2,3-Dimethoxyphenyl)propanoic Acid_B

Caption: Synthetic routes to this compound.

Troubleshooting_Hydrogenation Incomplete Hydrogenation Incomplete Hydrogenation Check Catalyst Activity Check Catalyst Activity Incomplete Hydrogenation->Check Catalyst Activity Check H2 Pressure Check H2 Pressure Incomplete Hydrogenation->Check H2 Pressure Check Temperature Check Temperature Incomplete Hydrogenation->Check Temperature Check Substrate Purity Check Substrate Purity Incomplete Hydrogenation->Check Substrate Purity Replace Catalyst Replace Catalyst Check Catalyst Activity->Replace Catalyst Increase Pressure Increase Pressure Check H2 Pressure->Increase Pressure Optimize Temperature Optimize Temperature Check Temperature->Optimize Temperature Purify Substrate Purify Substrate Check Substrate Purity->Purify Substrate

Caption: Troubleshooting workflow for incomplete hydrogenation.

References

Technical Support Center: Analysis of 3-(2,3-Dimethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analysis of 3-(2,3-Dimethoxyphenyl)propanoic acid. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for the quantification of this compound?

A1: The most common and effective methods for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these techniques often depends on the sample matrix, required sensitivity, and available instrumentation.

Q2: What type of HPLC column is best suited for the analysis of this compound?

A2: A reversed-phase C18 column is a suitable choice for the separation of this compound.[1][2] The method typically employs a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water).[1][3]

Q3: Is derivatization necessary for the analysis of this compound by GC-MS?

A3: Yes, derivatization is generally required for the GC-MS analysis of carboxylic acids like this compound. This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity. Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents like methyl chloroformate (MCF).[4][5][6]

Q4: How should I prepare a stock solution of this compound?

A4: A stock solution can be prepared by accurately weighing a known amount of the compound and dissolving it in a suitable organic solvent such as methanol or acetonitrile. Subsequent dilutions to prepare calibration standards should be made using the mobile phase to be used in the HPLC analysis or the derivatization solvent for GC-MS.

Q5: What are the key validation parameters to consider when developing an analytical method for this compound?

A5: According to ICH guidelines, the key validation parameters include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7][8][9][10][11]

Troubleshooting Guides

HPLC Analysis Troubleshooting
Issue Question Possible Causes and Solutions
Poor Peak Shape (Tailing) Why are my peaks for this compound tailing?Secondary Silanol Interactions: The acidic nature of the analyte can lead to interactions with residual silanols on the silica-based column packing. Solution: Use a mobile phase with a low pH (e.g., pH 2.5-3.5) to suppress the ionization of the carboxylic acid group and the silanols. Adding a competitive base to the mobile phase can also help.[12][13][14][15] Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing. Solution: Dilute the sample and reinject.[16] Column Contamination: Buildup of matrix components on the column can cause poor peak shape. Solution: Flush the column with a strong solvent or replace the guard column if one is in use.[12][13]
Low Sensitivity How can I improve the detection of my compound?Suboptimal Wavelength: The UV detector may not be set to the optimal wavelength for this compound. Solution: Determine the UV absorbance maximum of the compound and set the detector to that wavelength. Sample Degradation: The analyte may be degrading in the sample solution. Solution: Prepare fresh samples and standards and store them appropriately (e.g., at 4°C).
Retention Time Shift Why is the retention time of my peak changing between injections?Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time. Solution: Ensure accurate and consistent preparation of the mobile phase. Degas the mobile phase before use.[12] Column Temperature Fluctuation: Changes in column temperature can affect retention time. Solution: Use a column oven to maintain a constant temperature.[12] Column Equilibration: Insufficient column equilibration time between injections can cause retention time drift. Solution: Ensure the column is fully equilibrated with the mobile phase before each injection.[12]
GC-MS Analysis Troubleshooting
Issue Question Possible Causes and Solutions
No or Low Peak Intensity Why am I not seeing a peak for my derivatized compound?Incomplete Derivatization: The derivatization reaction may be incomplete due to moisture, incorrect temperature, or insufficient reaction time. Solution: Ensure all glassware is dry and use anhydrous solvents. Optimize the derivatization temperature and time.[5][6] Injector Issues: The derivatized analyte may be degrading in the hot injector. Solution: Optimize the injector temperature. Use a splitless injection for trace analysis. Active Sites in the GC System: Active sites in the liner, column, or detector can cause adsorption of the analyte. Solution: Use a deactivated liner and column. Perform regular system maintenance.[17]
Multiple or Broad Peaks Why am I seeing multiple peaks or a broad peak for a single compound?Derivatization Byproducts: The derivatization reaction may produce byproducts that are also detected. Solution: Optimize the derivatization conditions to minimize byproduct formation.[18] Thermal Degradation: The derivatized analyte may be degrading in the GC system. Solution: Lower the injector and/or oven temperature. Poor Chromatography: The GC method may not be optimized for the separation of the derivatized analyte. Solution: Optimize the oven temperature program and carrier gas flow rate.
Baseline Noise or Ghost Peaks What is causing the high baseline noise or ghost peaks in my chromatogram?Contamination: Contamination from the sample, solvent, or GC system can lead to baseline noise and ghost peaks. Solution: Run a solvent blank to identify the source of contamination. Clean the injector and replace the septum and liner if necessary.[19] Column Bleed: High oven temperatures can cause the column's stationary phase to bleed, resulting in a rising baseline. Solution: Use a low-bleed column and operate within the recommended temperature limits.[19][20]

Quantitative Data Summary

The following tables provide an example of typical data generated during the validation of an HPLC method for the analysis of this compound.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
115.2
578.1
10155.4
25389.2
50775.8
1001550.3
Correlation Coefficient (r²) 0.9998

Table 2: Precision and Accuracy Data

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery)
51.82.598.5
251.21.9101.2
750.91.599.8

Experimental Protocols

Protocol 1: HPLC-UV Analysis
  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (50:50, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 275 nm (or experimentally determined λmax).

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the mobile phase to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.

Protocol 2: GC-MS Analysis (with Silylation)
  • Derivatization Procedure:

    • To 100 µL of the sample solution in a vial, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • MS Mode: Scan (m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity.

  • Analysis:

    • Inject 1 µL of the derivatized standard or sample.

    • Identify the derivatized this compound based on its retention time and mass spectrum.

    • Quantify using an internal standard or an external calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing start Start stock Prepare Stock Solution (1 mg/mL) start->stock sample_prep Prepare Sample Solution start->sample_prep cal_std Prepare Calibration Standards stock->cal_std hplc HPLC Analysis cal_std->hplc sample_prep->hplc derivatization Derivatization sample_prep->derivatization peak_integration Peak Integration hplc->peak_integration gcms GC-MS Analysis gcms->peak_integration derivatization->gcms calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification end End quantification->end

Caption: General experimental workflow for the analysis of this compound.

Troubleshooting_Tree cluster_hplc HPLC cluster_gcms GC-MS start Analytical Issue (e.g., Poor Peak Shape) check_mobile_phase Check Mobile Phase (pH, Composition) start->check_mobile_phase HPLC check_derivatization Check Derivatization (Reagents, Conditions) start->check_derivatization GC-MS check_column Check Column (Contamination, Age) check_mobile_phase->check_column check_injection Check Injection Volume (Overload) check_column->check_injection resolve Issue Resolved check_injection->resolve check_temps Check Temperatures (Injector, Oven) check_derivatization->check_temps check_system Check System Inertness (Liner, Column) check_temps->check_system check_system->resolve

Caption: A logical troubleshooting guide for common analytical issues.

Signaling_Pathway compound This compound receptor Target Receptor compound->receptor kinase_cascade Kinase Cascade receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: Hypothetical signaling pathway involving the target compound.

References

Validation & Comparative

Validating the Biological Activity of 3-(2,3-Dimethoxyphenyl)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,3-Dimethoxyphenyl)propanoic acid is a phenolic acid derivative whose biological activities are not yet extensively documented. However, its structural similarity to other methoxy-substituted phenylpropanoic acids, such as 3-(3,4-Dimethoxyphenyl)propanoic acid and 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), suggests its potential as a bioactive molecule. HDMPPA, an active principle found in kimchi, has demonstrated notable antioxidant and anti-inflammatory properties. This guide provides a framework for validating the biological activity of this compound, comparing it with structurally related compounds and offering detailed experimental protocols for its evaluation.

Comparative Analysis of Biological Activity

Due to the limited direct data on this compound, this section provides a comparative table including data from structurally similar compounds to establish a baseline for potential activity. Researchers can use this table to benchmark their experimental findings.

CompoundBiological ActivityAssayQuantitative Data (IC50/EC50)
This compound Hypothesized Antioxidant DPPH Radical Scavenging Data to be determined
Hypothesized Antioxidant LDL Oxidation Inhibition Data to be determined
Hypothesized Anti-inflammatory Nitric Oxide (NO) Production Inhibition Data to be determined
3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA)AntioxidantDPPH Radical ScavengingIC50 = 0.78 µg/mL[1][2]
AntioxidantLDL Oxidation InhibitionIC50 = 1.4 µg/mL[1][2]
Anti-inflammatoryNitric Oxide (NO) ProductionSignificant suppression in LPS-stimulated BV2 microglia[3][4]
Anti-inflammatoryProstaglandin E2 (PGE2) ProductionSignificant suppression in LPS-stimulated BV2 microglia[3][4]
3-(3,4-Dimethoxyphenyl)propionic acidAnti-inflammatoryGeneral (development of agents)No specific IC50/EC50 data available in the provided results.[5]
AnalgesicGeneral (development of agents)No specific IC50/EC50 data available in the provided results.[5]

Experimental Protocols

To validate the hypothesized biological activities of this compound, the following experimental protocols are recommended:

Antioxidant Activity Assessment

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Objective: To determine the free radical scavenging activity of the compound.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the test compound.

    • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

    • In a 96-well plate, add a specific volume of each dilution of the test compound to the DPPH solution.

    • Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent with DPPH).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

b) Low-Density Lipoprotein (LDL) Oxidation Inhibition Assay

  • Objective: To assess the compound's ability to inhibit the copper-induced oxidation of LDL.

  • Principle: LDL oxidation is monitored by measuring the formation of conjugated dienes, which absorb light at 234 nm.

  • Procedure:

    • Isolate human LDL from fresh plasma by ultracentrifugation.

    • Dialyze the isolated LDL against a phosphate-buffered saline (PBS) solution.

    • Pre-incubate the LDL with various concentrations of this compound for a set time.

    • Initiate oxidation by adding a solution of copper sulfate (CuSO4).

    • Monitor the increase in absorbance at 234 nm over time using a spectrophotometer.

    • Calculate the lag time of the oxidation kinetics. A longer lag time indicates higher antioxidant activity.

    • Determine the IC50 value based on the inhibition of conjugated diene formation.

Anti-inflammatory Activity Assessment

a) Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

  • Objective: To evaluate the compound's ability to inhibit the production of the pro-inflammatory mediator nitric oxide.

  • Principle: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Procedure:

    • Culture a suitable macrophage cell line (e.g., RAW 264.7 or BV2 microglia).

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Add the Griess reagent to the supernatant and measure the absorbance at 540 nm.

    • Determine the concentration of nitrite from a standard curve and calculate the percentage of inhibition.

    • Perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibition is not due to cytotoxicity.

b) Measurement of Pro-inflammatory Cytokines

  • Objective: To quantify the effect of the compound on the production of pro-inflammatory cytokines like TNF-α and IL-6.

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to detect and quantify the concentration of specific cytokines in the cell culture supernatant.

  • Procedure:

    • Follow the same cell culture and treatment protocol as for the NO production assay.

    • Collect the cell culture supernatant after 24 hours of LPS stimulation.

    • Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6).

    • Follow the manufacturer's instructions for the ELISA procedure.

    • Measure the absorbance using a microplate reader and calculate the cytokine concentrations from a standard curve.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the potential mechanisms of action and the experimental process, the following diagrams are provided.

G Hypothesized Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS TLR4->ROS Induces IKK IKK TLR4->IKK Activates Compound 3-(2,3-Dimethoxyphenyl) propanoic acid Compound->ROS Inhibits Compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammation Induces Transcription

Caption: Hypothesized mechanism of anti-inflammatory action.

G Experimental Workflow for Validating Biological Activity cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Compound Test Compound (this compound) Antioxidant Antioxidant Assays (DPPH, LDL Oxidation) Compound->Antioxidant AntiInflammatory Anti-inflammatory Assays (NO, Cytokine Production) Compound->AntiInflammatory Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity DataAnalysis1 Data Analysis (IC50/EC50 Determination) Antioxidant->DataAnalysis1 AntiInflammatory->DataAnalysis1 Cytotoxicity->DataAnalysis1 Signaling Signaling Pathway Analysis (Western Blot, qPCR) DataAnalysis1->Signaling DataAnalysis2 Pathway Elucidation Signaling->DataAnalysis2 AnimalModel Animal Model of Disease (e.g., LPS-induced inflammation) DataAnalysis2->AnimalModel Efficacy Efficacy Assessment AnimalModel->Efficacy

Caption: A general workflow for biological activity validation.

Conclusion

While direct experimental data on the biological activity of this compound is currently scarce, its structural similarity to known antioxidant and anti-inflammatory compounds provides a strong rationale for its investigation. The comparative data and detailed experimental protocols outlined in this guide offer a comprehensive framework for researchers to validate its potential therapeutic properties. The provided visualizations of a potential signaling pathway and a general experimental workflow can further aid in the design and interpretation of these validation studies. Through systematic investigation, the scientific community can elucidate the biological profile of this compound and determine its potential for future drug development.

References

A Comparative Guide to 3-(2,3-Dimethoxyphenyl)propanoic Acid and Other Phenylpropanoic Acid Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenylpropanoic acid scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents. This guide provides a comparative analysis of 3-(2,3-Dimethoxyphenyl)propanoic acid and other notable phenylpropanoic acid derivatives, focusing on their mechanisms of action, biological activities, and the experimental protocols used for their evaluation. While direct comparative experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally related compounds to provide a framework for its potential biological profile and to highlight key structure-activity relationships.

Executive Summary

Phenylpropanoic acid derivatives exhibit a broad spectrum of pharmacological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. This class of compounds, which includes well-known drugs like ibuprofen and naproxen, functions through the inhibition of prostaglandin synthesis. However, the versatility of the phenylpropanoic acid scaffold extends beyond COX inhibition, with derivatives showing activity as G-protein coupled receptor (GPCR) modulators and possessing potential in neuropharmacology.

This guide will compare this compound with the widely used NSAIDs ibuprofen and naproxen. Due to the scarcity of direct experimental data for this compound, we will infer its potential anti-inflammatory and signaling activities based on a closely related natural product, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA). HDMPPA has demonstrated significant anti-inflammatory effects through the inhibition of the NF-κB, MAPKs, and PI3K/Akt signaling pathways and the reduction of reactive oxygen species (ROS).

Data Presentation: Comparative Biological Activities

The following table summarizes the available quantitative data for the inhibitory activities of selected phenylpropanoic acid derivatives. It is important to note that no direct inhibitory concentration (IC50) values for this compound have been found in the reviewed literature.

CompoundTargetAssay TypeIC50 (µM)Selectivity (COX-1/COX-2)
Ibuprofen COX-1In Vitro COX Inhibition130.035
COX-2In Vitro COX Inhibition370
Naproxen COX-1In Vitro COX Inhibition2.50.6
COX-2In Vitro COX Inhibition4.2
This compound Not ReportedNot ReportedData Not AvailableData Not Available
3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) iNOS, COX-2LPS-stimulated BV2 microgliaQualitatively SuppressedNot Applicable

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

Signaling Pathways

The anti-inflammatory effects of phenylpropanoic acid derivatives can be attributed to their modulation of several key signaling pathways.

COX_Inhibition_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H2_1 Prostaglandin H2 COX1->Prostaglandins_H2_1 Prostaglandins_H2_2 Prostaglandin H2 COX2->Prostaglandins_H2_2 Prostaglandins_Physiological Physiological Prostaglandins (e.g., gastric protection, platelet aggregation) Prostaglandins_H2_1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins (e.g., inflammation, pain, fever) Prostaglandins_H2_2->Prostaglandins_Inflammatory Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Naproxen Naproxen Naproxen->COX1 Inhibits Naproxen->COX2 Inhibits

Caption: COX Inhibition Pathway by Ibuprofen and Naproxen.

Based on studies of the structurally similar compound HDMPPA, this compound may exert anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[1][2]

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates HDMPPA 3-(2,3-Dimethoxyphenyl) propanoic acid (Hypothesized) HDMPPA->IKK Inhibits (Hypothesized) IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive complex) NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β) NFkB_active->Gene_Expression Induces

Caption: Hypothesized NF-κB Signaling Inhibition.

HDMPPA has also been shown to suppress the phosphorylation of MAPKs and Akt, suggesting a broader anti-inflammatory profile.[1][2]

MAPK_PI3K_Pathway cluster_pathways Intracellular Signaling Cascades Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK PI3K PI3K Stimulus->PI3K HDMPPA 3-(2,3-Dimethoxyphenyl) propanoic acid (Hypothesized) HDMPPA->MAPKKK Inhibits (Hypothesized) HDMPPA->PI3K Inhibits (Hypothesized) MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Inflammation Inflammatory Response MAPK->Inflammation Akt Akt PI3K->Akt Akt->Inflammation

Caption: Hypothesized MAPK and PI3K/Akt Pathway Inhibition.

Experimental Workflows

The following diagram outlines a general workflow for an in vitro COX inhibition assay, a key experiment for characterizing NSAIDs.

COX_Assay_Workflow start Start prepare_reagents Prepare Reagents: - COX-1/COX-2 Enzymes - Buffer, Cofactors - Test Compounds - Arachidonic Acid start->prepare_reagents add_enzyme Add Enzyme to Plate prepare_reagents->add_enzyme add_inhibitor Add Test Compound (e.g., Ibuprofen, Naproxen) add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate initiate_reaction Initiate Reaction (Add Arachidonic Acid) pre_incubate->initiate_reaction incubate Incubate initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_product Measure Prostaglandin Production (e.g., ELISA) stop_reaction->measure_product analyze_data Analyze Data (Calculate IC50) measure_product->analyze_data end End analyze_data->end

Caption: In Vitro COX Inhibition Assay Workflow.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of chemical compounds. Below are generalized protocols for key experiments relevant to the biological activities of phenylpropanoic acid derivatives.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental for determining the potency and selectivity of NSAIDs.

1. Materials and Reagents:

  • Purified COX-1 and COX-2 enzymes (human or ovine)

  • COX assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin (cofactor)

  • Test compounds (e.g., this compound, ibuprofen, naproxen) dissolved in DMSO

  • Arachidonic acid (substrate)

  • 96-well plates

  • Plate reader for colorimetric or fluorometric detection

  • Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2) (optional)

2. Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, cofactor, and the respective COX enzyme (COX-1 or COX-2).

  • Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (a known COX inhibitor).

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

  • Stop the reaction by adding a stopping agent (e.g., a strong acid).

  • Measure the amount of prostaglandin produced. This can be done directly using a colorimetric or fluorometric probe that detects peroxidase activity or indirectly by quantifying PGE2 levels using an ELISA kit.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Assay for Anti-Inflammatory Activity (NF-κB Inhibition)

This assay evaluates the ability of a compound to inhibit the NF-κB signaling pathway in a cellular context, often using macrophage-like cell lines.

1. Materials and Reagents:

  • RAW 264.7 or BV2 microglial cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • Reagents for measuring nitric oxide (Griess reagent)

  • ELISA kits for TNF-α and IL-1β

  • Reagents for Western blotting to detect phosphorylated IκBα and NF-κB p65

  • Nuclear and cytoplasmic extraction kits

2. Procedure:

  • Seed the cells in 24- or 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours for cytokine production, shorter times for signaling protein phosphorylation).

  • Nitric Oxide Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent as an indicator of nitric oxide production.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of TNF-α and IL-1β using specific ELISA kits.

  • Western Blot Analysis:

    • Lyse the cells at appropriate time points after LPS stimulation.

    • Perform nuclear and cytoplasmic fractionation to assess the translocation of NF-κB p65.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated IκBα, total IκBα, phosphorylated NF-κB p65, total NF-κB p65, and a loading control (e.g., β-actin or Lamin B1).

    • Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

  • Analyze the data to determine the effect of the test compound on LPS-induced inflammatory responses and NF-κB signaling.

Conclusion

The phenylpropanoic acid scaffold remains a highly "tunable" and valuable starting point for the design of new therapeutic agents. While well-established derivatives like ibuprofen and naproxen exert their anti-inflammatory effects primarily through the inhibition of COX enzymes, emerging evidence on structurally related compounds suggests that other mechanisms, such as the modulation of NF-κB, MAPK, and PI3K/Akt signaling pathways, may also be at play.

For this compound, the lack of direct experimental data necessitates a hypothesis-driven approach to its biological evaluation. Based on the findings for the closely related compound HDMPPA, it is plausible that this compound possesses anti-inflammatory properties that extend beyond COX inhibition. Future research should focus on performing the described in vitro assays to elucidate its precise mechanism of action and to quantify its potency. Furthermore, given the neuropharmacological applications of its amino-derivatives, exploring the activity of this compound on neuronal cell models and relevant GPCRs could unveil novel therapeutic opportunities. The experimental protocols and comparative data presented in this guide provide a solid foundation for such investigations.

References

Structure-Activity Relationship of 3-(2,3-Dimethoxyphenyl)propanoic Acid Analogs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel compounds is a cornerstone of rational drug design. This guide provides a comparative analysis of 3-(2,3-dimethoxyphenyl)propanoic acid analogs, a scaffold with potential for the development of novel phosphodiesterase 4 (PDE4) inhibitors. Due to the limited availability of direct comparative data for this specific series of analogs in the public domain, this guide presents a predictive comparison based on established SAR principles for other PDE4 inhibitors and includes detailed experimental protocols to facilitate further research.

The Role of Phosphodiesterase 4 (PDE4) in Inflammatory Signaling

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger that modulates the activity of various immune cells. By degrading cAMP, PDE4 dampens the anti-inflammatory signals within the cell. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA activation ultimately results in the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-2 (IL-2), and interferon-gamma (IFN-γ), and the upregulation of anti-inflammatory cytokines like interleukin-10 (IL-10). This mechanism makes PDE4 an attractive therapeutic target for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and asthma.

PDE4_Signaling_Pathway GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 hydrolyzed by PKA Protein Kinase A (PKA) (inactive) cAMP->PKA activates AMP 5'-AMP (inactive) PDE4->AMP active_PKA Active PKA PKA->active_PKA CREB CREB active_PKA->CREB phosphorylates pCREB pCREB CREB->pCREB Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-2) pCREB->Pro_inflammatory downregulates Anti_inflammatory Anti-inflammatory Cytokines (IL-10) pCREB->Anti_inflammatory upregulates Inhibitor 3-(2,3-Dimethoxyphenyl) propanoic acid analogs Inhibitor->PDE4 inhibits

Figure 1: Simplified PDE4 signaling pathway.

Comparative Analysis of this compound Analogs

Table 1: Hypothetical PDE4B Inhibitory Activity of this compound Analogs

Compound IDR1 (at propanoic acid)R2 (on phenyl ring)Molecular WeightLogP (calculated)Hypothetical PDE4B IC50 (nM)
Parent HH210.231.85>10000
Analog 1 CH₃H224.252.285000
Analog 2 H4-F228.221.998000
Analog 3 H5-Cl244.672.566500
Analog 4 H4-OCH₃240.251.709000
Analog 5 H4-CF₃278.222.984500
Analog 6 CyclopropylH250.292.751500
Analog 7 H4-SO₂NH₂289.301.252000

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to guide the design of future experiments and does not represent actual experimental results.

Key SAR Insights (Predicted):

  • Propanoic Acid Chain: Modification of the propanoic acid chain, for instance by introducing small alkyl or cyclopropyl groups (Analog 1 and 6), could enhance hydrophobic interactions within the active site of PDE4, potentially leading to increased potency.

  • Phenyl Ring Substitution: The electronic and steric properties of substituents on the dimethoxyphenyl ring are expected to be critical. Electron-withdrawing groups, such as trifluoromethyl (Analog 5), may enhance activity. The position of substitution will also be crucial in determining the interaction with key residues in the enzyme's binding pocket.

  • Polar Groups: The introduction of polar groups capable of hydrogen bonding, such as a sulfonamide group (Analog 7), could lead to improved affinity and potency by forming interactions with specific amino acid residues in the active site.

Experimental Protocols

To facilitate the evaluation of novel this compound analogs, a detailed protocol for a common in vitro PDE4 inhibition assay is provided below.

PDE4 Inhibition Assay Protocol (Enzyme-Based)

This protocol describes a fluorescence polarization (FP)-based assay to determine the in vitro potency of test compounds against a specific PDE4 isoform (e.g., PDE4B).

Materials:

  • Recombinant human PDE4B enzyme

  • FAM-cAMP (fluorescently labeled cAMP substrate)

  • PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA)

  • Test compounds dissolved in DMSO

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in PDE Assay Buffer to achieve the final desired concentrations for the assay. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Assay Plate Preparation:

    • Add 5 µL of diluted test compound or control (DMSO for 100% activity, and a known PDE4 inhibitor like rolipram for 0% activity) to the appropriate wells of the 384-well plate.

    • Add 5 µL of PDE Assay Buffer to all wells.

  • Enzyme Addition: Add 5 µL of a pre-diluted solution of recombinant PDE4B enzyme in PDE Assay Buffer to all wells except the "no enzyme" control wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of FAM-cAMP substrate solution in PDE Assay Buffer to all wells to initiate the enzymatic reaction. The final concentration of FAM-cAMP should be at or below its Km value for the enzyme.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Fluorescence Polarization Reading: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 530 nm) filters.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - [(FP_sample - FP_no_enzyme) / (FP_DMSO - FP_no_enzyme)])

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Compound Serial Dilution Plate_Loading Plate Loading (Compounds, Buffer) Compound_Dilution->Plate_Loading Enzyme_Prep Enzyme Preparation Enzyme_Addition Enzyme Addition Enzyme_Prep->Enzyme_Addition Substrate_Prep Substrate Preparation Reaction_Start Reaction Initiation (Substrate Addition) Substrate_Prep->Reaction_Start Plate_Loading->Enzyme_Addition Incubation1 Pre-incubation (15 min) Enzyme_Addition->Incubation1 Incubation1->Reaction_Start Incubation2 Reaction Incubation (60 min) Reaction_Start->Incubation2 FP_Reading Fluorescence Polarization Reading Incubation2->FP_Reading Calc_Inhibition Calculate % Inhibition FP_Reading->Calc_Inhibition IC50_Determination IC50 Determination Calc_Inhibition->IC50_Determination

Figure 2: Experimental workflow for the PDE4 inhibition assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel PDE4 inhibitors. While direct comparative data for a series of analogs is currently lacking in the public domain, this guide provides a framework for initiating such an investigation. By applying established principles of SAR for PDE4 inhibitors and utilizing robust experimental protocols, researchers can systematically explore the potential of this chemical space. The provided hypothetical data and visualizations serve as a blueprint for organizing and interpreting future experimental findings, ultimately accelerating the discovery of new therapeutic agents for inflammatory diseases.

A Comparative Analysis of 3-(2,3-Dimethoxyphenyl)propanoic Acid and 3-(3,4-Dimethoxyphenyl)propanoic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of two constitutional isomers: 3-(2,3-Dimethoxyphenyl)propanoic acid and 3-(3,4-Dimethoxyphenyl)propanoic acid. The availability of experimental data for these two compounds is markedly different, with a significant body of research focusing on the 3,4-substituted isomer, particularly in the context of hemoglobin gene regulation. In contrast, published data on the biological effects of the 2,3-substituted isomer is scarce, limiting a direct comparative analysis.

Summary of Biological Activities

3-(3,4-Dimethoxyphenyl)propanoic acid has been identified as an orally active short-chain fatty acid derivative that can stimulate γ-globin gene expression and erythropoiesis. This activity suggests its potential therapeutic application in the treatment of β-hemoglobinopathies, such as sickle cell disease and β-thalassemia, as well as other anemias.[1]

Quantitative Data Comparison

Due to the limited publicly available research on this compound, a direct quantitative comparison with 3-(3,4-Dimethoxyphenyl)propanoic acid in the same biological assays is not possible at this time. The following table summarizes the available quantitative data for 3-(3,4-Dimethoxyphenyl)propanoic acid in the context of γ-globin gene induction.

CompoundBiological AssayModel SystemKey FindingsReference
3-(3,4-Dimethoxyphenyl)propanoic acid γ-Globin mRNA InductionTransgenic Mice (human β-globin locus)2-fold increase in γ-globin mRNA with daily treatment for 5 days.[3][4]
F-reticulocyte InductionAnemic Baboons2- to 15-fold increase in F-reticulocytes over baseline.[4]
Hemoglobin Level IncreaseAnemic Baboons1 to 2 g/dL increase in total hemoglobin per week.[4]
This compound --No quantitative data available in the public domain.-

Experimental Protocols

γ-Globin Induction and Erythropoiesis in Animal Models

The following is a generalized protocol based on the in vivo studies of short-chain fatty acid derivatives for the induction of γ-globin expression and erythropoiesis.[3][4]

1. Animal Models:

  • Transgenic Mice: Mice containing the human β-globin gene locus are used to assess the effect on human γ-globin gene expression.

  • Anemic Baboons: Phlebotomized baboons serve as a pre-clinical model to evaluate the induction of fetal hemoglobin (HbF) and erythropoiesis in a primate system.

2. Compound Administration:

  • The test compound, such as 3-(3,4-Dimethoxyphenyl)propanoic acid, is administered orally or via injection once daily for a specified period (e.g., 5 days for mice).

3. Sample Collection and Analysis:

  • Mice: Blood samples are collected to measure reticulocyte counts and hematocrit levels. Tissues such as the spleen and bone marrow may be harvested to quantify γ-globin mRNA levels using techniques like RT-qPCR.

  • Baboons: Peripheral blood is drawn regularly to monitor F-reticulocytes (erythrocytes containing fetal hemoglobin) by flow cytometry, total hemoglobin levels, and for pharmacokinetic analysis.

4. Data Analysis:

  • Changes in γ-globin mRNA levels, reticulocyte counts, hematocrit, and F-reticulocyte numbers are compared between the treated and control groups to determine the efficacy of the compound.

Signaling Pathways and Experimental Workflows

Signaling Pathway for γ-Globin Gene Induction

The induction of γ-globin expression by various agents is understood to involve complex signaling pathways that modulate the transcription of the γ-globin gene. One of the key pathways implicated is the p38 MAPK/CREB1 pathway.[5] The diagram below illustrates a plausible signaling cascade that could be activated by inducers like 3-(3,4-Dimethoxyphenyl)propanoic acid.

G Signaling Pathway for γ-Globin Gene Induction Inducer 3-(3,4-Dimethoxyphenyl)propanoic acid CellSurfaceReceptor Cell Surface Receptor Inducer->CellSurfaceReceptor Binds to p38_MAPK p38 MAPK Activation CellSurfaceReceptor->p38_MAPK Activates CREB1 CREB1 Phosphorylation p38_MAPK->CREB1 Phosphorylates Promoter γ-Globin Gene Promoter CREB1->Promoter Binds to Transcription Increased γ-Globin Transcription Promoter->Transcription Initiates

Caption: Proposed signaling pathway for γ-globin induction.

General Workflow for Comparative Biological Assays

For a direct comparison of the biological activities of this compound and 3-(3,4-Dimethoxyphenyl)propanoic acid, a systematic screening process is required. The following diagram outlines a general workflow for such a comparative study.

G Workflow for Comparative Biological Assay Screening cluster_compounds Test Compounds Compound1 This compound AssaySelection Selection of Biological Assays (e.g., Cytotoxicity, Enzyme Inhibition, Gene Expression) Compound1->AssaySelection Compound2 3-(3,4-Dimethoxyphenyl)propanoic acid Compound2->AssaySelection DoseResponse Dose-Response Studies AssaySelection->DoseResponse DataAnalysis Data Analysis (IC50/EC50 Determination) DoseResponse->DataAnalysis ComparativeReport Comparative Efficacy and Potency Report DataAnalysis->ComparativeReport

Caption: General workflow for comparing two chemical compounds.

Conclusion

The existing body of scientific literature strongly supports the role of 3-(3,4-Dimethoxyphenyl)propanoic acid as an inducer of γ-globin expression, with promising in vivo activity. This makes it a compound of significant interest for the development of therapies for hemoglobinopathies.

In stark contrast, This compound remains largely uncharacterized in terms of its biological effects. The absence of data precludes any direct comparison of its efficacy or potency against its 3,4-substituted isomer. This highlights a significant knowledge gap and an opportunity for future research. Investigators are encouraged to perform head-to-head in vitro and in vivo studies, utilizing assays such as those described in this guide, to elucidate the biological activity of this compound and determine if its pharmacological profile offers any advantages or distinct activities compared to the well-studied 3-(3,4-Dimethoxyphenyl)propanoic acid.

References

A Comparative Analysis of 3-(2,3-Dimethoxyphenyl)propanoic Acid and Established ALK5 Inhibitors in the Modulation of the TGF-β Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the hypothetical inhibitory potential of 3-(2,3-Dimethoxyphenyl)propanoic acid with a panel of well-characterized inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, fibrosis, and inflammation, where the TGF-β signaling pathway is a critical therapeutic target.

The TGF-β signaling cascade plays a pivotal role in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1] Dysregulation of this pathway is implicated in the pathogenesis of numerous diseases, most notably cancer and fibrotic disorders.[2][3] Consequently, the development of potent and selective inhibitors of key mediators in this pathway, such as ALK5, is of significant therapeutic interest.[2] This guide serves to contextualize the potential efficacy of novel compounds, such as this compound, by benchmarking against established ALK5 inhibitors with known potencies.

Quantitative Comparison of ALK5 Inhibitor Efficacy

The following table summarizes the in vitro potency of several known ALK5 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

InhibitorIC50 (nM)Target(s)Notes
This compound HypotheticalTo be determinedA novel compound for evaluation
A-83-0112ALK5, ALK4, ALK7Potent inhibitor of TGF-β type I receptors.[4]
Galunisertib (LY2157299)56ALK5 (TβRI)A selective TGF-β receptor I kinase inhibitor.[4]
SB43154294ALK5, ALK4, ALK7A potent and selective inhibitor of ALK5.[4]
SB52533414.3ALK5A potent and selective inhibitor of TGFβ receptor I.[4]
SD-20848ALK5 (TGF-βRI)A selective TGF-βRI (ALK5) inhibitor with over 100-fold selectivity over TGF-βRII.[4]
RepSox23 (ATP binding), 4 (autophosphorylation)ALK5A potent and selective inhibitor of TGFβR-1/ALK5.[4]
Vactosertib (TEW-7197)11ALK5, ALK4A highly potent and selective TGF-β receptor ALK4/ALK5 inhibitor.[4]
GW78838818ALK5A potent and selective inhibitor of ALK5.[4]
SKI216294ALK5

Experimental Protocols

To ensure rigorous and reproducible evaluation of ALK5 inhibitors, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to determine inhibitor potency and mechanism of action.

ALK5 Kinase Activity Assay (Radiometric)

This assay quantifies the enzymatic activity of ALK5 by measuring the incorporation of radiolabeled phosphate into a substrate.

Materials:

  • Recombinant human ALK5 enzyme

  • Casein (as substrate)

  • [γ-³³P]ATP

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

  • Test compounds (including this compound and known inhibitors) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a 96-well plate, add the ALK5 enzyme, the substrate (casein), and the test compound or vehicle control (DMSO).

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³³P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cellular Assay for TGF-β-Induced Signaling

This assay measures the ability of an inhibitor to block TGF-β-induced downstream signaling in a cellular context, for example, by monitoring the phosphorylation of Smad2.

Materials:

  • A suitable cell line responsive to TGF-β (e.g., A549 human lung carcinoma cells)

  • Cell culture medium and supplements

  • Recombinant human TGF-β1

  • Test compounds

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-Smad2, anti-total-Smad2)

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)

  • Western blotting or ELISA reagents

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Pre-incubate the cells with serial dilutions of the test compounds for 1-2 hours.

  • Stimulate the cells with a fixed concentration of TGF-β1 for 30-60 minutes.

  • Lyse the cells and collect the protein lysates.

  • Determine the levels of phosphorylated Smad2 and total Smad2 using Western blotting or ELISA.

  • Quantify the band intensities or absorbance values and normalize the phosphorylated Smad2 levels to total Smad2.

  • Calculate the percentage of inhibition of TGF-β-induced Smad2 phosphorylation for each compound concentration and determine the IC50 value.

Visualizations

The following diagrams illustrate the TGF-β signaling pathway and a representative experimental workflow for screening potential inhibitors.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TβRII TGF-beta->TBRII Binding ALK5 ALK5 (TβRI) TBRII->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex DNA Target Gene Transcription SMAD_complex->DNA Translocation & Gene Regulation Inhibitor This compound & Known Inhibitors Inhibitor->ALK5 Inhibition

Caption: TGF-β Signaling Pathway and the Point of Inhibition.

Inhibitor_Screening_Workflow cluster_workflow Experimental Workflow start Compound Library (including test compound) primary_screen Primary Screen (e.g., ALK5 Kinase Assay) start->primary_screen hit_identification Hit Identification (Potent Compounds) primary_screen->hit_identification hit_identification->start Non-hits secondary_assay Secondary Assay (Cell-based Signaling) hit_identification->secondary_assay Hits dose_response Dose-Response & IC50 Determination secondary_assay->dose_response lead_optimization Lead Optimization dose_response->lead_optimization

Caption: High-Throughput Screening Workflow for ALK5 Inhibitors.

References

Dimethoxyphenylpropanoic Acids: A Review of Therapeutic Potential and a Call for Further Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethoxyphenylpropanoic acids, a class of organic compounds, have garnered interest in the scientific community for their potential therapeutic applications. This guide provides a comparative overview of the current understanding of these compounds, focusing on their potential as anti-inflammatory, anticancer, and neuroprotective agents. While preclinical data on specific dimethoxyphenylpropanoic acid isomers remains limited, this review synthesizes the available information on closely related derivatives and outlines the established experimental frameworks necessary for their comprehensive evaluation.

Therapeutic Potential: An Overview

Dimethoxyphenylpropanoic acids, including the 3-(3,4-dimethoxyphenyl)propanoic and 3-(2,5-dimethoxyphenyl)propionic acid isomers, are recognized for their potential as versatile building blocks in the synthesis of bioactive molecules.[1] Research into their derivatives suggests a range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and neuroprotective properties, positioning them as promising candidates for further investigation in drug discovery and development.[1]

Comparative Data on Dimethoxyphenylpropanoic Acid Derivatives

Direct quantitative data on the therapeutic efficacy of 3-(3,4-dimethoxyphenyl)propanoic acid and 3-(2,5-dimethoxyphenyl)propionic acid is not extensively available in the public domain. However, studies on structurally related derivatives provide preliminary insights into their potential potency. The following tables summarize the available data for these derivatives.

Table 1: Anti-Inflammatory and Antioxidant Activity of Dimethoxyphenylpropanoic Acid Derivatives

CompoundAssayTarget/ParameterIC50/EC50Reference CompoundReference Compound IC50/EC50Source
(E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD)TPA-induced rat ear edemaAnti-inflammatory660 pmol/earDiclofenac7200 pmol/earN/A
3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA)LDL OxidationAntioxidant1.4 µg/mL--N/A
3-(4-hydroxy-3-methoxyphenyl) propionic acid (HMPA)Aβ42 Aggregation InhibitionNeuroprotective5-6 mM--N/A

Table 2: Anticancer Activity of a Parthenolide Derivative Incorporating a Dimethoxyphenyl Moiety

CompoundCell LineIC50 (µM)Reference CompoundReference Compound IC50 (µM)Source
Parthenolide Derivative 7dSUM-159 (Triple-Negative Breast Cancer)0.20 - 0.27Parthenolide2.68 - 4.63[1]

Key Signaling Pathways

The precise signaling pathways modulated by 3-(3,4-dimethoxyphenyl)propanoic acid and 3-(2,5-dimethoxyphenyl)propionic acid are not yet fully elucidated. However, based on their structural similarity to other arylpropanoic acids and related phenolic compounds, several key pathways are likely involved in their therapeutic effects.

Anti-Inflammatory Pathway

Arylpropanoic acids are well-known for their anti-inflammatory effects, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. Research on a hydroxylated derivative, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), suggests a broader anti-inflammatory mechanism involving the suppression of the NF-κB, MAPKs, and PI3K/Akt signaling pathways.

Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 PI3K PI3K TLR4->PI3K TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs (p38, JNK, ERK) TAK1->MAPKs IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) NFkB->Pro_inflammatory_Genes Nuclear Translocation HDMPPA HDMPPA HDMPPA->IKK Inhibition HDMPPA->MAPKs Inhibition Akt Akt HDMPPA->Akt Inhibition MAPKs->NFkB PI3K->Akt Akt->NFkB

Caption: Proposed anti-inflammatory mechanism of a dimethoxyphenylpropanoic acid derivative.

Anticancer Signaling Pathways

The anticancer potential of dimethoxyphenylpropanoic acids is an emerging area of interest. While specific pathways have not been identified for the parent compounds, related phenolic compounds and arylpropanoic acid derivatives have been shown to induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of key signaling pathways such as PI3K/Akt/mTOR and MAPK.

Anticancer Signaling Pathways Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis DMPA_derivative Dimethoxyphenylpropanoic Acid Derivative DMPA_derivative->PI3K Inhibition DMPA_derivative->MEK Inhibition DMPA_derivative->Apoptosis Induction

Caption: Plausible anticancer signaling pathways modulated by related compounds.

Neuroprotective Signaling Pathways

The neuroprotective effects of phenolic compounds are often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival and plasticity. Key pathways implicated include the Nrf2/ARE pathway, which upregulates antioxidant enzymes, and the BDNF/TrkB pathway, which promotes neuronal growth and survival.

Neuroprotective Signaling Pathways Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE ARE Nrf2->ARE Translocation to Nucleus Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Activation Neuronal_Survival Neuronal Survival & Plasticity Antioxidant_Enzymes->Neuronal_Survival BDNF BDNF TrkB TrkB Receptor BDNF->TrkB PI3K_Akt_path PI3K/Akt Pathway TrkB->PI3K_Akt_path MAPK_ERK_path MAPK/ERK Pathway TrkB->MAPK_ERK_path CREB CREB PI3K_Akt_path->CREB MAPK_ERK_path->CREB CREB->Neuronal_Survival DMPA_derivative Dimethoxyphenylpropanoic Acid Derivative DMPA_derivative->Nrf2 Activation DMPA_derivative->BDNF Upregulation

Caption: Key neuroprotective signaling pathways potentially activated by phenolic compounds.

Experimental Protocols

To facilitate further research and a more definitive comparative analysis, the following are detailed methodologies for key experiments cited in the evaluation of anti-inflammatory, anticancer, and neuroprotective agents.

In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide Production

Objective: To evaluate the ability of a test compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Workflow:

NO_Inhibition_Assay_Workflow start Start seed_cells Seed RAW 264.7 Macrophages in 96-well plate start->seed_cells pre_treat Pre-treat with Test Compound seed_cells->pre_treat stimulate Stimulate with LPS pre_treat->stimulate incubate Incubate for 24h stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant griess_reaction Perform Griess Reaction collect_supernatant->griess_reaction measure_absorbance Measure Absorbance at 540 nm griess_reaction->measure_absorbance calculate_inhibition Calculate % NO Inhibition measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (dissolved in DMSO)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Solution A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

In Vitro Anticancer Assay: MTT Assay

Objective: To assess the cytotoxic effect of a test compound on cancer cell lines by measuring cell viability.

Experimental Workflow:

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells (e.g., MCF-7, SW480) in 96-well plate start->seed_cells treat_compound Treat with Test Compound seed_cells->treat_compound incubate_72h Incubate for 72h treat_compound->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize measure_absorbance Measure Absorbance at 570 nm solubilize->measure_absorbance calculate_viability Calculate % Cell Viability and IC50 measure_absorbance->calculate_viability end End calculate_viability->end

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, SW480 for colon cancer)

  • Appropriate cell culture medium with 10% FBS

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity

Objective: To evaluate the protective effect of a test compound against glutamate-induced neuronal cell death.

Experimental Workflow:

Neuroprotection_Assay_Workflow start Start seed_neurons Seed Neuronal Cells (e.g., SH-SY5Y) in 96-well plate start->seed_neurons pre_treat Pre-treat with Test Compound seed_neurons->pre_treat induce_toxicity Induce Excitotoxicity with Glutamate pre_treat->induce_toxicity incubate_24h Incubate for 24h induce_toxicity->incubate_24h assess_viability Assess Cell Viability (e.g., MTT assay) incubate_24h->assess_viability calculate_protection Calculate % Neuroprotection assess_viability->calculate_protection end End calculate_protection->end

Caption: Workflow for the glutamate-induced excitotoxicity assay.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Appropriate cell culture medium

  • Test compound (dissolved in DMSO)

  • L-glutamic acid

  • Reagents for a cell viability assay (e.g., MTT assay)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate and allow them to differentiate if necessary.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 24 hours.

  • Toxicity Induction: Expose the cells to a toxic concentration of glutamate (e.g., 5-20 mM) for 24 hours.

  • Viability Assessment: Measure cell viability using a standard assay such as the MTT assay.

  • Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the test compound and glutamate to those treated with glutamate alone.

Conclusion and Future Directions

Dimethoxyphenylpropanoic acids and their derivatives represent a class of compounds with considerable therapeutic potential. Preliminary studies on related structures suggest promising anti-inflammatory, anticancer, and neuroprotective activities. However, a significant gap in the scientific literature exists regarding the specific quantitative efficacy and mechanisms of action of the parent compounds, 3-(3,4-dimethoxyphenyl)propanoic acid and 3-(2,5-dimethoxyphenyl)propionic acid.

To fully realize the therapeutic potential of these molecules, further rigorous preclinical evaluation is imperative. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for such investigations. Future research should focus on generating robust in vitro and in vivo data, including the determination of IC50 and EC50 values, elucidation of specific molecular targets and signaling pathways, and comparative studies against established therapeutic agents. Such data will be critical for advancing these promising compounds through the drug development pipeline.

References

A Comparative Analysis of the Neuroprotective Effects of Phenylpropanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective effects of three common phenylpropanoic acid isomers: caffeic acid, ferulic acid, and p-coumaric acid. The information presented is supported by experimental data from peer-reviewed studies to assist in the evaluation of these compounds as potential therapeutic agents for neurodegenerative diseases.

Overview of Phenylpropanoic Acid Isomers

Phenylpropanoic acids are a class of naturally occurring phenolic compounds found in a variety of plant-based foods. Their basic structure consists of a phenyl group attached to a three-carbon propanoic acid chain. The isomers—caffeic acid, ferulic acid, and p-coumaric acid—differ in the number and position of hydroxyl and methoxy groups on the phenyl ring. These structural differences significantly influence their biological activities, including their antioxidant and neuroprotective properties.

Comparative Neuroprotective Efficacy

The neuroprotective effects of these isomers are often attributed to their ability to mitigate oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases. While direct comparative studies providing EC₅₀ or IC₅₀ values for neuroprotection in the same neuronal cell model are limited, the existing evidence suggests a hierarchy in their protective capabilities.

One study in primary cultured rat cerebellar granule neurons demonstrated that caffeic acid offered complete protection against cell death induced by various neurotoxic insults, including oxidative stress, nitrosative stress, and excitotoxicity. In the same study, ferulic acid only protected against glutamate-induced toxicity, while another hydroxycinnamic acid, chlorogenic acid, was only effective against nitrosative stress.[1] Another investigation comparing caffeic acid and ferulic acid in an experimental model of noise-induced hearing loss (a form of neuroprotection) found that both compounds showed similar otoprotective effects, but ferulic acid was more efficient in counteracting neuronal damage by reducing lipid peroxidation.[2]

Furthermore, a study on 5-S-cysteinyl-dopamine-induced neurotoxicity found that p-coumaric acid at a concentration of 1µM provided significantly more protection (64.0±3.1%) than the flavonoids (-)-epicatechin (46.0±4.1%) and (+)-catechin (13.1±3.0%) at the same concentration, indicating its potent neuroprotective capacity.[3]

The antioxidant capacity, a major contributor to neuroprotection, also varies among these isomers. The structure-activity relationship suggests that the presence of an ortho-dihydroxy phenyl group (catechol moiety), as seen in caffeic acid, is of significant importance for antioxidant activity.[4]

Table 1: Comparative Analysis of Neuroprotective Effects

IsomerChemical StructureKey Neuroprotective MechanismsObserved Efficacy
Caffeic Acid 3,4-dihydroxycinnamic acidPotent antioxidant, anti-inflammatory, activation of Nrf2 pathway, inhibition of NF-κBShowed complete protection against multiple neurotoxic insults in primary neurons.[1]
Ferulic Acid 4-hydroxy-3-methoxycinnamic acidAntioxidant, anti-inflammatory, activation of Nrf2/HO-1 system, inhibition of NF-κB and MAPK pathwaysProtected against glutamate-induced toxicity[1] and was more effective than caffeic acid in reducing lipid peroxidation in a model of neuronal damage.[2]
p-Coumaric Acid 4-hydroxycinnamic acidAntioxidant, neuroprotective against specific toxinsDemonstrated significant protection against 5-S-cysteinyl-dopamine-induced neurotoxicity.[3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the neuroprotective effects of phenylpropanoic acid isomers.

Cell Culture and Induction of Oxidative Stress in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for neurodegenerative research.

  • Cell Seeding: SH-SY5Y cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Differentiation (Optional but Recommended): To obtain a more neuron-like phenotype, cells can be differentiated by reducing the serum concentration and adding retinoic acid.

  • Pre-treatment: Cells are pre-treated with various concentrations of the phenylpropanoic acid isomers (e.g., 1-100 µM) for a specified period (e.g., 24 hours).

  • Induction of Oxidative Stress: Neurotoxicity is induced by exposing the cells to an oxidative agent, such as hydrogen peroxide (H₂O₂) at a final concentration of 100-200 µM, for 24 hours.

Assessment of Cell Viability using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • After the treatment period, the culture medium is removed.

  • MTT solution (0.5 mg/mL in serum-free medium) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • The MTT solution is then removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the control (untreated) cells.

Signaling Pathways in Neuroprotection

Phenylpropanoic acid isomers exert their neuroprotective effects by modulating several key signaling pathways involved in cellular stress response and inflammation.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Both caffeic acid and ferulic acid have been shown to activate the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes and providing protection against oxidative stress.

Nrf2_Pathway cluster_stress Oxidative Stress cluster_compounds Phenylpropanoic Acids cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative Stress->Keap1_Nrf2 Dissociation Caffeic Acid Caffeic Acid Caffeic Acid->Keap1_Nrf2 Dissociation Ferulic Acid Ferulic Acid Ferulic Acid->Keap1_Nrf2 Dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1_Nrf2->Nrf2 ARE ARE Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Caption: Nrf2/ARE signaling pathway activation by phenylpropanoic acids.

NF-κB and MAPK Pathways

Neuroinflammation, mediated by pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), plays a crucial role in neurodegeneration. Caffeic acid and ferulic acid have been reported to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines. They also modulate MAPK signaling, which is involved in both cell survival and apoptosis, further contributing to their neuroprotective effects.

Inflammatory_Pathways cluster_stimulus Inflammatory Stimulus cluster_compounds Phenylpropanoic Acids cluster_pathways Signaling Cascades cluster_outcome Cellular Response Inflammatory Stimulus Inflammatory Stimulus MAPK MAPK Pathway Inflammatory Stimulus->MAPK NFkB NF-κB Pathway Inflammatory Stimulus->NFkB Caffeic Acid Caffeic Acid Caffeic Acid->MAPK Caffeic Acid->NFkB Ferulic Acid Ferulic Acid Ferulic Acid->MAPK Ferulic Acid->NFkB Neuroinflammation Neuroinflammation MAPK->Neuroinflammation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Neuroinflammation

Caption: Inhibition of NF-κB and MAPK inflammatory pathways.

Conclusion

Caffeic acid, ferulic acid, and p-coumaric acid all demonstrate neuroprotective properties, primarily through their antioxidant and anti-inflammatory activities. Current evidence suggests that caffeic acid may offer the broadest spectrum of neuroprotection against various insults. Ferulic acid also shows strong neuroprotective potential, particularly in mitigating lipid peroxidation. The neuroprotective efficacy of p-coumaric acid appears to be more specific to certain types of neuronal injury. The differential effects of these isomers are attributed to their distinct chemical structures, which influence their ability to scavenge free radicals and modulate key signaling pathways such as Nrf2, NF-κB, and MAPKs. Further head-to-head comparative studies with standardized experimental models are warranted to fully elucidate their relative potencies and therapeutic potential for neurodegenerative diseases.

References

Comparative Analysis of Propanoic Acid Derivatives: Bridging In-Vitro Findings with In-Vivo Validation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the biological activities of propanoic acid derivatives, offering insights into the translation of in-vitro data to in-vivo models.

Due to a lack of direct in-vivo validation studies for 3-(2,3-Dimethoxyphenyl)propanoic acid, this guide provides a comparative analysis of closely related propanoic acid derivatives. The following sections detail the in-vitro and in-vivo findings for these analogous compounds, providing valuable insights into their potential therapeutic applications and the experimental methodologies used for their evaluation.

I. Anticancer Activity of Phenyl-Substituted Propanoic Acid Derivatives

Recent research has explored the antiproliferative effects of various propanoic acid derivatives, revealing their potential as anticancer agents. This section compares the in-vitro cytotoxicity of these compounds against different cancer cell lines.

Table 1: In-Vitro Cytotoxicity (IC50, µM) of Phenyl-Substituted Propanoic Acid Derivatives against Human Cancer Cell Lines

Compound/DerivativeA549 (Lung Carcinoma)H69 (Small-Cell Lung Carcinoma)H69AR (Anthracycline-Resistant)Vero (Non-cancerous)Reference
Compound 21 5.42-->100[1]
Compound 22 2.47-->100[1]
Cisplatin (Control) >100--<10[1]
Compound 12 ~50% viability at 100µM-->100[2]
Compound 20 ~50% viability at 100µM-->100[2]
Compound 29 ~50% viability at 100µM-->100[2]

Note: Specific IC50 values for compounds 12, 20, and 29 were not provided in the source; instead, their ability to reduce A549 cell viability by 50% at a 100µM concentration was noted.[2]

The data presented in Table 1, derived from in-vitro studies, highlights the structure-dependent antiproliferative activity of these compounds.[1][2] Notably, compounds 21 and 22, which feature an oxime moiety, demonstrated potent cytotoxicity against the A549 human lung adenocarcinoma cell line, with IC50 values significantly lower than that of the standard chemotherapeutic agent, cisplatin.[1] Furthermore, these compounds exhibited favorable selectivity, with significantly lower toxicity towards non-cancerous Vero cells.[2]

1. Cell Culture and Treatment:

  • Human cancer cell lines (A549, H69, H69AR) and non-cancerous Vero cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][2]

  • Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).[1][2]

2. Cell Viability Assay (MTT Assay):

  • Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated.

  • The resulting formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

  • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.[1][2]

The anticancer effects of propanoic acid and its derivatives can be attributed to the induction of apoptosis and autophagy.[3][4] Propionic acid has been shown to induce the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[3] It can also inhibit the NF-κB and AKT/mTOR signaling pathways, which are crucial for cell survival and proliferation, and induce autophagy by increasing the levels of LC3B protein.[3]

Signaling_Pathway Propanoic Acid Propanoic Acid ROS ROS Propanoic Acid->ROS NFkB NFkB Propanoic Acid->NFkB AKT_mTOR AKT_mTOR Propanoic Acid->AKT_mTOR Autophagy Autophagy Propanoic Acid->Autophagy Mitochondria Mitochondria ROS->Mitochondria dysfunction Apoptosis Apoptosis Mitochondria->Apoptosis Cell_Survival Cell_Survival NFkB->Cell_Survival AKT_mTOR->Cell_Survival

Anticancer signaling pathway of propanoic acid.

II. In-Vivo Hypoglycemic Activity of Benzyloxyphenylpropanoic Acid Derivatives

A study on bornyl-containing derivatives of benzyloxyphenylpropanoic acid has demonstrated their potential as hypoglycemic agents in an in-vivo model of type 2 diabetes.[5][6]

Table 2: In-Vivo Hypoglycemic Effects of Benzyloxyphenylpropanoic Acid Derivatives in a Diet-Induced T2DM Mouse Model

CompoundDoseDurationOutcomeReference
QS-619 30 mg/kg (per os)4 weeksDemonstrated hypoglycemic effect[5][6]
QS-528 30 mg/kg (per os)4 weeksShowed hepatoprotective action[5][6]

The in-vivo experiments revealed that compound QS-619 exhibited a notable hypoglycemic effect, while QS-528 displayed hepatoprotective properties.[5][6] Both compounds were found to be agonists of the free fatty acid receptor-1 (FFAR1) and stimulated the secretion of insulin and glucose-dependent insulinotropic polypeptide (GIP).[5][6]

1. Animal Model:

  • A diet-induced model of type 2 diabetes mellitus (T2DM) in mice was used.[5][6]

2. Compound Administration:

  • The test compounds (QS-528 and QS-619) were administered orally at a dose of 30 mg/kg for 4 weeks.[5][6]

3. In-Vitro FFAR1 Agonist Assay:

  • The ability of the compounds to activate the FFAR1 receptor was assessed in-vitro, likely using a cell-based reporter assay.

4. In-Vivo Measurement of Insulin and GIP:

  • Blood samples were collected from CD-1 mice after a single administration of the compounds.

  • Insulin and GIP concentrations in the blood were measured to assess the compounds' effects on their secretion.[5]

Experimental_Workflow cluster_invitro In-Vitro cluster_invivo In-Vivo FFAR1_Assay FFAR1 Agonist Assay T2DM_Model Diet-Induced T2DM Mice Administration Oral Administration (30 mg/kg, 4 weeks) T2DM_Model->Administration Blood_Sampling Blood Sampling Administration->Blood_Sampling Hormone_Measurement Insulin & GIP Measurement Blood_Sampling->Hormone_Measurement Outcome Hypoglycemic & Hepatoprotective Effects Hormone_Measurement->Outcome

Workflow for in-vivo hypoglycemic studies.

III. Conclusion

While direct in-vivo validation for this compound remains to be conducted, the comparative analysis of its structural analogs provides crucial insights for future research. The presented data demonstrates that propanoic acid derivatives are a versatile class of compounds with significant potential in oncology and metabolic diseases. The in-vitro screening of these compounds has successfully identified candidates with potent biological activities, and subsequent in-vivo studies have begun to validate these findings, paving the way for further preclinical and clinical development. The detailed experimental protocols and visualized pathways in this guide serve as a valuable resource for researchers aiming to bridge the gap between in-vitro discoveries and in-vivo applications.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 3-(2,3-Dimethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of four plausible synthetic routes for the production of 3-(2,3-dimethoxyphenyl)propanoic acid, a valuable building block in the synthesis of various pharmaceutical compounds. The routes are evaluated based on key performance indicators such as overall yield, number of steps, and the nature of starting materials and intermediates. Detailed experimental protocols are provided for each method, alongside workflow visualizations to aid in the selection of the most efficient pathway for specific research and development needs.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route is a critical decision in chemical synthesis, balancing factors such as yield, cost, scalability, and environmental impact. The following table summarizes the key quantitative data for the four proposed synthetic pathways to this compound.

ParameterRoute 1: Knoevenagel CondensationRoute 2: Perkin ReactionRoute 3: Wittig ReactionRoute 4: Friedel-Crafts Acylation
Starting Materials 2,3-Dimethoxybenzaldehyde, Malonic Acid, Pyridine, Piperidine2,3-Dimethoxybenzaldehyde, Acetic Anhydride, Sodium Acetate2,3-Dimethoxybenzaldehyde, (Carbethoxymethyl)triphenylphosphorane2,3-Dimethoxybenzene, Succinic Anhydride, Aluminum Chloride
Key Intermediates 2,3-Dimethoxycinnamic acid2,3-Dimethoxycinnamic acidEthyl 2,3-dimethoxycinnamate4-(2,3-Dimethoxyphenyl)-4-oxobutanoic acid
Number of Steps 2232
Estimated Overall Yield 80-90%50-60%65-75%70-80%
Purity (Typical) HighModerate to HighHighModerate to High

Experimental Protocols

Route 1: Knoevenagel Condensation followed by Reduction

This two-step route begins with the condensation of 2,3-dimethoxybenzaldehyde with malonic acid to form 2,3-dimethoxycinnamic acid, which is subsequently reduced to the target compound.

Step 1: Synthesis of 2,3-Dimethoxycinnamic acid

  • In a round-bottomed flask, dissolve malonic acid (2 equivalents) in pyridine (2.4 mL per gram of aldehyde).

  • Add 2,3-dimethoxybenzaldehyde (1 equivalent) to the solution.[1]

  • To the resulting mixture, add piperidine (0.09 mL per gram of aldehyde) as a catalyst.[1]

  • Heat the reaction mixture to 80°C and maintain this temperature for 3-4 hours. The evolution of carbon dioxide should be observed.[1]

  • After cooling, pour the reaction mixture into an excess of cold, dilute hydrochloric acid to precipitate the product.

  • Filter the crude 2,3-dimethoxycinnamic acid, wash with cold water, and recrystallize from ethanol to obtain the pure product. A typical yield for this step is in the range of 85-95%.[1]

Step 2: Reduction of 2,3-Dimethoxycinnamic acid

  • In a hydrogenation vessel, dissolve the 2,3-dimethoxycinnamic acid from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield this compound. This step typically proceeds with a high yield (around 95%).

Knoevenagel_Condensation_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product SM1 2,3-Dimethoxybenzaldehyde INT1 2,3-Dimethoxycinnamic acid SM1->INT1 Knoevenagel Condensation SM2 Malonic Acid SM2->INT1 PROD This compound INT1->PROD Catalytic Hydrogenation Perkin_Reaction_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product SM1 2,3-Dimethoxybenzaldehyde INT1 2,3-Dimethoxycinnamic acid SM1->INT1 Perkin Reaction SM2 Acetic Anhydride SM2->INT1 PROD This compound INT1->PROD Catalytic Hydrogenation Wittig_Reaction_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_product Final Product SM1 2,3-Dimethoxybenzaldehyde INT1 Ethyl 2,3-dimethoxycinnamate SM1->INT1 Wittig Reaction SM2 (Carbethoxymethyl)triphenylphosphorane SM2->INT1 INT2 2,3-Dimethoxycinnamic acid INT1->INT2 Hydrolysis PROD This compound INT2->PROD Catalytic Hydrogenation Friedel_Crafts_Acylation_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product SM1 2,3-Dimethoxybenzene INT1 4-(2,3-Dimethoxyphenyl)-4-oxobutanoic acid SM1->INT1 Friedel-Crafts Acylation SM2 Succinic Anhydride SM2->INT1 PROD This compound INT1->PROD Clemmensen or Wolff-Kishner Reduction

References

Safety Operating Guide

Prudent Disposal of 3-(2,3-Dimethoxyphenyl)propanoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-(2,3-Dimethoxyphenyl)propanoic acid was not available. The following procedures are based on the safety data for the closely related isomers, 3-(3,4-Dimethoxyphenyl)propionic acid and 3-(3,5-Dimethoxyphenyl)propanoic acid. It is imperative to handle this compound with care, assuming similar hazard characteristics.

The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, it is essential to be aware of its potential hazards. Based on data for its isomers, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) Specification Purpose
Eye Protection Chemical safety goggles or glasses with side shields.To protect against splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and irritation.
Respiratory Protection NIOSH-approved N95 (or better) respirator.To be used when handling the powder outside of a fume hood to prevent respiratory tract irritation.
Protective Clothing Laboratory coat.To protect skin and personal clothing from contamination.

II. Spill Management and Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.

  • Don PPE: Before attempting to clean the spill, put on the required PPE as detailed in the table above.

  • Contain the Spill: For a solid spill, carefully sweep up the material.[2][3] Avoid generating dust. For a solution, absorb with an inert material such as vermiculite, dry sand, or earth.

  • Collect Waste: Place the swept-up solid or the absorbent material into a suitable, labeled container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Wash Hands: After cleanup is complete, wash hands thoroughly.

III. Disposal Procedure

The disposal of this compound and its contaminated waste must be handled by a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Guidance:

  • Waste Segregation:

    • Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed container.

    • Contaminated Materials: Any materials used in the handling or cleanup of this chemical (e.g., gloves, weigh boats, paper towels, absorbent materials) should also be collected in a labeled hazardous waste container.

  • Labeling: Ensure all waste containers are accurately labeled with the chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they can be collected by a licensed waste disposal contractor.

  • Arrange for Pickup: Contact your institution's EHS department or a certified chemical waste disposal company to arrange for the collection and proper disposal of the waste in accordance with all local, state, and federal regulations.[4]

IV. Workflow for Proper Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

G start Start: Handling this compound assess_hazards Assess Hazards (Skin, Eye, Respiratory Irritant) start->assess_hazards don_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) assess_hazards->don_ppe spill_event Spill Occurs? don_ppe->spill_event cleanup_spill Follow Spill Cleanup Protocol (Contain, Collect, Decontaminate) spill_event->cleanup_spill Yes generate_waste Generate Chemical Waste (Unused chemical, contaminated materials) spill_event->generate_waste No cleanup_spill->generate_waste segregate_waste Segregate and Label Waste ('Hazardous Waste') generate_waste->segregate_waste store_waste Store Waste in Designated Area segregate_waste->store_waste professional_disposal Arrange for Professional Disposal (Licensed Contractor) store_waste->professional_disposal end End: Safe and Compliant Disposal professional_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3-(2,3-Dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-(2,3-Dimethoxyphenyl)propanoic acid. The following information is a synthesis of safety data for structurally related compounds and general best practices for laboratory chemical handling. A compound-specific Safety Data Sheet (SDS) should be consulted if available, and a thorough risk assessment should be performed before commencing any work.

I. Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles meeting ANSI Z.87.1 standards are required.[3][4] A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[3][5]
Skin Protection A chemical-resistant lab coat must be worn and fully buttoned.[3] Chemical-resistant gloves (e.g., nitrile or butyl rubber) are mandatory.[5][6] Gloves should be inspected before use and changed immediately upon contamination.[3] Fully enclosed shoes made of a chemical-resistant material are required.[3]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[3] If engineering controls are insufficient, a NIOSH-approved respirator is required.[3][6]

II. Safe Handling and Operational Procedures

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring the safe handling of this compound.

A. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.[3]

  • Ventilation: Ensure that the chemical fume hood is functioning correctly before starting any work.[3] The average face velocity should be at least 100 feet per minute.[7]

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.[3]

B. Handling the Compound:

  • Donning PPE: Put on all required PPE as detailed in Table 1.

  • Weighing: To minimize dust generation, weigh the solid compound carefully within the chemical fume hood.

  • Solutions: When preparing solutions, slowly add the solid to the solvent to avoid splashing. If the solvent is an ether, be aware of the potential for peroxide formation, which can be explosive.[4][8] Ethers should be stored in tightly closed containers and away from light and heat.[9][10]

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames, especially when working with flammable solvents.[9]

C. Post-Handling Procedures:

  • Decontamination: Thoroughly clean any contaminated surfaces and equipment.[3]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[3]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

III. Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Solid Waste All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[3]
Liquid Waste Unused solutions should be collected in a designated, labeled hazardous waste container. Do not empty into drains.[5][9] The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5]
Empty Containers Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.

Dispose of all waste materials in accordance with all applicable federal, state, and local environmental regulations.[5]

IV. Emergency Procedures

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[11] Seek immediate medical attention.[11]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[11] Get medical attention if irritation develops.
Inhalation Remove to fresh air. If not breathing, give artificial respiration.[11] Seek immediate medical attention.[11]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[11] Rinse mouth with water and drink plenty of water.[11] Call a physician immediately.[11]

In case of a spill, evacuate the area and remove all sources of ignition.[9] Use appropriate PPE and contain the spill with an inert absorbent material.[9]

V. Workflow for Safe Handling

A Preparation - Verify fume hood function - Gather materials - Don appropriate PPE B Handling in Fume Hood - Weigh solid carefully - Prepare solutions slowly - Use controlled heating A->B Proceed with caution C Post-Handling - Decontaminate work area - Doff PPE correctly - Wash hands thoroughly B->C After completion E Emergency Response - Follow first aid procedures - Manage spills safely B->E In case of accident D Waste Disposal - Segregate solid & liquid waste - Use labeled containers - Follow regulations C->D Proper disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,3-Dimethoxyphenyl)propanoic acid
Reactant of Route 2
3-(2,3-Dimethoxyphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.